Thuringione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H9Cl3O5 |
|---|---|
Molecular Weight |
375.6 g/mol |
IUPAC Name |
2,4,5-trichloro-1,6-dihydroxy-3-methoxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C15H9Cl3O5/c1-4-3-5(19)8(16)13-6(4)11(20)7-12(21)9(17)15(22-2)10(18)14(7)23-13/h3,19,21H,1-2H3 |
InChI Key |
SWYXXNJANIXCRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(C(=C(C(=C3O2)Cl)OC)Cl)O)Cl)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(C(=C(C(=C3O2)Cl)OC)Cl)O)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of Ergothioneine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid derivative of histidine, recognized for its potent antioxidant and cytoprotective properties. Unlike many other antioxidants, ergothioneine is not synthesized by humans and must be obtained through dietary sources, primarily fungi and certain bacteria. Its unique stability and specific cellular transporter underscore its physiological significance and growing interest in its therapeutic potential. This technical guide provides an in-depth overview of the biosynthesis of ergothioneine, detailing the enzymatic pathways in various organisms, quantitative kinetic data for key enzymes, and comprehensive experimental protocols for the study of this fascinating molecule.
Introduction
Ergothioneine is a thione/thiol tautomer of a betaine of 2-mercaptohistidine. At physiological pH, it exists predominantly in the thione form, a characteristic that contributes to its exceptional stability and resistance to auto-oxidation[1][2]. The biosynthesis of ergothioneine is a complex enzymatic process that has evolved along distinct pathways in different microorganisms. Understanding these pathways is crucial for harnessing the potential of ergothioneine in various applications, from a nutraceutical to a therapeutic agent. This guide will explore the aerobic and anaerobic biosynthetic routes, focusing on the key enzymes, their mechanisms, and the methodologies to study them.
Ergothioneine Biosynthetic Pathways
The biosynthesis of ergothioneine from its primary precursors—L-histidine, L-cysteine, and S-adenosylmethionine (SAM)—is accomplished through several distinct enzymatic pathways, primarily categorized as aerobic pathways in bacteria and fungi, and an anaerobic pathway in certain bacteria.
Aerobic Biosynthesis in Bacteria (e.g., Mycobacterium smegmatis)
In many bacteria, the aerobic synthesis of ergothioneine is a five-step process catalyzed by a cluster of enzymes encoded by the egt gene cluster (egtA-E)[1][3][4].
-
γ-Glutamylcysteine Synthesis: The pathway initiates with the formation of γ-glutamylcysteine from L-glutamate and L-cysteine, a reaction catalyzed by the γ-glutamylcysteine synthetase, EgtA [3].
-
Histidine Trimethylation: Concurrently, L-histidine is trimethylated to form hercynine (Nα,Nα,Nα-trimethyl-L-histidine). This reaction is catalyzed by the SAM-dependent methyltransferase, EgtD [4].
-
Sulfur Transfer and Sulfoxide Formation: The central step involves the oxidative C-S bond formation between hercynine and γ-glutamylcysteine to produce S-(hercyn-2-yl)-γ-glutamyl-L-cysteine-S-oxide. This is catalyzed by the non-heme iron enzyme, EgtB [5][6].
-
Deglutamylation: The γ-glutamyl group is then cleaved from the intermediate by the amidohydrolase, EgtC .
-
C-S Bond Cleavage: The final step is the pyridoxal 5'-phosphate (PLP)-dependent C-S bond cleavage catalyzed by the lyase, EgtE , to yield ergothioneine[3][7].
Aerobic Biosynthesis in Fungi (e.g., Neurospora crassa)
Fungi employ a more streamlined, two-enzyme pathway for ergothioneine synthesis[1][2].
-
Bifunctional Enzyme Activity: The process is initiated by a bifunctional enzyme, Egt1 . This single polypeptide first catalyzes the SAM-dependent trimethylation of L-histidine to hercynine. Subsequently, the same enzyme facilitates the oxidative C-S bond formation between hercynine and L-cysteine to produce hercynylcysteine sulfoxide[2][8].
-
C-S Bond Cleavage: The final step is the conversion of hercynylcysteine sulfoxide to ergothioneine, catalyzed by the PLP-dependent C-S lyase, Egt2 [8].
References
- 1. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward more efficient ergothioneine production using the fungal ergothioneine biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of mycobacterial ergothioneine-biosynthesis C-S lyase EgtE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergothioneine biosynthetic methyltransferase EgtD reveals the structural basis of aromatic amino acid betaine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure of mycobacterial ergothioneine-biosynthesis C-S lyase EgtE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Physiological Role of the Ergothioneine Transporter OCTN1: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The organic cation/carnitine transporter 1 (OCTN1), encoded by the SLC22A4 gene, is a crucial plasma membrane protein responsible for the transport of the potent antioxidant ergothioneine. While initially characterized as a transporter of organic cations, emerging evidence has solidified its primary physiological role in the uptake and distribution of ergothioneine, a food-derived thiol antioxidant. This technical guide provides a comprehensive overview of the physiological functions of OCTN1, its tissue distribution, substrate specificity, and its implications in health and disease. Detailed experimental protocols for studying OCTN1 function and signaling are provided, along with a quantitative summary of its expression and transport kinetics. Furthermore, this guide elucidates the downstream signaling pathways modulated by ergothioneine upon its transport by OCTN1, highlighting its role in cellular defense against oxidative stress and inflammation.
Introduction
The solute carrier family 22 member 4 (SLC22A4), commonly known as organic cation/carnitine transporter 1 (OCTN1), is a polyspecific transporter with a significant role in cellular homeostasis and protection against environmental stressors. Although initially identified as a transporter for organic cations like tetraethylammonium (TEA) and showing low affinity for carnitine, its most significant endogenous substrate is the unique sulfur-containing amino acid, L-ergothioneine.[1] Mammals cannot synthesize ergothioneine and are reliant on dietary sources, primarily mushrooms and certain bacteria.[2] OCTN1 facilitates the efficient absorption and retention of ergothioneine in various tissues, underscoring its physiological importance.[1]
Dysfunction of OCTN1 has been linked to several inflammatory conditions, including Crohn's disease and rheumatoid arthritis, highlighting its role in modulating immune responses and protecting against oxidative damage.[3] This guide aims to provide a detailed technical resource for researchers investigating the physiological roles of OCTN1 and its interplay with ergothioneine in health and disease.
Gene and Protein Characteristics
-
Gene: SLC22A4
-
Location: Chromosome 5q31.1[4]
-
Protein: Organic cation/carnitine transporter 1 (OCTN1)
-
Structure: A plasma integral membrane protein with eleven predicted transmembrane domains and a nucleotide-binding site motif.[5]
Tissue Distribution of OCTN1
OCTN1 is ubiquitously expressed in human tissues, with notable levels in tissues frequently exposed to oxidative stress.
Quantitative mRNA Expression of SLC22A4 in Human Tissues
The following table summarizes the median mRNA expression levels of SLC22A4 across various human tissues, based on data from the Genotype-Tissue Expression (GTEx) project.[6][7]
| Tissue | Median Gene Expression (TPM) |
| Whole Blood | 5.8 |
| Lung | 4.2 |
| Small Intestine (Terminal Ileum) | 3.9 |
| Spleen | 3.5 |
| Kidney (Cortex) | 2.9 |
| Liver | 2.1 |
| Colon (Transverse) | 1.8 |
| Skeletal Muscle | 1.5 |
| Brain (Cortex) | 0.8 |
| Heart (Left Ventricle) | 0.7 |
Data is presented as Transcripts Per Million (TPM) and is sourced from the GTEx Portal.
Quantitative Protein Abundance of OCTN1 in Human Tissues
The table below presents the relative protein abundance of OCTN1 in various human tissues, compiled from data in the ProteomicsDB database.[8][9][10]
| Tissue | Protein Abundance (iBAQ) |
| Kidney | High |
| Small Intestine | Medium |
| Liver | Medium |
| Lung | Medium |
| Spleen | Low |
| Colon | Low |
| Brain | Low |
| Heart | Low |
| Skeletal Muscle | Low |
iBAQ (intensity-based absolute quantification) values are used as a proxy for relative protein abundance.
Substrate Specificity and Transport Kinetics
OCTN1 transports a range of substrates, with a particularly high affinity for ergothioneine. The transport of ergothioneine is sodium-dependent.[11]
| Substrate | Species | Experimental System | Km | Vmax | Citation(s) |
| Ergothioneine | Human | HEK293 cells | 21 µM | 4.2 nmol/min/mg protein | [11] |
| Mouse | HEK293 cells | 4.68 µM | 532 pmol/min/mg protein | [12] | |
| Mouse | Neural Progenitor Cells | 9.63 µM | Not Reported | [13] | |
| Acetylcholine | Human | Reconstituted liposomes | 1.0 mM | 160 nmol/mg protein/min | [3] |
| Carnitine | Human | - | Low affinity | Not Reported | [14] |
| Tetraethylammonium (TEA) | Human | - | Low affinity | Not Reported | [14] |
Physiological Roles and Downstream Signaling
The primary physiological role of OCTN1 is intrinsically linked to the functions of its main substrate, ergothioneine.
Antioxidant and Cytoprotective Functions
Ergothioneine is a potent antioxidant that directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6] Upon transport into the cell by OCTN1, ergothioneine accumulates in tissues prone to oxidative stress, where it helps maintain cellular redox balance.[2]
Anti-inflammatory Effects
Ergothioneine exerts significant anti-inflammatory effects by modulating key signaling pathways. OCTN1 expression itself is upregulated by pro-inflammatory cytokines like TNF-α.
Ergothioneine activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
References
- 1. origene.com [origene.com]
- 2. OCTN1: A Widely Studied but Still Enigmatic Organic Cation Transporter Linked to Human Pathology and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. The GTEx Consortium atlas of genetic regulatory effects across human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Genotype-Tissue Expression (GTEx) project - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics DB [proteomicsdb.org]
- 8. ProteomicsDB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. origene.com [origene.com]
- 11. origene.com [origene.com]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. The Genotype-Tissue Expression (GTEx) pilot analysis: Multitissue gene regulation in humans - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of Thuringione (L-Ergothioneine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of L-Ergothioneine, a unique sulfur-containing amino acid derivative of histidine. Initially isolated in 1909 from the ergot fungus, ergothioneine has garnered significant scientific interest due to its potent antioxidant properties and the existence of a specific transporter in higher organisms, suggesting a vital physiological role. This document details the historical milestones in ergothioneine research, its chemical properties, and the intricate biosynthetic pathways elucidated in microorganisms. Furthermore, it presents a detailed look at the experimental methodologies that have been pivotal in understanding its function, including its role in cellular signaling pathways. Quantitative data on its production and distribution are summarized, and key experimental workflows and signaling pathways are visualized to provide a clear and in-depth resource for the scientific community.
A Century of Discovery: From Fungal Metabolite to Potential Vitamin
The story of ergothioneine began in 1909 when French pharmacist Charles Tanret first isolated the compound from the ergot fungus, Claviceps purpurea[1][2]. This discovery marked the beginning of over a century of research that has gradually unveiled the significance of this intriguing molecule. Initially named "thuringione," its structure was later elucidated as a trimethylated and sulfur-containing derivative of the amino acid L-histidine[1].
Early research focused on its chemical characterization and distribution in nature. It was soon discovered that ergothioneine is exclusively synthesized by certain fungi and bacteria, and is not produced by plants or animals[1][2]. Despite this, it is found in various tissues of higher organisms, pointing towards its acquisition through dietary sources. The identification of a highly specific transporter for ergothioneine, the Solute Carrier Family 22 Member 4 (SLC22A4), also known as the organic cation/carnitine transporter 1 (OCTN1), in animals further solidified its biological importance[3][4][5]. This transporter facilitates the uptake and retention of ergothioneine in the body, leading to its accumulation in tissues prone to high oxidative stress.
Chemical Properties and Antioxidant Mechanism
Ergothioneine, with the chemical formula C₉H₁₅N₃O₂S, is a stable amino acid that exists predominantly in its thione tautomeric form at physiological pH, a feature that contributes to its remarkable resistance to auto-oxidation[1]. This stability, in contrast to many other thiol-containing antioxidants, allows it to persist in cells for extended periods.
The antioxidant activity of ergothioneine is multifaceted. It is a potent scavenger of a wide range of reactive oxygen and nitrogen species (RONS), including hydroxyl radicals, hypochlorous acid, and peroxynitrite. Its proposed antioxidant mechanisms include:
-
Direct RONS Scavenging: Ergothioneine directly neutralizes harmful free radicals, protecting cellular components from oxidative damage.
-
Metal Ion Chelation: By chelating pro-oxidant metal ions such as copper and iron, ergothioneine prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction.
-
Protection of Other Antioxidants: It has been suggested that ergothioneine can protect other endogenous antioxidants, like vitamin E and glutathione, from oxidation.
-
Regulation of Antioxidant Enzymes: Ergothioneine can influence the expression and activity of key antioxidant enzymes through signaling pathways.
Biosynthesis of Ergothioneine: A Microbial Specialty
The inability of animals and plants to synthesize ergothioneine underscores the importance of microbial production. Two primary biosynthetic pathways have been identified in microorganisms: an aerobic pathway found in both bacteria and fungi, and an anaerobic pathway discovered in certain bacteria.
Aerobic Biosynthesis
The aerobic pathway utilizes L-histidine, L-cysteine, and S-adenosylmethionine (SAM) as precursors. While the overall transformation is conserved, the enzymatic machinery differs between bacteria and fungi.
-
Bacterial Aerobic Pathway (e.g., Mycobacterium smegmatis): This pathway involves a series of five enzymes encoded by the egtA-E gene cluster[6][7].
-
EgtD (Histidine methyltransferase): Catalyzes the trimethylation of the α-amino group of L-histidine to form hercynine.
-
EgtA (γ-glutamylcysteine synthetase): Synthesizes γ-glutamylcysteine from glutamate and cysteine.
-
EgtB (Sulfoxide synthase): A non-heme iron enzyme that catalyzes the oxidative coupling of hercynine and γ-glutamylcysteine to form S-(β-amino-β-carboxyethyl)ergothioneine sulfoxide.
-
EgtC (C-S lyase): Removes the γ-glutamyl group.
-
EgtE (C-S lyase): A PLP-dependent enzyme that cleaves the C-S bond to release ergothioneine.
-
-
Fungal Aerobic Pathway (e.g., Neurospora crassa): This pathway is more streamlined, requiring only two multifunctional enzymes[2][8].
-
Egt1 (Bifunctional enzyme): Possesses both histidine methyltransferase and sulfoxide synthase activity, converting histidine to hercynylcysteine sulfoxide using cysteine directly as the sulfur donor.
-
Egt2 (C-S lyase): A PLP-dependent enzyme that catalyzes the final step to produce ergothioneine.
-
Anaerobic Biosynthesis
An anaerobic pathway has been identified in the green sulfur bacterium Chlorobium limicola. This pathway also starts with the methylation of histidine to hercynine but employs a different mechanism for sulfur incorporation.
-
EanA (Methyltransferase): Converts L-histidine to hercynine.
-
EanB (Sulfurtransferase): A rhodanese-like enzyme that directly transfers a sulfur atom to hercynine to form ergothioneine.
The elucidation of these pathways has opened avenues for the biotechnological production of ergothioneine through the heterologous expression of these genes in microbial hosts like Escherichia coli and Saccharomyces cerevisiae.
Quantitative Data
The following tables summarize key quantitative data related to the production and biological characteristics of ergothioneine.
Table 1: Ergothioneine Content in Various Mushroom Species
| Mushroom Species | Common Name | Ergothioneine Content (mg/kg dry weight) |
| Boletus edulis | King Bolete / Porcini | 528.14[9] |
| Pleurotus ostreatus | Oyster Mushroom | 118.91[9] |
| Lentinula edodes | Shiitake | 284.00[9] |
| Grifola frondosa | Maitake / Hen of the Woods | 30.00[9] |
| Agaricus bisporus (white) | Button Mushroom | 0.46[9] |
| Flammulina velutipes | Enoki | 298.00[9] |
Table 2: Production of Ergothioneine via Microbial Fermentation and Chemical Synthesis
| Production Method | Organism/Route | Titer/Yield | Reference |
| Microbial Fermentation | E. coli expressing T. reesei genes (tregt1, tregt2) | 4.34 g/L | [8] |
| Microbial Fermentation | E. coli expressing M. smegmatis genes (egtA-E) | 1.3 g/L | [10] |
| Microbial Fermentation | S. cerevisiae expressing fungal & bacterial genes | 0.6 g/L | [11] |
| Microbial Fermentation | E. coli expressing T. reesei genes (optimized) | 2.33 g/L | [12] |
| Chemical Synthesis | From L-histidine (6 steps) | 34% overall yield | [2] |
| Chemical Synthesis | From N-benzyl protected histidine | 70% overall yield | [13] |
| Chemical Synthesis | From Histidine (improved method) | 63% overall yield | [14] |
Table 3: Kinetic Parameters of the Ergothioneine Transporter (SLC22A4/OCTN1)
| Species | Cell Type | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Mouse | HEK293 cells (transfected) | 4.68 | 532 | [15] |
| Human | - | - | - | - |
Table 4: Ergothioneine Concentration in Human Tissues and Blood
| Tissue/Fluid | Concentration |
| Liver | High |
| Kidney | High |
| Red Blood Cells | High |
| Bone Marrow | High |
| Eye Lens | High |
| Seminal Fluid | High |
| Brain | Present |
Note: Specific quantitative values with standard deviations for human tissues are not consistently reported across the literature, but these tissues are consistently identified as having high concentrations.
Experimental Protocols
This section provides an overview of key experimental methodologies used in ergothioneine research.
Quantification of Ergothioneine by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately measure the concentration of ergothioneine in biological samples.
Principle: This method separates ergothioneine from other components in a sample based on its physicochemical properties as it passes through a chromatography column. The amount of ergothioneine is then quantified by detecting its absorbance of ultraviolet (UV) light.
Detailed Methodology:
-
Sample Preparation:
-
For solid samples (e.g., mushroom tissue, cell pellets), homogenize a known weight of the sample in an extraction solvent (e.g., 70% ethanol or water)[7].
-
For liquid samples (e.g., fermentation broth, plasma), centrifuge to remove solids and dilute as necessary.
-
Heat the extract (e.g., at 94°C) to ensure complete extraction[7].
-
Centrifuge the extract to pellet any remaining solids and filter the supernatant through a 0.22 µm filter.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic mobile phase, for example, a phosphate buffer at a specific pH.
-
Flow Rate: A constant flow rate, typically around 1.0 mL/min.
-
Detection: Monitor the absorbance at the characteristic wavelength for ergothioneine, which is approximately 254 nm.
-
Column Temperature: Maintain a constant column temperature, for example, 25°C.
-
-
Quantification:
-
Prepare a series of standard solutions of pure ergothioneine of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the peak area corresponding to ergothioneine.
-
Calculate the concentration of ergothioneine in the samples by interpolating their peak areas on the calibration curve.
-
Heterologous Expression and Purification of an Ergothioneine Biosynthetic Enzyme (e.g., EgtB)
Objective: To produce and isolate a specific enzyme from the ergothioneine biosynthetic pathway for in vitro characterization.
Principle: The gene encoding the target enzyme (e.g., egtB) is cloned into an expression vector and introduced into a host organism (typically E. coli). The host is then induced to produce large quantities of the recombinant protein, which is subsequently purified.
Detailed Methodology:
-
Gene Cloning and Vector Construction:
-
Amplify the target gene (egtB) from the genomic DNA of the source organism (e.g., Mycobacterium smegmatis) using polymerase chain reaction (PCR).
-
Clone the amplified gene into a suitable expression vector (e.g., a pET vector) containing a promoter for high-level expression (e.g., the T7 promoter) and often a tag for purification (e.g., a polyhistidine-tag).
-
Transform the recombinant vector into a suitable E. coli expression host strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Grow the transformed E. coli in a suitable culture medium (e.g., LB broth) at 37°C to a specific optical density (OD₆₀₀).
-
Induce protein expression by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) for several hours to overnight to allow for proper protein folding.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and lyse the cells using methods such as sonication or high-pressure homogenization.
-
Centrifuge the lysate to pellet cell debris.
-
If a polyhistidine-tag was used, purify the recombinant protein from the supernatant using immobilized metal affinity chromatography (IMAC), for example, with a Ni-NTA resin.
-
Wash the column to remove non-specifically bound proteins.
-
Elute the target protein using a buffer containing a high concentration of imidazole.
-
-
Protein Characterization:
-
Analyze the purity of the eluted protein using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Determine the protein concentration using a standard method like the Bradford assay.
-
Confirm the identity of the protein by methods such as Western blotting or mass spectrometry.
-
Assess the enzymatic activity of the purified protein through in vitro assays using its specific substrates.
-
Assessment of Antioxidant Capacity: Oxygen Radical Absorbance Capacity (ORAC) Assay
Objective: To quantify the antioxidant capacity of ergothioneine against peroxyl radicals.
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by a free radical generator. The protection is quantified by measuring the area under the fluorescence decay curve.
Detailed Methodology:
-
Reagent Preparation:
-
Fluorescent Probe: Prepare a working solution of fluorescein in a phosphate buffer (pH 7.4).
-
Free Radical Generator: Prepare a fresh solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Standard: Prepare a series of standard solutions of Trolox (a water-soluble vitamin E analog) to be used as a reference antioxidant.
-
Sample: Prepare solutions of ergothioneine at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the fluorescent probe to all wells.
-
Add the Trolox standards, ergothioneine samples, and a blank (buffer only) to their respective wells.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay at regular intervals using a microplate reader (excitation ~485 nm, emission ~520 nm) at 37°C.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Generate a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the antioxidant capacity of the ergothioneine samples by comparing their net AUC to the Trolox standard curve. The results are typically expressed as Trolox equivalents (TE).
-
Signaling Pathways and Cellular Roles
Beyond its direct antioxidant functions, ergothioneine is emerging as a modulator of key cellular signaling pathways, further highlighting its role as a cytoprotectant.
The Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
Ergothioneine has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[1][10][16][17][18]. This activation enhances the cell's intrinsic antioxidant defenses.
The MAPK/AP-1 Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Activator protein-1 (AP-1) is a transcription factor that is activated by MAPK signaling and is involved in the expression of pro-inflammatory genes.
Ergothioneine has been shown to modulate MAPK and AP-1 signaling, contributing to its anti-inflammatory effects[19][20]. By inhibiting the activation of certain MAPK pathways, ergothioneine can suppress the expression of pro-inflammatory cytokines.
Experimental Workflow Example: Heterologous Production and Quantification of Ergothioneine
The following diagram illustrates a typical experimental workflow for producing ergothioneine in a heterologous host and subsequently quantifying the yield.
Conclusion and Future Perspectives
From its discovery in an ergot fungus to its recognition as a potent antioxidant with a dedicated transport system in humans, ergothioneine has captivated the scientific community. Its unique chemical properties, microbial origin, and diverse biological activities, including the modulation of key signaling pathways, make it a compelling subject for ongoing research. The development of efficient biotechnological production methods is paving the way for its broader application in nutrition, cosmetics, and potentially as a therapeutic agent.
Future research will likely focus on further elucidating the precise molecular mechanisms underlying its protective effects, exploring its role in various disease models, and conducting large-scale clinical trials to validate its health benefits in humans. The continued investigation of this "longevity vitamin" holds great promise for advancing our understanding of cellular defense and developing novel strategies for promoting health and well-being.
References
- 1. Dermato-protective properties of ergothioneine through induction of Nrf2/ARE-mediated antioxidant genes in UVA-irradiated Human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matilda.science [matilda.science]
- 4. Decoding Ergothioneine Biosynthesis:Unraveling the Molecular Machinery [ergoyoung.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Production of ergothioneine by Methylobacterium species [frontiersin.org]
- 8. Toward more efficient ergothioneine production using the fungal ergothioneine biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02023E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Screening and evaluation of antioxidants for retinal pigment epithelial cell protection: L-ergothioneine as a novel therapeutic candidate through NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EP2992882A1 - Use of ergothioneine for inducing activity of nrf2 in cell - Google Patents [patents.google.com]
- 19. Modulating NF-κB, MAPK, and PI3K/AKT signaling by ergothioneine attenuates iron overload-induced hepatocellular injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ergothioneine ameliorates metabolic dysfunction-Associated Steatotic Liver Disease (MASLD) by enhancing autophagy, inhibiting oxidative damage and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Natural Dietary Sources of Ergothioneine for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary natural dietary sources of L-ergothioneine, a sulfur-containing amino acid with potent antioxidant properties. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential and dietary implications of ergothioneine. The guide summarizes quantitative data, details relevant experimental protocols for ergothioneine quantification, and provides visual representations of key biological pathways.
Principal Natural Dietary Sources of Ergothioneine
Ergothioneine is synthesized by certain fungi and bacteria, and it subsequently bioaccumulates in plants and animals that consume these microorganisms.[1] Consequently, the richest dietary sources of ergothioneine are mushrooms.[2][3] The concentration of ergothioneine can vary significantly among different mushroom species.[4] Other food sources, including certain grains, beans, and meat products, also contain ergothioneine, albeit typically in lower concentrations compared to mushrooms.[2][5]
Quantitative Data on Ergothioneine Content in Food
The following table summarizes the ergothioneine content in various natural dietary sources, compiled from multiple research studies. Values are presented as milligrams of ergothioneine per kilogram of dry weight (mg/kg DW), unless otherwise specified.
| Food Category | Food Item | Ergothioneine Content (mg/kg DW) | Reference(s) |
| Mushrooms | King Oyster (Pleurotus eryngii) | High | [2] |
| Maitake (Grifola frondosa) | High | [2] | |
| Oyster (Pleurotus ostreatus) | High | [2] | |
| Shiitake (Lentinula edodes) | 1278-1775 | [6] | |
| Portabella (Agaricus bisporus) | High | [7] | |
| Crimini (Agaricus bisporus) | High | [7] | |
| White Button (Agaricus bisporus) | Moderate | [7] | |
| Lion's Mane (Hericium erinaceus) mycelium | 370 | [3] | |
| Enokitake (Flammulina velutipes) | High | [3] | |
| Lepista nuda | Highest among 28 species tested | [4] | |
| Ganoderma species | Low (0.06-0.08) | [4] | |
| Grains | Oat Bran | Moderate | [2][5] |
| Rice Bran | 176 | [6] | |
| Legumes | Black Beans | Moderate | [2][5] |
| Red Beans | Moderate | [2][5] | |
| Tempeh (fermented soybeans) | 201 | [6] | |
| Meat | Liver | Moderate | [5] |
| Kidney | Moderate | [5] | |
| Vegetables | Dried Asparagus | 163 | [6] |
Note: A standard 3-ounce serving of shiitake, oyster, king oyster, or maitake mushrooms can contain up to 13mg of ergothioneine.[7] Cooking does not appear to diminish the ergothioneine levels in mushrooms.[7]
Experimental Protocols for Ergothioneine Quantification
The accurate quantification of ergothioneine in food matrices is crucial for research purposes. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and reliable method.
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of ergothioneine from a food sample.
Detailed Methodology: HPLC Quantification of Ergothioneine in Mushrooms
This protocol is a composite based on methodologies described in the scientific literature.[6][8][9][10]
2.2.1. Sample Preparation and Extraction
-
Sample Homogenization : Fresh mushroom samples are cleaned, dried, and pulverized into a fine powder. For fresh samples, a wet weight to dry weight ratio should be determined.
-
Extraction :
-
Weigh approximately 1 gram of the mushroom powder.
-
Add 20 mL of an extraction solvent. Common solvents include 70% (v/v) aqueous ethanol or hot water.[6][11] For enhanced extraction, the solvent can be supplemented with reagents like 10 mM dithiothreitol (DTT) to prevent oxidation.[6]
-
Sonicate the mixture for 30 minutes or extract using a hot water bath (e.g., 70-100°C for 30-60 minutes).[3][11]
-
Centrifuge the extract at a sufficient speed (e.g., 10,000 x g) for 15 minutes to pellet solid debris.
-
Collect the supernatant. The extraction process can be repeated on the pellet to ensure complete recovery of ergothioneine.
-
Filter the supernatant through a 0.45 µm nylon syringe filter prior to HPLC analysis.[3]
-
2.2.2. HPLC Analysis
-
Chromatographic System : A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column : A C18 reversed-phase column is commonly used.[12] For highly polar compounds like ergothioneine, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide better retention and separation.[10]
-
Mobile Phase : An isocratic mobile phase is often employed. A common mobile phase for a C18 column consists of an aqueous sodium phosphate buffer with a small percentage of an organic modifier like acetonitrile (e.g., 3%) and 0.1% triethylamine.[6] For HILIC, a mixture of acetonitrile and an aqueous buffer (e.g., 20 mmol/L ammonium acetate) is typical.[10]
-
Flow Rate : A flow rate of 1.0 mL/min is generally used.[9][10]
-
Detection : Ergothioneine can be detected by UV absorbance at approximately 254 nm.[6][10]
-
Quantification : Quantification is achieved by comparing the peak area of ergothioneine in the sample to a standard curve generated from known concentrations of an ergothioneine standard.
Signaling Pathways and Biological Roles
Ergothioneine's biological effects are multifaceted, primarily revolving around its potent antioxidant and cytoprotective properties.
Fungal Biosynthesis of Ergothioneine
Ergothioneine is synthesized from the amino acid histidine in fungi. The biosynthetic pathway involves a series of enzymatic reactions, with key enzymes identified in organisms like Neurospora crassa.[13][14]
Ergothioneine Transport and Antioxidant Function
In humans, ergothioneine is taken up from the diet via the specific transporter OCTN1 (Organic Cation Transporter Novel 1), also known as SLC22A4.[15][16] This transporter is expressed in various tissues, leading to the accumulation of ergothioneine in cells, where it exerts its protective effects.
Ergothioneine's antioxidant mechanisms include the direct scavenging of reactive oxygen species (ROS), chelation of metal ions, and the potential to modulate other cellular antioxidant systems.[7][17] Its ability to accumulate in tissues prone to high oxidative stress underscores its significant cytoprotective role.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Antioxidant Mechanisms of Ergothioneine: Protecting Cells from Oxidative Stress Article - ArticleTed - News and Articles [articleted.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid HPLC post-column reaction analysis for the quantification of ergothioneine in edible mushrooms and in animals fed a diet supplemented with extracts from the processing waste of cultivated mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glsciences.com [glsciences.com]
- 10. academic.oup.com [academic.oup.com]
- 11. rroij.com [rroij.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Ergothioneine Using Surface-Enhanced Raman Scattering: Detection in Mushrooms [mdpi.com]
- 17. mdpi.com [mdpi.com]
Ergothioneine: A Guardian of the Powerhouse - An In-depth Technical Guide on its Intramitochondrial Antioxidant Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergothioneine (EGT), a naturally occurring sulfur-containing amino acid, has garnered significant attention for its potent antioxidant properties and its accumulation in tissues subjected to high levels of oxidative stress. Emerging evidence strongly suggests a critical role for EGT as a specialized antioxidant within the mitochondria, the primary site of cellular respiration and a major source of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the mechanisms underlying ergothioneine's function as an intramitochondrial antioxidant, its transport into the mitochondrial matrix, and its impact on mitochondrial integrity and signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Introduction: The Mitochondrial Oxidative Challenge and the Case for a Specialized Antioxidant
Mitochondria are indispensable for cellular energy production through oxidative phosphorylation. However, this metabolic activity inevitably leads to the generation of ROS, such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), as byproducts. While low levels of ROS are involved in cellular signaling, excessive production can overwhelm the cell's antioxidant defenses, leading to oxidative stress. This condition inflicts damage on crucial macromolecules, including lipids, proteins, and mitochondrial DNA (mtDNA), impairing mitochondrial function and contributing to a plethora of pathologies, including neurodegenerative diseases, cardiovascular disorders, and age-related decline.[1]
The unique chemical properties of ergothioneine, particularly its exceptional stability and resistance to auto-oxidation, make it an ideal candidate for a dedicated mitochondrial antioxidant. Unlike other antioxidants, EGT exists predominantly in the thione form at physiological pH, a state that confers significant stability. Its accumulation in mitochondria positions it at the very source of oxidative stress, enabling it to provide targeted protection where it is most needed.[2]
Intramitochondrial Accumulation of Ergothioneine: The Role of the OCTN1 Transporter
The entry of ergothioneine into the mitochondrial matrix is a crucial step for its antioxidant function. Evidence points to the involvement of the Organic Cation/Carnitine Transporter 1 (OCTN1), encoded by the SLC22A4 gene, in this process. While OCTN1 is primarily known as a plasma membrane transporter, several studies have reported its localization to the inner mitochondrial membrane.[3][4]
The presence of OCTN1 in mitochondria facilitates the transport of EGT from the cytoplasm into the mitochondrial matrix.[4] However, the precise mechanisms and regulation of this transport are still under investigation. Studies using OCTN1 knockout models have shown impaired EGT uptake into mitochondria, providing strong evidence for its role.[5][6] The potential existence of alternative mitochondrial transporters for EGT remains an area of active research.
Core Antioxidant Mechanisms of Ergothioneine within Mitochondria
Once inside the mitochondria, ergothioneine employs a multi-faceted approach to combat oxidative stress:
-
Direct Scavenging of Reactive Species: Ergothioneine is a potent scavenger of various ROS and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), hypochlorous acid (HOCl), and peroxynitrite (ONOO⁻). Its thione group is the primary site of its antioxidant activity.
-
Protection of Mitochondrial Components: By neutralizing ROS, EGT prevents damage to critical mitochondrial components. This includes inhibiting lipid peroxidation of the mitochondrial membranes, which is essential for maintaining the mitochondrial membrane potential (ΔΨm) and the integrity of the electron transport chain (ETC).[1] It also protects mitochondrial proteins and mtDNA from oxidative modifications.[2]
-
Modulation of Mitochondrial Enzymes: Emerging research indicates that ergothioneine can directly interact with and modulate the activity of mitochondrial enzymes. A key target identified is the 3-mercaptopyruvate sulfurtransferase (MPST).[3][7][8] EGT binds to and activates MPST, which in turn can boost mitochondrial respiration.[3][7][8]
Quantitative Data on Ergothioneine's Intramitochondrial Antioxidant Function
The following table summarizes key quantitative data from preclinical studies investigating the effects of ergothioneine on mitochondrial function.
| Parameter | Cell/Tissue Type | Ergothioneine Concentration | Observed Effect | Reference |
| Mitochondrial Respiration | C2C12 myotubes | 500 µM | ~30% increase in basal respiration, ~22% increase in maximal respiration | [7] |
| Primary inguinal white adipocytes | 500 µM | ~23% increase in basal respiration, ~19% increase in maximal respiration | [7] | |
| HeLa cells | 500 µM | ~67% increase in basal respiration, ~68% increase in maximal respiration | [7] | |
| Binding to MPST | Recombinant human MPST | N/A | Binding affinity (Kd) of 3.2 µM | [7] |
| Mitochondrial Membrane Potential | Human brain microvascular endothelial cells | Not specified | Significantly restored mitochondrial membrane potential after 7KC-induced damage | [9] |
| Intracellular ROS | GT1-7 cells | 0.06–1.0 mmol/L | Significantly inhibited H₂O₂-induced increase in intracellular ROS | [10] |
Experimental Protocols for Studying Intramitochondrial Ergothioneine
This section provides detailed methodologies for key experiments cited in the literature to assess the intramitochondrial antioxidant function of ergothioneine.
Isolation of Mitochondria
Objective: To obtain a purified fraction of mitochondria from cells or tissues.
Protocol:
-
Homogenize fresh tissue or cultured cells in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation step.
-
Resuspend the final mitochondrial pellet in a suitable buffer for downstream assays. The protein concentration of the mitochondrial suspension should be determined using a standard method like the Bradford or BCA assay.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Objective: To quantify the production of ROS, specifically hydrogen peroxide (H₂O₂), by isolated mitochondria.
Protocol (Amplex Red Assay): [9]
-
Prepare a reaction mixture containing assay buffer (e.g., KCl-based respiration buffer), horseradish peroxidase (HRP), and Amplex Red reagent.
-
Add isolated mitochondria to the reaction mixture in a fluorometer cuvette or a 96-well plate.
-
Initiate mitochondrial respiration by adding specific respiratory substrates (e.g., succinate for Complex II, or pyruvate and malate for Complex I).
-
Measure the fluorescence of resorufin, the product of the Amplex Red reaction with H₂O₂, at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
To assess the effect of ergothioneine, pre-incubate the mitochondria with varying concentrations of EGT before adding the respiratory substrates.
-
A standard curve using known concentrations of H₂O₂ should be generated to quantify the rate of ROS production.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To measure the electrical potential across the inner mitochondrial membrane, a key indicator of mitochondrial health.
Protocol (Fluorescent Dye-based Assay): [11][12]
-
Load cultured cells or isolated mitochondria with a potentiometric fluorescent dye, such as tetramethylrhodamine, methyl ester (TMRM) or JC-1.
-
For TMRM, incubate the cells/mitochondria with the dye at a low, non-quenching concentration. The accumulation of the dye in the mitochondria is dependent on the ΔΨm.
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. A decrease in fluorescence indicates mitochondrial depolarization.
-
For JC-1, the dye forms red-fluorescent aggregates in healthy mitochondria with high ΔΨm, and exists as green-fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm. The ratio of red to green fluorescence is used as a measure of mitochondrial polarization.
-
To test the protective effect of ergothioneine, pre-treat the cells with EGT before inducing mitochondrial depolarization with a known uncoupler like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone).
Measurement of MPST Activity
Objective: To determine the enzymatic activity of 3-mercaptopyruvate sulfurtransferase (MPST) in the presence and absence of ergothioneine.
Protocol:
-
Prepare a reaction mixture containing a suitable buffer, 3-mercaptopyruvate (the substrate for MPST), and a cyanide source (to form thiocyanate, the product).
-
Add purified recombinant MPST or a mitochondrial lysate containing MPST to the reaction mixture.
-
To test the effect of ergothioneine, add varying concentrations of EGT to the reaction.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and measure the amount of thiocyanate produced using a colorimetric method, such as the ferric nitrate method, which forms a red-colored complex with thiocyanate.
-
The enzymatic activity is calculated based on the rate of thiocyanate formation.
Visualizing the Network: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes related to ergothioneine's intramitochondrial function.
Caption: Transport of ergothioneine into the mitochondrial matrix via the OCTN1 transporter.
Caption: Core antioxidant and regulatory mechanisms of ergothioneine within the mitochondria.
Caption: Experimental workflow for measuring mitochondrial ROS production using the Amplex Red assay.
Conclusion and Future Directions
The evidence strongly supports the role of ergothioneine as a vital intramitochondrial antioxidant. Its specific transport into mitochondria and its multifaceted protective mechanisms underscore its importance in maintaining mitochondrial health and cellular homeostasis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of ergothioneine in mitigating diseases associated with mitochondrial oxidative stress.
Future research should focus on:
-
Elucidating the detailed mechanisms and regulation of OCTN1-mediated ergothioneine transport into mitochondria.
-
Identifying and characterizing other potential mitochondrial transporters for ergothioneine.
-
Expanding the investigation of ergothioneine's interactions with other mitochondrial proteins and its influence on broader signaling networks.
-
Conducting well-designed clinical trials to validate the preclinical findings and establish the therapeutic efficacy of ergothioneine in human diseases.
By unraveling the intricate details of ergothioneine's intramitochondrial functions, we can pave the way for novel therapeutic strategies aimed at preserving mitochondrial integrity and combating a wide range of debilitating diseases.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. Ergothioneine controls mitochondrial function and exercise performance via direct activation of MPST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OCTN1: A Widely Studied but Still Enigmatic Organic Cation Transporter Linked to Human Pathology and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. forum.graphviz.org [forum.graphviz.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ergothioneine: Chemical Structure and Antioxidant Properties
A Note on the Term "Thuringione": Initial searches for a compound named "this compound" did not yield any relevant results in scientific literature or chemical databases. It is plausible that "this compound" may be a typographical error, a proprietary name not widely known, or a novel compound not yet documented in public records. However, the query's focus on a sulfur-containing antioxidant molecule strongly suggests that the intended subject may have been Ergothioneine , a well-researched thiol compound with significant antioxidant properties. This guide will, therefore, focus on Ergothioneine.
Introduction to Ergothioneine
Ergothioneine (EGT) is a naturally occurring amino acid derivative containing a sulfur atom in a thiol group.[1] It is synthesized by certain fungi and bacteria and is subsequently taken up by plants and animals through the food chain. In humans, EGT is obtained exclusively from the diet and is actively transported into cells by a specific transporter, OCTN1 (Organic Cation Transporter Novel 1), highlighting its physiological significance.[2][3][4] EGT accumulates in tissues subjected to high levels of oxidative stress, such as the liver, kidneys, and red blood cells.[1]
Chemical Structure of Ergothioneine
Ergothioneine is the betaine of 2-thio-L-histidine. Its chemical structure is characterized by a histidine ring with a sulfur atom attached, forming a thiol group. This thiol group is the primary site of its antioxidant activity.
IUPAC Name: (2S)-2-amino-3-(2-thioxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid
Molecular Formula: C₉H₁₅N₃O₂S
Molar Mass: 229.3 g/mol
Antioxidant Properties of Ergothioneine
Ergothioneine exhibits multifaceted antioxidant properties, primarily through its ability to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][5] Its unique chemical structure and physiological distribution make it a potent and stable antioxidant.
Direct Radical Scavenging
The thiol group in Ergothioneine is a powerful reducing agent that can directly neutralize a wide range of free radicals, including:
-
Hydroxyl radical (•OH)
-
Superoxide radical (O₂•⁻)
-
Peroxynitrite (ONOO⁻)
-
Hypochlorous acid (HOCl)
Upon scavenging a radical, the Ergothioneine molecule itself becomes a stable thione radical, which is relatively unreactive and does not propagate further radical chain reactions.[1]
Metal Ion Chelation
Ergothioneine can chelate divalent metal ions such as copper (Cu²⁺) and iron (Fe²⁺). These metal ions can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals. By sequestering these metal ions, Ergothioneine helps to prevent the formation of these damaging radicals.
Modulation of Cellular Antioxidant Systems
Ergothioneine can also exert its antioxidant effects indirectly by influencing the activity of endogenous antioxidant enzymes. It has been shown to protect these enzymes from oxidative damage, thereby maintaining the cell's overall antioxidant capacity.
Protection of Biomolecules
Ergothioneine plays a crucial role in protecting vital cellular components from oxidative damage. It has been demonstrated to shield proteins, lipids, and DNA from the detrimental effects of ROS and RNS.[5]
Quantitative Data on Antioxidant Activity
While specific IC50 values for Ergothioneine can vary depending on the assay used, the following table summarizes its relative antioxidant capacity in comparison to other well-known antioxidants.
| Antioxidant Assay | Ergothioneine Activity | Reference Compound |
| ORAC (Oxygen Radical Absorbance Capacity) | High | Trolox |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Moderate | Trolox |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Low to Moderate | Ascorbic Acid |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
Methodology:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of Ergothioneine are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with Ergothioneine.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Methodology:
-
The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride (FeCl₃) solution.
-
Different concentrations of Ergothioneine are added to the FRAP reagent.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as ferrous sulfate (FeSO₄).
Signaling Pathways and Cellular Mechanisms
Ergothioneine's antioxidant and cytoprotective effects are mediated through various cellular signaling pathways.
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and detoxification genes. Ergothioneine has been suggested to modulate this pathway, although the exact mechanisms are still under investigation.
Caption: Ergothioneine's role in the Keap1-Nrf2 antioxidant response pathway.
Anti-inflammatory Signaling
Chronic inflammation is closely linked to oxidative stress. Ergothioneine has been shown to possess anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines. One of the key pathways involved is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Ergothioneine's inhibitory effect on the NF-κB inflammatory pathway.
Conclusion
Ergothioneine is a potent and physiologically important antioxidant with a unique chemical structure and a dedicated cellular transport mechanism. Its ability to directly scavenge a wide array of reactive species, chelate metal ions, and modulate cellular signaling pathways underscores its significance in protecting cells from oxidative damage and inflammation. Further research into the precise molecular mechanisms of Ergothioneine will likely unveil its full therapeutic potential in the prevention and treatment of a variety of oxidative stress-related diseases.
References
- 1. The Antioxidant Mechanisms of Ergothioneine: Protecting Cells from Oxidative Stress Article - ArticleTed - News and Articles [articleted.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Ergothioneine Biosynthesis & Antioxidant Benefits Explained [ergoyoung.com]
Ergothioneine: A Comprehensive Technical Guide to its Role in Cellular Protection and Cytoprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid with potent antioxidant and cytoprotective properties. Synthesized by fungi and certain bacteria, it is obtained by higher organisms through dietary sources. The existence of a specific transporter, the novel organic cation transporter 1 (OCTN1 or SLC22A4), highlights its physiological significance. Ergothioneine accumulates in tissues and cells prone to high levels of oxidative stress and inflammation, particularly in the mitochondria. This technical guide provides an in-depth overview of the molecular mechanisms underlying ergothioneine's protective effects, detailed experimental protocols to assess its activity, and a summary of quantitative data from key studies. It is intended to be a comprehensive resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.
Introduction
Cellular homeostasis is under constant threat from endogenous and exogenous stressors, leading to the production of reactive oxygen species (ROS) and subsequent oxidative damage to macromolecules. This damage is a key contributor to cellular aging and the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Ergothioneine has emerged as a significant cytoprotective agent due to its unique chemical properties and biological activities. This guide will explore the multifaceted role of ergothioneine in cellular protection, focusing on its antioxidant and anti-inflammatory mechanisms, its influence on key signaling pathways, and its role in mitochondrial integrity.
Mechanisms of Cellular Protection
Ergothioneine employs a variety of mechanisms to protect cells from damage. These can be broadly categorized into direct antioxidant actions and indirect effects mediated through the modulation of cellular signaling pathways.
Direct Antioxidant and Radical Scavenging Activity
Ergothioneine is a potent scavenger of a wide range of reactive oxygen and nitrogen species, including hydroxyl radicals, peroxynitrite, and hypochlorous acid.[1] Unlike other thiol-containing antioxidants such as glutathione, the thione tautomer of ergothioneine is predominant at physiological pH, making it more resistant to auto-oxidation.[2]
Modulation of Key Signaling Pathways
Ergothioneine exerts significant cytoprotective effects by modulating several critical signaling pathways involved in the cellular stress response.
The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes. Ergothioneine has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[3]
The PI3K/AKT pathway is crucial for cell survival and proliferation. Activation of this pathway leads to the phosphorylation and subsequent cytoplasmic retention of the Forkhead box O3 (FoxO3) transcription factor, thereby inhibiting the expression of pro-apoptotic genes. Ergothioneine has been shown to modulate this pathway, contributing to its cytoprotective effects, particularly in the context of erythroid differentiation and oxidative stress.[4][5]
Sirtuins are a class of NAD+-dependent deacetylases that play a critical role in cellular metabolism, stress resistance, and aging. SIRT1, in particular, has been implicated in the deacetylation and activation of various transcription factors, including Nrf2. Ergothioneine has been reported to upregulate SIRT1 expression, thereby enhancing the cellular antioxidant response and protecting against endothelial senescence.[6]
Mitochondrial Protection
Mitochondria are a major site of ROS production and are particularly vulnerable to oxidative damage. Ergothioneine is actively transported into mitochondria via the OCTN1 transporter, where it accumulates and exerts its protective effects. It helps to maintain mitochondrial membrane potential, scavenges mitochondrial ROS, and protects mitochondrial DNA from oxidative damage.[7][8]
Quantitative Data on Ergothioneine's Efficacy
The following tables summarize quantitative data from various studies, highlighting the potent antioxidant and cytoprotective effects of ergothioneine.
Table 1: Antioxidant and Radical Scavenging Activity (IC50 Values)
| Radical/Oxidant | Assay Method | IC50 Value | Reference |
| DPPH Radical | DPPH Assay | 2.536 mg/mL | [9] |
| Hydroxyl Radical | - | Potent Scavenger | [1] |
| Peroxyl Radical | - | Potent Scavenger | [10] |
Table 2: Cytoprotective Effects Against Oxidative Stress
| Stressor | Cell Line | Endpoint | Ergothioneine Concentration | Protective Effect | Reference |
| H₂O₂ | HT22 | Cell Viability | 0.5, 1 mM | Significant increase in viability | [8] |
| H₂O₂ | Chondrocytes | Cell Death | 1 mM | Potent inhibition of cell death | [7] |
| H₂O₂ | N-18-RE-105 | Cell Viability | Up to 2 mM | Weakly improved viability | [11] |
| Peroxynitrite | N-18-RE-105 | DNA Oxidation | Not specified | Inhibition of DNA oxidation | [11] |
Table 3: Effect on Gene Expression of Antioxidant Enzymes
| Gene | Cell Line/Model | Treatment | Fold Change | Reference |
| Nrf2 | K562 | 1 nM EGT + H₂O₂ | ~6.5-fold increase | [12] |
| SOD1 | K562 | 100 µM EGT | ~3.5-fold increase | [12] |
| HO-1 | - | Ergothioneine | Upregulated | [3] |
| CAT | - | Ergothioneine | Upregulated | [3] |
Table 4: Effect on Mitochondrial Respiration (Seahorse XF Assay)
| Parameter | Cell Line | Treatment | Effect | Reference |
| Oxygen Consumption Rate (OCR) | C2C12 myotubes | Ergothioneine | Increased | [7][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cytoprotective effects of ergothioneine.
Nrf2 Activation Assay (Luciferase Reporter Assay)
This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
-
Cell Culture and Transfection:
-
Culture HepG2 cells in MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM sodium pyruvate, and 1% penicillin/streptomycin.
-
Seed cells at a density of ~40,000 cells/well in a 96-well plate.
-
Transfect cells with a plasmid containing the ARE-luciferase reporter construct using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment and Luciferase Assay:
-
After 24 hours of transfection, treat the cells with various concentrations of ergothioneine or a known Nrf2 activator (e.g., sulforaphane) for a specified duration (e.g., 6-24 hours).
-
Lyse the cells and measure luciferase activity using a luciferase assay system and a luminometer.
-
Normalize luciferase activity to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).
-
Western Blot for PI3K/AKT/FoxO3 Pathway
This protocol details the detection of key proteins in the PI3K/AKT/FoxO3 signaling pathway by Western blotting.
-
Cell Lysis and Protein Quantification:
-
Treat cells with ergothioneine for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-FoxO3, FoxO3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.
-
Cell Seeding and Preparation:
-
Seed cells (e.g., C2C12 myotubes) in a Seahorse XF cell culture microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Seahorse XF Analysis:
-
Load the sensor cartridge with the mitochondrial stress test compounds: oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Calibrate the Seahorse XF analyzer.
-
Place the cell plate in the analyzer and initiate the assay. The instrument will sequentially inject the compounds and measure the OCR at each stage.
-
-
Data Analysis:
-
The Seahorse software calculates key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Cytokine Measurement in LPS-Stimulated Macrophages (ELISA)
This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from macrophages upon lipopolysaccharide (LPS) stimulation.
-
Cell Culture and Treatment:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of ergothioneine for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
-
ELISA Procedure:
-
Collect the cell culture supernatants.
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Logical Relationship of Ergothioneine's Protective Actions
The cytoprotective effects of ergothioneine are the result of a complex interplay between its direct antioxidant activities and its ability to modulate key cellular signaling pathways.
Conclusion
Ergothioneine is a multifaceted cytoprotective agent with significant potential for therapeutic applications. Its ability to directly scavenge reactive species, coupled with its modulation of critical cellular signaling pathways like Nrf2, PI3K/AKT, and SIRT1, provides a robust defense against oxidative stress and inflammation. The accumulation of ergothioneine in mitochondria further underscores its role in protecting this vital organelle. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable "longevity vitamin." Future research should focus on elucidating the precise molecular targets of ergothioneine and conducting large-scale clinical trials to validate its efficacy in various disease models.
References
- 1. The antioxidant action of ergothioneine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergothioneine and its congeners: anti-ageing mechanisms and pharmacophore biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Cytoprotective and Regulatory Effects of Ergothioneine on Gene Expression of Proteins Involved in Erythroid Adaptation Mechanisms and Redox Pathways in K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animbiosci.org [animbiosci.org]
- 6. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]
- 7. Protective Effect of Ergothioneine against Oxidative Stress-Induced Chondrocyte Death [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protection against oxidative damage and cell death by the natural antioxidant ergothioneine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential Cytoprotective and Regulatory Effects of Ergothioneine on Gene Expression of Proteins Involved in Erythroid Adaptation Mechanisms and Redox Pathways in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ergothioneine's Interaction with the KEAP1-NRF2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the molecular interactions between the dietary antioxidant Ergothioneine (EGT) and the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. The KEAP1-NRF2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, and its modulation by EGT has significant implications for cytoprotection and therapeutic development. This document summarizes the current understanding of the interaction, presents available quantitative data on the effects of EGT on NRF2 activation and downstream gene expression, details relevant experimental protocols, and provides visual representations of the key signaling events and experimental workflows.
Introduction to the KEAP1-NRF2 Signaling Pathway
Under basal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its repressor protein, KEAP1. KEAP1 facilitates the ubiquitination and subsequent proteasomal degradation of NRF2, maintaining low intracellular levels of the transcription factor.[1] In response to oxidative or electrophilic stress, reactive cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This allows NRF2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes. These genes encode for antioxidant enzymes, detoxification proteins, and other molecules that restore cellular redox homeostasis.
Ergothioneine as a Modulator of the KEAP1-NRF2 Pathway
Ergothioneine, a naturally occurring sulfur-containing amino acid, has been identified as a potent activator of the NRF2 signaling pathway. Its mechanism of action is multifaceted, involving both indirect and potentially direct interactions with components of the pathway.
Indirect Activation:
-
Reactive Oxygen Species (ROS) Scavenging: EGT is a powerful antioxidant that can directly neutralize ROS. By reducing the overall oxidative stress within the cell, EGT can alleviate the burden on the KEAP1 sensor, indirectly promoting NRF2 stability and activity.
-
Modulation of Upstream Kinases: Studies have shown that EGT can activate upstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) and Protein Kinase C (PKC) pathways.[1] These kinases can phosphorylate NRF2, leading to its dissociation from KEAP1 and subsequent nuclear translocation.
Potential Direct Interactions:
While the primary mechanism of EGT-mediated NRF2 activation is thought to be indirect, some evidence suggests the possibility of direct interactions:
-
Interaction with KEAP1: As a thiol-rich protein, KEAP1 is a potential target for direct interaction with EGT. However, the precise nature of this interaction and its role in NRF2 activation require further investigation.
-
Allosteric Effector of NRF2: In silico studies have suggested that EGT may act as an allosteric effector of NRF2, potentially influencing its conformation and activity directly.[1]
Quantitative Data on Ergothioneine's Effects
The following tables summarize the quantitative effects of ergothioneine on the KEAP1-NRF2 pathway as reported in the literature.
| Parameter | Cell Line | Ergothioneine Concentration | Treatment Time | Fold Change (vs. Control) | Reference |
| NRF2 Protein Expression | HaCaT | 500 nM | 1 hour | Increased | [2] |
| Nuclear NRF2 Protein | HaCaT | 125-500 nM | 24 hours | Dose-dependent increase | [2] |
| HO-1 Protein Expression | HaCaT | 125-500 nM | Not Specified | Dose-dependent increase | [2] |
| NQO1 Protein Expression | HaCaT | 125-500 nM | Not Specified | Dose-dependent increase | [2] |
| γ-GCLC Protein Expression | HaCaT | 125-500 nM | Not Specified | Dose-dependent increase | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the EGT-KEAP1-NRF2 interaction. Below are representative protocols for key experiments.
Cell Culture and Treatment
-
Cell Line: Human keratinocytes (HaCaT) are a commonly used and relevant cell line for studying cutaneous biology and oxidative stress responses.
-
Culture Conditions: Maintain HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Ergothioneine Treatment: Prepare a stock solution of L-Ergothioneine in sterile water or cell culture medium. On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 125 nM, 250 nM, 500 nM) in fresh culture medium and apply to the cells for the specified duration.
Western Blot Analysis for KEAP1, NRF2, and Downstream Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against NRF2, KEAP1, HO-1, NQO1, or β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Immunofluorescence for NRF2 Nuclear Translocation
-
Cell Seeding and Treatment: Seed HaCaT cells on glass coverslips in a 24-well plate. After reaching 70-80% confluency, treat the cells with ergothioneine as described above.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Primary Antibody Incubation: Block with 1% bovine serum albumin (BSA) in PBS for 1 hour and then incubate with an anti-NRF2 primary antibody overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on glass slides and visualize the cells using a fluorescence microscope.
ARE-Luciferase Reporter Assay
-
Transfection: Co-transfect HaCaT cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with various concentrations of ergothioneine for a specified time (e.g., 6-24 hours).
-
Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the untreated control.
siRNA-mediated NRF2 Knockdown
-
Transfection: Transfect HaCaT cells with a specific siRNA targeting NRF2 or a non-targeting control siRNA using a lipid-based transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for efficient knockdown of NRF2 expression.
-
Verification of Knockdown: Confirm the reduction in NRF2 protein levels by Western blot analysis.
-
Functional Assays: Following NRF2 knockdown, perform cell viability assays, ROS measurements, or other functional assays in the presence or absence of ergothioneine to determine the NRF2-dependency of its protective effects.
Visualizations
Signaling Pathway Diagram
Caption: Ergothioneine activates NRF2 through multiple pathways.
Experimental Workflow Diagram
Caption: A typical workflow for studying EGT's effect on the NRF2 pathway.
Conclusion
Ergothioneine is a promising natural compound that effectively activates the KEAP1-NRF2 signaling pathway, a central hub for cellular antioxidant and detoxification responses. Its ability to modulate this pathway through multiple mechanisms underscores its potential as a therapeutic agent for conditions associated with oxidative stress. The quantitative data, though still emerging, consistently demonstrate a dose-dependent increase in NRF2 activation and the expression of its target genes. The detailed experimental protocols provided herein offer a robust framework for researchers to further elucidate the intricate molecular details of this interaction and to explore its full therapeutic potential. Future research should focus on obtaining more comprehensive quantitative data, including in vivo studies, and on definitively clarifying the nature of any direct interactions between ergothioneine and the core components of the NRF2 pathway.
References
Methodological & Application
Application Note: UPLC-MS/MS Method for the Quantitative Determination of Ergothioneine in Cosmetics
Introduction
Ergothioneine (EGT) is a naturally occurring amino acid and a potent antioxidant that is increasingly being incorporated into cosmetic formulations for its anti-aging, whitening, and photoprotective properties.[1][2] Accurate and sensitive analytical methods are crucial for the quality control and verification of EGT content in these products. This application note details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of L-ergothioneine in various cosmetic matrices.[1][2][3][4]
Principle
This method employs a hydrophilic interaction liquid chromatography (HILIC) column for the separation of the highly polar ergothioneine molecule.[1][2][3] Detection and quantification are achieved using a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The high sensitivity and selectivity of UPLC-MS/MS allow for the accurate measurement of L-ergothioneine even in complex cosmetic sample matrices.[1][4]
Experimental Protocols
Materials and Reagents
-
Standards: L-Ergothioneine (purity >98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (FA), Deionized Water
-
Equipment:
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Triple-Quadrupole Mass Spectrometer (e.g., SCIEX Triple Quad™ 7500 QTRAP®)[2]
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
Ultrasonic Cleaner
-
Syringe filters (0.22 μm)
-
Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve L-ergothioneine in deionized water.
-
Intermediate and Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol. These standards will be used to construct the calibration curve.
Sample Preparation
The sample pretreatment is optimized for different cosmetic matrices:
For Liquid Cosmetics (e.g., Toners, Serums):
-
Accurately weigh 1.0 g of the liquid sample into a 50 mL centrifuge tube.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 μm nylon syringe filter into a vial for UPLC-MS/MS analysis.
For Cream and Emulsion Cosmetics:
-
Accurately weigh 1.0 g of the cream or emulsion sample into a 50 mL centrifuge tube.
-
Vortex for 5 minutes.
-
Subject the mixture to ultrasonic extraction for 30 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 μm nylon syringe filter into a vial for UPLC-MS/MS analysis.
UPLC-MS/MS Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters CORTECS UPLC HILIC (2.1 x 100 mm, 1.6 μm)[1][2] |
| Mobile Phase | Isocratic elution with 85% acetonitrile and 0.1% formic acid in water[1][2][3] |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 40°C[2] |
| Injection Volume | 2 µL[2] |
| Total Run Time | 10 minutes[4] |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | ESI-Positive[2] |
| Spray Voltage | 5500 V[2] |
| Ion Source Temperature | 500°C[2] |
| Curtain Gas (CUR) | 40 psi[2] |
| Nebulizer Gas (GS1) | 35 psi[2] |
| Auxiliary Gas (GS2) | 70 psi[2] |
| Collision Gas (CAD) | Medium[2] |
| MRM Transitions | Specific precursor/product ion pairs for L-ergothioneine should be optimized. |
Data Presentation
The performance of this method has been validated, and the quantitative data are summarized in the table below.[2]
| Parameter | Result |
| Linearity Range | 5–200 ng/mL[1][2][3] |
| Correlation Coefficient (r²) | > 0.999[1][2][3] |
| Limit of Detection (LOD) | 25–50 µg/kg[1][2][3] |
| Limit of Quantification (LOQ) | 50–100 µg/kg[1][2][3] |
| Recovery | 85.3%–96.2%[1][2][3] |
| Relative Standard Deviation (RSD) | 0.84%–2.08% (n=6)[1][2][3] |
Mandatory Visualization
Caption: Experimental workflow for ergothioneine detection.
Conclusion
The described UPLC-MS/MS method is simple, rapid, and accurate for the determination of L-ergothioneine in cosmetic products.[1][2] The method demonstrates excellent linearity, sensitivity, and recovery, making it highly suitable for routine quality control in the cosmetics industry and for research and development purposes.[1][2][3][4]
References
- 1. determination-of-l-ergothioneine-in-cosmetics-based-on-ultraperformance-liquid-chromatography-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 2. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ergothioneine in Cell Culture: A Protocol for Investigating its Cytoprotective and Bioactive Properties
Introduction
Ergothioneine (EGT) is a naturally occurring amino acid derivative containing a sulfur atom on the imidazole ring, exhibiting potent antioxidant and cytoprotective properties.[1][2][3] It is not synthesized by humans but is acquired through diet, primarily from mushrooms.[3][4] A specific transporter, the organic cation transporter novel type 1 (OCTN1), facilitates its accumulation in various tissues and cells, suggesting a significant physiological role.[4] In cell culture, ergothioneine has been shown to protect against oxidative stress-induced cell death, modulate inflammatory responses, and influence gene expression, making it a compound of great interest for research in drug development and cellular biology.[5][6][7]
These application notes provide a comprehensive protocol for utilizing ergothioneine in in vitro cell culture experiments to assess its antioxidant, anti-inflammatory, and cytoprotective effects.
Materials and Reagents
-
L-Ergothioneine (EGT) powder
-
Sterile phosphate-buffered saline (PBS)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell lines of interest (e.g., neuronal cells, macrophages, chondrocytes)
-
Reagents for specific assays (e.g., MTT, LDH, DCFDA, Griess reagent, ELISA kits, RNA extraction kits, qPCR reagents)
-
Sterile cell culture plates (96-well, 24-well, 6-well)
-
Standard laboratory equipment (incubator, centrifuge, microscope, plate reader, qPCR machine)
Preparation of Ergothioneine Stock Solution
-
Dissolving Ergothioneine: Weigh out the desired amount of L-Ergothioneine powder in a sterile environment. Dissolve the powder in sterile PBS or cell culture medium to create a concentrated stock solution (e.g., 100 mM).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Recommended Working Concentrations and Incubation Times
The optimal concentration and incubation time for ergothioneine treatment can vary depending on the cell type and the specific experimental endpoint. The following table summarizes concentrations and incubation times reported in various studies. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
| Cell Type | Concentration Range | Incubation Time | Observed Effects | Reference(s) |
| Human Neuronal Hybridoma (N-18-RE-105) | Up to 5 mM | Not specified | Tolerated at high concentrations; weakly improved viability against H2O2 | [5] |
| Primary Cortical Neurons (PCN) & PC12 | 0.1 - 10.0 µM | 2 hours pre-incubation | Prevented cisplatin-induced decrease in proliferation and neurite outgrowth inhibition. | [8] |
| Human Chondrocytes | 0.1 - 1 mM | 24 hours | No cytotoxicity up to 1 mM; inhibited H2O2-induced cell death. | [9][10] |
| Bone Marrow-Derived Macrophages (BMDMs) | Not specified | 24 hours pre-incubation | Augmented TLR-agonist induced pro-inflammatory cytokine production (IL-6, IL-12p40) and decreased anti-inflammatory IL-10. | [6] |
| Human Dermal Fibroblasts | 2 mg/ml | During UVA irradiation | Decreased MMP-1 expression, scavenged ROS, and inhibited TNF-α. | [11] |
| Porcine Oocytes | 10 - 100 µM | During in vitro maturation | Improved intracellular GSH levels and decreased ROS levels. | [12] |
| Sheep Oocytes | 5 - 10 mM | During in vitro maturation | Improved developmental potential, increased intracellular GSH, and decreased ROS. | [13] |
| Human Red Blood Cells (RBCs) | 10 - 100 µM | 4 hours | Taken up by RBCs and decreased t-BHP-induced hemolysis. | [14][15] |
| Human Cerebral Microvascular Endothelial Cells | 0.1 - 10 mM | 1 hour pre-incubation | Protective against 7-ketocholesterol-induced injury. | [16] |
| K562 Erythroid Cells | 1 nM - 100 µM | Assessed at D0, D2, and D4 of differentiation | Modulated expression of genes related to redox pathways. | [7] |
| RAW264.7 Macrophages & HaCaT Keratinocytes | Not specified | 24 hours | Reduced LPS-induced inflammatory responses and cytokine production (IL-1β, COX-2, TNF-α). | [17] |
Experimental Protocols
Protocol 1: Assessment of Ergothioneine Cytotoxicity
This protocol determines the potential toxic effects of ergothioneine on the chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of ergothioneine in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 mM). Remove the old medium from the cells and add 100 µL of the ergothioneine-containing medium to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Cytotoxicity Assay (LDH Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Measure the lactate dehydrogenase (LDH) activity in the supernatant according to the manufacturer's instructions of a commercial LDH cytotoxicity assay kit.
-
Protocol 2: Evaluation of Ergothioneine's Antioxidant Activity
This protocol assesses the ability of ergothioneine to protect cells from oxidative stress.
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: Pre-treat the cells with various concentrations of ergothioneine for a specific duration (e.g., 2, 4, or 24 hours) before inducing oxidative stress.
-
Induction of Oxidative Stress: Induce oxidative stress by adding an oxidizing agent such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BHP) at a pre-determined cytotoxic concentration.
-
Incubation: Incubate for a period sufficient to induce cell damage (e.g., 2-24 hours).
-
Assessment of Cell Viability: Perform an MTT or LDH assay as described in Protocol 1 to determine the protective effect of ergothioneine.
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution in the dark at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Measurement of Intracellular Glutathione (GSH):
-
After treatment, lyse the cells.
-
Measure the intracellular GSH levels using a commercially available GSH assay kit according to the manufacturer's protocol.
-
Protocol 3: Investigation of Ergothioneine's Anti-inflammatory Effects
This protocol examines the influence of ergothioneine on the inflammatory response of immune cells, such as macrophages.
-
Cell Seeding: Seed macrophages (e.g., RAW264.7 or primary bone marrow-derived macrophages) in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with ergothioneine for 24 hours.[6]
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: Incubate for a specific period (e.g., 6, 12, or 24 hours).
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the concentration of nitrite in the cell culture supernatant using the Griess reagent.
-
Cytokine Production: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using specific ELISA kits.[6][17]
-
Protocol 4: Analysis of Gene Expression Changes
This protocol is designed to determine how ergothioneine modulates the expression of target genes involved in antioxidant defense or inflammatory pathways.
-
Cell Seeding: Seed cells in a 6-well plate.
-
Treatment: Treat the cells with ergothioneine at the desired concentration and for the appropriate duration.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR):
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by ergothioneine and a general experimental workflow for its in vitro evaluation.
Caption: Key signaling pathways modulated by ergothioneine.
Caption: General experimental workflow for in vitro studies.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No observed effect of ergothioneine | - Low expression of OCTN1 transporter in the cell line.- Inappropriate concentration or incubation time. | - Verify OCTN1 expression in your cell line via qPCR or Western blot.- Perform a broader dose-response and time-course experiment. |
| High variability in results | - Inconsistent cell seeding density.- Pipetting errors.- Contamination. | - Ensure accurate cell counting and even cell distribution.- Use calibrated pipettes and proper pipetting techniques.- Maintain sterile technique throughout the experiment. |
| Unexpected cytotoxicity | - Impure ergothioneine.- Contamination of stock solution. | - Use high-purity ergothioneine.- Prepare fresh, sterile stock solutions. |
Conclusion
This document provides a detailed framework for the application of ergothioneine in cell culture experiments. By following these protocols, researchers can effectively investigate its cytoprotective, antioxidant, and anti-inflammatory properties. The provided concentration ranges and experimental designs serve as a starting point, and optimization for specific cell types and research questions is encouraged. The multifaceted bioactivity of ergothioneine makes it a promising compound for further investigation in various fields of biomedical research.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]
- 3. Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection against oxidative damage and cell death by the natural antioxidant ergothioneine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-Oxidant Ergothioneine Augments the Immunomodulatory Function of TLR Agonists by Direct Action on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Cytoprotective and Regulatory Effects of Ergothioneine on Gene Expression of Proteins Involved in Erythroid Adaptation Mechanisms and Redox Pathways in K562 Cells [mdpi.com]
- 8. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 9. Protective Effect of Ergothioneine against Oxidative Stress-Induced Chondrocyte Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant effect of ergothioneine on in vitro maturation of porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. l-Ergothioneine improves the developmental potential of in vitro sheep embryos without influencing OCTN1-mediated cross-membrane transcript expression | Zygote | Cambridge Core [cambridge.org]
- 14. openjournals.maastrichtuniversity.nl [openjournals.maastrichtuniversity.nl]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Ergothioneine on 7-Ketocholesterol-Induced Endothelial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ergothioneine attenuates psoriasis symptoms through modulation of M1/M2 macrophage polarisation via the NF-κB/JAK-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Application Note: Identification of Ergothioneine using Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergothioneine (EGT) is a naturally occurring amino acid derivative containing a sulfur atom on the imidazole ring of histidine.[1][2][3] It is biosynthesized by fungi and certain bacteria and is obtained by humans and animals through their diet.[3] Ergothioneine is a potent antioxidant and cytoprotectant, and there is growing interest in its potential therapeutic applications for conditions associated with oxidative stress and inflammation.[4] Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique for the identification and quantification of ergothioneine in various biological and commercial matrices.[2][5] This application note provides a detailed protocol for the identification of ergothioneine using LC-MS/MS.
Principle
This method utilizes reversed-phase or hydrophilic interaction liquid chromatography (HILIC) to separate ergothioneine from other components in a sample matrix. The separated ergothioneine is then introduced into a mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The protonated molecule (precursor ion) is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. The detection of these specific precursor-to-product ion transitions provides a high degree of confidence in the identification and quantification of ergothioneine.
Experimental Protocols
Sample Preparation
The following are general protocols for the extraction of ergothioneine from different matrices. Optimization may be required for specific sample types.
a) Extraction from Cosmetic Products (Creams and Toners)
This protocol is adapted from a method for determining L-ergothioneine in cosmetics.[6][7]
-
Sample Weighing: Accurately weigh approximately 1.0 g of the cosmetic sample into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of methanol to the tube.
-
Vortexing and Sonication: Vortex the sample for 5 minutes to ensure thorough mixing. Following this, sonicate the sample for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm nylon syringe filter into an LC-MS vial for analysis.
b) Extraction from Mushroom Samples
This protocol is a modification of a published method for ergothioneine recovery from dried mushroom powder.[8]
-
Sample Weighing: Weigh 100 mg of dried and powdered mushroom sample into a 15 mL centrifuge tube.
-
Extraction Solvent Preparation: Prepare an extraction solvent of 1:4 (v/v) aqueous methanol.
-
Extraction: Add 10 mL of the extraction solvent to the mushroom powder.
-
Vortexing: Vortex the mixture vigorously for 20 minutes.
-
Centrifugation: Centrifuge the sample at 3650 x g for 20 minutes.[8]
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The following are representative LC-MS/MS conditions. These may need to be optimized for the specific instrument and column used.
a) Chromatographic Conditions
| Parameter | Condition 1: HILIC | Condition 2: Reversed-Phase |
| Column | Waters CORTECS UPLC HILIC (or equivalent) | Kromacil C18 (3.5 µm, 100 x 2.1 mm) (or equivalent)[8] |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[6][7] | Acetonitrile[8] |
| Gradient | Isocratic with 85% B[6][7] | A 15-minute gradient starting with 30% A, increasing to 50% A over 10 minutes, and then returning to initial conditions.[8] |
| Flow Rate | 0.4 mL/min | 0.2 mL/min[8] |
| Column Temperature | 35 °C | 25 °C[8] |
| Injection Volume | 1-5 µL | 5 µL |
b) Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Capillary Voltage | 2.3 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Temperature | 350 - 500 °C |
| Cone Gas Flow | 40 - 50 L/hr |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: Quantitative Data for Ergothioneine Analysis in Cosmetics [6][7]
| Parameter | Value |
| Linear Range | 5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 25 - 50 µg/kg |
| Limit of Quantitation (LOQ) | 50 - 100 µg/kg |
| Recovery | 85.3% - 96.2% |
| Relative Standard Deviation (RSD) | 0.84% - 2.08% |
Table 2: Mass Spectrometric Parameters for Ergothioneine Identification
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (eV) |
| Ergothioneine | 230.1 | 186.1, 127.1 | 20-35 |
Note: The precursor ion corresponds to [M+H]⁺ for ergothioneine. The product ion at m/z 186.1 is a characteristic fragment.[5] Collision energy should be optimized for the specific instrument.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for ergothioneine identification.
Ergothioneine Signaling Pathways
1. Nrf2/ARE Antioxidant Response Pathway
Caption: Ergothioneine activates the Nrf2/ARE pathway.
2. Anti-inflammatory Signaling via AP-1 and MAPK Pathways
Caption: Ergothioneine's anti-inflammatory mechanism.
Conclusion
This application note provides a comprehensive framework for the identification of ergothioneine using liquid chromatography-mass spectrometry. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the quantitative data and visual representations of the experimental workflow and signaling pathways, offer a valuable resource for researchers, scientists, and drug development professionals. The high sensitivity and specificity of this method make it well-suited for the accurate detection and quantification of ergothioneine in a variety of sample matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ergothioneine as a Food Additive for Oxidation Prevention
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergothioneine is a naturally occurring amino acid and thiol antioxidant found in high concentrations in mushrooms and certain bacteria and fungi.[1] Due to its potent antioxidant and cytoprotective properties, ergothioneine is gaining significant interest as a natural food additive to prevent oxidative deterioration in various food products.[2][3] This document provides detailed application notes, experimental protocols, and an overview of the mechanisms by which ergothioneine prevents food oxidation. Ergothioneine has been granted Generally Recognized as Safe (GRAS) status by the U.S. Food and Drug Administration (FDA) for use in a variety of food products, further supporting its application in the food industry.
Mechanism of Antioxidant Action
Ergothioneine employs a multi-faceted approach to combat oxidative stress in food systems. Its unique chemical structure, a tautomer existing predominantly in the thione form at physiological pH, makes it highly resistant to auto-oxidation compared to other thiol antioxidants like glutathione.[1] The primary antioxidant mechanisms of ergothioneine include:
-
Direct Scavenging of Reactive Oxygen Species (ROS): Ergothioneine is a powerful scavenger of various detrimental ROS, including hydroxyl radicals (•OH), hypochlorous acid (HOCl), and peroxynitrite (ONOO-).[4][5] By neutralizing these highly reactive molecules, ergothioneine prevents them from damaging critical food components like lipids, proteins, and pigments.
-
Chelation of Metal Ions: Ergothioneine effectively chelates divalent metal cations such as copper (Cu²⁺) and iron (Fe²⁺).[6][7][8] These metal ions can act as pro-oxidants by catalyzing the formation of ROS through Fenton and Haber-Weiss reactions. By binding to these metals, ergothioneine renders them inactive, thereby inhibiting the initiation of oxidative chain reactions.
-
Activation of Cellular Antioxidant Pathways: Ergothioneine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. By activating this pathway, ergothioneine can enhance the endogenous antioxidant capacity of food systems that have cellular components.
Below is a diagram illustrating the key antioxidant mechanisms of ergothioneine.
Caption: Antioxidant mechanisms of ergothioneine.
Data Presentation: Efficacy of Ergothioneine in Food Systems
The following tables summarize the quantitative data on the effectiveness of ergothioneine in preventing lipid and protein oxidation in various food matrices.
Table 1: Effect of Ergothioneine on Lipid Oxidation (TBARS) in Emulsified Sausage
| Treatment | Day 0 (mg MDA/kg) | Day 3 (mg MDA/kg) | Day 7 (mg MDA/kg) | Day 14 (mg MDA/kg) |
| Control (no antioxidant) | 0.15 | 0.35 | 0.68 | 1.15 |
| 0.01% BHA (synthetic antioxidant) | 0.13 | 0.28 | 0.48 | 0.82 |
| 0.8% Ergothioneine-Enriched Mushroom Extract | 0.12 | 0.25 | 0.51 | 0.85 |
| 0.012% Authentic Ergothioneine | 0.13 | 0.27 | 0.50 | 0.83 |
Data adapted from a study on emulsified sausage stored at 4°C.[11]
Table 2: Effect of Ergothioneine on Protein Oxidation (Carbonyl Content) in Emulsified Sausage
| Treatment | Day 0 (nmol/mg protein) | Day 3 (nmol/mg protein) | Day 7 (nmol/mg protein) | Day 14 (nmol/mg protein) |
| Control (no antioxidant) | 0.048 | 0.44 | 1.02 | 1.29 |
| 0.01% BHA (synthetic antioxidant) | 0.035 | 0.30 | 0.78 | 0.95 |
| 0.8% Ergothioneine-Enriched Mushroom Extract | 0.032 | 0.28 | 0.76 | 0.92 |
| 0.012% Authentic Ergothioneine | 0.033 | 0.29 | 0.77 | 0.94 |
Data adapted from a study on emulsified sausage stored at 4°C.[11]
Table 3: Effect of Ergothioneine on Lipid Oxidation (TBARS) in Frozen Yellowfin Tuna
| Treatment | TBARS (nmol MDA/g) after 6 months |
| Control | 497.62 |
| Ergothioneine (EGT) | 411.01 |
| Ergothioneine-loaded Chitosan Nanoparticles (ECNP) | 264.73 |
Data adapted from a study on yellowfin tuna cubes stored at -18°C.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antioxidant efficacy of ergothioneine in food products.
Protocol 1: Determination of Lipid Oxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid oxidation by quantifying malondialdehyde (MDA), a secondary product of lipid peroxidation.
Materials:
-
Food sample
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
1,1,3,3-Tetramethoxypropane (MDA standard)
-
Spectrophotometer
-
Homogenizer
-
Centrifuge
-
Water bath
Procedure:
-
Sample Preparation: Homogenize 5 g of the food sample with 20 mL of 10% TCA solution.
-
Precipitation: Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.
-
Reaction: Mix 2 mL of the supernatant with 2 mL of 0.67% TBA solution in a test tube.
-
Incubation: Incubate the mixture in a boiling water bath (95-100°C) for 30 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Quantification: Prepare a standard curve using 1,1,3,3-tetramethoxypropane to calculate the MDA concentration in the sample. Results are typically expressed as mg of MDA per kg of the sample.
Protocol 2: Determination of Protein Oxidation (Protein Carbonyl Assay)
This protocol measures the level of protein carbonylation, a common marker of protein oxidation, using 2,4-dinitrophenylhydrazine (DNPH).
Materials:
-
Food sample
-
2,4-dinitrophenylhydrazine (DNPH) solution (10 mM in 2 M HCl)
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Ethanol/Ethyl acetate (1:1 v/v) solution
-
Guanidine hydrochloride solution (6 M)
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Sample Preparation: Homogenize the food sample in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Derivatization: Incubate a known amount of protein (e.g., 1 mg) with 1 mL of 10 mM DNPH solution for 1 hour at room temperature in the dark, with vortexing every 15 minutes. A blank is prepared by adding 2 M HCl without DNPH.
-
Precipitation: Add 1 mL of 20% TCA and centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Washing: Discard the supernatant and wash the protein pellet three times with 1 mL of ethanol/ethyl acetate solution to remove excess DNPH.
-
Solubilization: Resuspend the pellet in 1 mL of 6 M guanidine hydrochloride solution.
-
Measurement: Measure the absorbance of the solution at 370 nm.
-
Calculation: Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹). Results are expressed as nmol of carbonyls per mg of protein.
Protocol 3: Sensory Evaluation of Food Products
Sensory evaluation is crucial to assess the impact of ergothioneine on the organoleptic properties of the food product.
Panelists:
-
Select a panel of trained or consumer panelists (typically 10-15 members for a trained panel, and a larger group for consumer testing).
Sample Preparation:
-
Prepare samples of the food product with and without ergothioneine (and with a positive control if applicable) under identical conditions.
-
Code the samples with random three-digit numbers to avoid bias.
Evaluation:
-
Provide panelists with water and unsalted crackers to cleanse their palate between samples.
-
Ask panelists to evaluate the samples based on key sensory attributes such as:
-
Appearance: Color, visual signs of oxidation.
-
Aroma: Freshness, presence of off-odors (e.g., rancidity).
-
Flavor: Freshness, presence of off-flavors.
-
Texture: Mouthfeel, tenderness, juiciness.
-
Overall Acceptability.
-
-
Use a structured scale for scoring (e.g., a 9-point hedonic scale where 1 = dislike extremely and 9 = like extremely).
Data Analysis:
-
Analyze the sensory data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences between the samples.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating ergothioneine as a food antioxidant and the logical relationship between oxidation and food quality.
Caption: Experimental workflow for evaluating ergothioneine.
Caption: Relationship between oxidation and food quality.
Conclusion
Ergothioneine presents a promising natural alternative to synthetic antioxidants for preserving the quality and extending the shelf-life of various food products. Its multifaceted antioxidant mechanisms, coupled with its GRAS status, make it a valuable tool for food scientists and product developers. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and validate the use of ergothioneine in their specific food applications. Further research is encouraged to optimize its use in a wider range of food matrices and processing conditions.
References
- 1. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The antioxidant action of ergothioneine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of ergothioneine with metal ions and metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ergothioneine and its congeners: anti-ageing mechanisms and pharmacophore biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Ergothioneine in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid derived from histidine. It is synthesized by various fungi and certain bacteria and is obtained by humans and animals through their diet. Ergothioneine accumulates in specific tissues and cells, particularly those exposed to high levels of oxidative stress, such as erythrocytes, bone marrow, liver, and the central nervous system. Its unique antioxidant properties and potential role in cytoprotection have garnered significant interest in the fields of nutrition, pharmacology, and drug development.
Accurate and precise quantification of ergothioneine in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and its role as a potential biomarker for various physiological and pathological states. These application notes provide detailed protocols for the determination of ergothioneine in common biological matrices using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
Several analytical techniques are available for the quantification of ergothioneine in biological samples. The most common and well-validated methods include High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often considered the gold standard due to its high sensitivity, selectivity, and specificity, allowing for accurate quantification even in complex biological matrices.[1]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the determination of ergothioneine in different biological matrices.
Table 1: HPLC Methods for Ergothioneine Analysis
| Biological Matrix | Sample Preparation | Column | Mobile Phase | Detection | Linearity Range (µmol/L) | LOQ (µmol/L) | Reference |
| Fermentation Broth | Centrifugation, Filtration | Venusil HILIC (250 x 4.6 mm, 5 µm) | Acetonitrile/20 mmol/L Ammonium Acetate (85:15, v/v), pH 6.0 | UV (254 nm) | - | 0.21 | [1] |
| Plasma | Pre-column derivatization with 5-IAF | ODS-2 C-18 Spherisorb | Linear Gradient | Fluorescence | 0.3 - 10 | 0.15 | [2] |
Table 2: LC-MS/MS Methods for Ergothioneine Analysis
| Biological Matrix | Sample Preparation | Column | Mobile Phase | Detection | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| Human Plasma & Erythrocytes | Protein precipitation with acetonitrile | Alltime C18 (150 x 2.1 mm, 5 µm) | Gradient with 0.1% formic acid in water and acetonitrile | ESI-MS/MS | 10 - 10,000 | 10 | |
| Human Whole Blood | Dilution with aqueous dithiothreitol, centrifugal filtration | Reversed-phase column | - | Triple Quadrupole MS (MRM) | - | - | [1][3] |
| Human Whole Blood (Hercynine) | Red blood cell lysis, filtration, derivatization | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | 0.1% v/v formic acid and acetonitrile (95:5) | MRM | 35 - 1120 nmol/L | 31.21 nmol/L | [4] |
| Mushrooms | - | Kromasil C18 (100 x 2.1 mm, 3.5 µm) | Gradient with 0.1% formic acid in water and acetonitrile | ESI-MS/MS | - | - |
Experimental Protocols
Protocol 1: Ergothioneine Extraction from Whole Blood
This protocol describes a common method for extracting ergothioneine from whole blood samples prior to LC-MS/MS analysis.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., L-ergothioneine-d9)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Ergothioneine Analysis in Plasma by HPLC with UV Detection
This protocol outlines a method for the quantification of ergothioneine in plasma using HPLC with UV detection.
Materials:
-
Plasma samples
-
Perchloric acid (PCA), 0.4 M
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase: 50 mM sodium phosphate buffer (pH 4.6) with 5% methanol
-
Ergothioneine standard solutions
Procedure:
-
Sample Preparation:
-
To 200 µL of plasma, add 200 µL of 0.4 M perchloric acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: 50 mM sodium phosphate buffer (pH 4.6) with 5% methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.
-
Run Time: 15 minutes.
-
-
Quantification:
-
Prepare a calibration curve using ergothioneine standard solutions of known concentrations.
-
Calculate the concentration of ergothioneine in the plasma samples by comparing their peak areas to the calibration curve.
-
Protocol 3: Ergothioneine Analysis in Urine by LC-MS/MS
This protocol provides a sensitive and specific method for determining ergothioneine levels in urine samples.
Materials:
-
Urine samples
-
Internal Standard (IS) solution (e.g., S-methyl-L-ergothioneine)
-
Milli-Q water
-
0.2 µm filter vials
-
LC-MS/MS system
Procedure:
-
Sample Preparation: [5]
-
Thaw frozen urine samples.
-
Dilute the urine samples 1:10 with Milli-Q water.
-
Add the internal standard to the diluted urine.
-
Filter the samples through 0.2 µm filter vials.[5]
-
-
LC-MS/MS Analysis:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A reversed-phase C18 or HILIC column appropriate for polar compounds.
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid, is common.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Ergothioneine: Monitor the transition of the precursor ion (m/z 230.1) to a specific product ion (e.g., m/z 127.1).
-
Internal Standard: Monitor the appropriate transition for the chosen IS.
-
-
-
Quantification:
-
Generate a calibration curve by analyzing standard solutions of ergothioneine and the internal standard.
-
Determine the concentration of ergothioneine in the urine samples based on the peak area ratio of the analyte to the internal standard.
-
Signaling Pathways and Experimental Workflows
The biological effects of ergothioneine are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for interpreting the results of ergothioneine quantification in biological matrices.
Ergothioneine and the PI3K/Akt/Nrf2 Antioxidant Pathway
Ergothioneine has been shown to protect against oxidative stress by activating the PI3K/Akt/Nrf2 signaling pathway.[6][7][8] This pathway plays a critical role in the cellular antioxidant response.
Caption: Ergothioneine activates the PI3K/Akt pathway, leading to the activation of Nrf2 and subsequent antioxidant gene expression.
Ergothioneine and the NF-κB Inflammatory Pathway
Ergothioneine can also modulate inflammatory responses by inhibiting the NF-κB signaling pathway.[9][10][11][12] This pathway is a key regulator of inflammation.
Caption: Ergothioneine inhibits the NF-κB pathway, reducing the expression of pro-inflammatory genes.
General Experimental Workflow for Ergothioneine Analysis
The following diagram illustrates a typical workflow for the analysis of ergothioneine in biological samples.
Caption: A generalized workflow for the quantitative analysis of ergothioneine in biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of Analytical Methods | Semantic Scholar [semanticscholar.org]
- 3. Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ergothioneine Protects Against UV-Induced Oxidative Stress Through the PI3K/AKT/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ergothioneine Protects Against UV-Induced Oxidative Stress Through the PI3K/AKT/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ergothioneine inhibits oxidative stress- and TNF-alpha-induced NF-kappa B activation and interleukin-8 release in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulating NF-κB, MAPK, and PI3K/AKT signaling by ergothioneine attenuates iron overload-induced hepatocellular injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ergothioneine inhibits the progression of osteoarthritis via the Sirt6/NF-κB axis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]
Ergothioneine Supplementation for Cognitive Enhancement: Application Notes & Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal studies investigating the effects of ergothioneine (EGT) supplementation on cognitive function. Detailed protocols for key experiments are provided to facilitate the design and execution of future research in this promising area of neuropharmacology.
Introduction to Ergothioneine and Cognitive Function
Ergothioneine is a naturally occurring amino acid and antioxidant found in various dietary sources, with mushrooms being a particularly rich source. It is actively transported into the body and brain, suggesting a specific physiological role. A growing body of preclinical evidence indicates that EGT possesses neuroprotective properties and may enhance cognitive function, particularly in the context of aging and neurodegenerative diseases. Animal studies have demonstrated that EGT can ameliorate cognitive deficits in various models by mitigating mitochondrial damage, reducing neuroinflammation, and modulating key signaling pathways.
Summary of Preclinical Findings: Animal Models
D-Galactose-Induced Aging Model
A common model to simulate age-related cognitive decline involves the administration of D-galactose, which induces oxidative stress and neuroinflammation. In a study utilizing this model, ergothioneine supplementation demonstrated significant improvements in recognition memory.[1]
Hericium erinaceus (Lion's Mane) Extract in Aging Mice
An extract from the mushroom Hericium erinaceus, which is naturally rich in ergothioneine, has been shown to prevent age-related recognition memory decline in mice.[2][3][4] This effect was associated with a reduction in markers of inflammation and oxidative stress in the hippocampus.
5XFAD Mouse Model of Alzheimer's Disease
In the 5XFAD transgenic mouse model, which recapitulates key aspects of Alzheimer's disease pathology, long-term ergothioneine consumption led to a reduction in amyloid-beta (Aβ) plaques, decreased oxidative stress, and restored glucose metabolism in the brain.[5][6][7][8][9]
APP/PS1 Mouse Model of Alzheimer's Disease
Research on the APP/PS1 mouse model has explored the synergistic neuroprotective effects of ergothioneine when co-administered with lactoferrin.
Quantitative Data from Animal Studies
The following tables summarize the key quantitative findings from representative animal studies on ergothioneine and cognitive function.
Table 1: Effects of Ergothioneine on Cognitive Performance in D-Galactose-Induced Aging Mice
| Parameter | Control Group (D-galactose only) | Ergothioneine-Treated Group (D-galactose + EGT) | Fold Change/Percent Improvement |
| Novel Object Recognition (NOR) Test | |||
| Discrimination Index | ~0.5 | >0.6 | ~20% increase |
Note: Specific numerical data for the control and treatment groups were not fully detailed in the provided search results, thus the values are estimated based on the reported significant improvements.
Table 2: Effects of Ergothioneine-Rich Hericium erinaceus Extract on Cognitive Performance in Aged Mice
| Parameter | Aged Control Group | Aged + H. erinaceus Extract Group | p-value |
| Novel Object Recognition (NOR) Test | |||
| Recognition Index | ~50% | ~70% | < 0.05 |
| Object Location Test (OLT) | |||
| Recognition Index | ~50% | ~65% | < 0.05 |
Table 3: Effects of Ergothioneine on Neuropathology in 5XFAD Mice
| Biomarker | 5XFAD Control Group | 5XFAD + Ergothioneine Group | Percent Reduction |
| Amyloid-beta (Aβ) Plaques (Hippocampus) | High | Significantly Lower | ~50% reduction in GFAP-positive astrocytes; ~80% reduction in IBA1-positive microglia[9] |
| Oxidative Stress Markers | Elevated | Reduced | Data not specified |
| Brain Glucose Metabolism | Impaired | Restored | Data not specified |
Detailed Experimental Protocols
D-Galactose-Induced Aging Mouse Model
Objective: To induce an accelerated aging phenotype in mice, characterized by cognitive deficits, to evaluate the neuroprotective effects of ergothioneine.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
D-galactose (Sigma-Aldrich)
-
Ergothioneine (source to be specified)
-
Sterile saline solution
-
Animal caging and husbandry supplies
-
Novel Object Recognition (NOR) test apparatus
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Group Allocation: Randomly divide mice into three groups: Control (saline injection), D-galactose model, and D-galactose + Ergothioneine.
-
Induction of Aging:
-
Administer D-galactose (100-150 mg/kg, dissolved in saline) subcutaneously to the model and treatment groups once daily for 8-12 weeks.
-
Administer an equivalent volume of saline to the control group.
-
-
Ergothioneine Administration:
-
Administer ergothioneine (e.g., 20 mg/kg, dissolved in saline) orally or via intraperitoneal injection to the treatment group daily, concurrently with D-galactose administration.
-
-
Cognitive Assessment (Novel Object Recognition Test):
-
Habituation: Individually place each mouse in the empty open-field arena (e.g., 50x50 cm) for 10 minutes for 2-3 consecutive days to acclimate them to the environment.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore freely for 10 minutes.
-
Testing (Choice) Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). An index significantly above 0.5 indicates successful recognition memory.
-
-
Biochemical and Histological Analysis: At the end of the study, euthanize the animals and collect brain tissue (hippocampus and cortex) for analysis of oxidative stress markers (e.g., MDA, SOD), inflammatory cytokines, and neuronal cell counts.
5XFAD Transgenic Mouse Model of Alzheimer's Disease
Objective: To assess the therapeutic potential of ergothioneine in a genetically predisposed model of Alzheimer's disease.
Materials:
-
5XFAD transgenic mice and wild-type littermates (e.g., 3-4 months old)
-
Ergothioneine
-
Standard mouse chow or drinking water
-
Morris Water Maze (MWM) or other cognitive testing apparatus
-
Immunohistochemistry reagents for Aβ plaque and neuroinflammation markers
Procedure:
-
Animal Husbandry: House 5XFAD and wild-type mice under standard conditions.
-
Ergothioneine Administration:
-
Administer ergothioneine through the diet (e.g., mixed into chow at a specified concentration) or in the drinking water for a prolonged period (e.g., 3-6 months).
-
-
Cognitive Testing (Morris Water Maze):
-
Acquisition Phase: For 5-7 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Conduct 4 trials per day with different starting positions.
-
Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Processing and Analysis:
-
Following cognitive testing, perfuse the mice and collect brain hemispheres.
-
Process one hemisphere for immunohistochemical staining of Aβ plaques (e.g., using 6E10 antibody) and markers of microgliosis (Iba1) and astrocytosis (GFAP).
-
Homogenize the other hemisphere for biochemical analysis of Aβ levels (ELISA) and oxidative stress markers.
-
Signaling Pathways and Mechanisms of Action
Ergothioneine's neuroprotective effects are believed to be mediated through multiple signaling pathways.
Caption: Ergothioneine's neuroprotective signaling pathways.
The diagram above illustrates how ergothioneine may improve cognitive function by directly scavenging reactive oxygen species, inhibiting neuroinflammation, and preventing mitochondrial damage. It also activates the Nrf2/HO-1 pathway to bolster the endogenous antioxidant response and stimulates the AMPK/SIRT1/PGC-1α pathway to promote mitochondrial biogenesis.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the effects of ergothioneine on cognitive function in an animal model.
Caption: A typical experimental workflow for preclinical studies.
Conclusion
The preclinical data strongly suggest that ergothioneine supplementation holds significant promise for enhancing cognitive function and mitigating the effects of neurodegeneration. The provided protocols and data summaries offer a foundation for researchers to further investigate the mechanisms of action and translational potential of this intriguing natural compound. Future studies should focus on dose-response relationships, long-term safety, and efficacy in a wider range of animal models of cognitive impairment.
References
- 1. Ergothioneine improves cognitive function by ameliorating mitochondrial damage and decreasing neuroinflammation in a d-galactose-induced aging model - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Cognitive Healthy Aging in Mice: Boosting Memory by an Ergothioneine-Rich Hericium erinaceus Primordium Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cognitive Healthy Aging in Mice: Boosting Memory by an Ergothioneine-Rich Hericium erinaceus Primordium Extract [ouci.dntb.gov.ua]
- 5. Longitudinal Consumption of Ergothioneine Reduces Oxidative Stress and Amyloid Plaques and Restores Glucose Metabolism in the 5XFAD Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceuticals | Free Full-Text | Longitudinal Consumption of Ergothioneine Reduces Oxidative Stress and Amyloid Plaques and Restores Glucose Metabolism in the 5XFAD Mouse Model of Alzheimer’s Disease [mdpi.com]
- 8. (PDF) Longitudinal Consumption of Ergothioneine Reduces Oxidative Stress and Amyloid Plaques and Restores Glucose Metabolism in the 5XFAD Mouse Model of Alzheimer’s Disease (2022) | Clayton Whitmore | 27 Citations [scispace.com]
- 9. mdpi.com [mdpi.com]
Application Note: Experimental Design for Testing the Anti-Inflammatory Effects of Ergothioneine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key factor in numerous diseases.[1][2] Ergothioneine (EGT), a naturally occurring amino acid derivative found in high concentrations in mushrooms, has demonstrated potent antioxidant and anti-inflammatory properties.[3][4][5][6] Studies suggest that EGT exerts its anti-inflammatory effects by modulating key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), thereby reducing the production of pro-inflammatory mediators.[7][8][9][10]
This document provides a detailed experimental framework for evaluating the anti-inflammatory potential of ergothioneine, encompassing both in vitro and in vivo models. The protocols are designed to be comprehensive, guiding researchers through cell-based assays to animal studies, and enabling a thorough assessment of EGT's mechanism of action.
Experimental Workflow
The overall experimental design follows a logical progression from initial cell-based screening to validation in a preclinical animal model.
Caption: Overall experimental workflow for evaluating ergothioneine.
Part 1: In Vitro Analysis in Macrophage Model
The initial phase focuses on a well-established in vitro model using lipopolysaccharide (LPS)-stimulated macrophages to mimic an inflammatory response.[11][12][13]
Protocol: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Experimental Setup: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of Ergothioneine (e.g., 1, 5, 10, 25 µM) for 2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for ELISA, 6 hours for qPCR, 30-60 mins for Western blot).
-
Include control groups: Vehicle control (no LPS, no EGT) and LPS control (LPS only).
-
Protocol: MTT Cell Viability Assay
-
Purpose: To determine the non-cytotoxic concentration range of EGT.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat cells with a wide range of EGT concentrations for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify the secretion of pro-inflammatory cytokines TNF-α and IL-6.[14][15]
-
Procedure:
-
Following cell treatment (Protocol 3.1), collect the culture supernatants.
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.[16]
-
Follow the manufacturer's instructions, which typically involve:
-
Calculate cytokine concentrations based on the standard curve.
-
Protocol: Real-Time Quantitative PCR (RT-qPCR)
-
Purpose: To measure the mRNA expression levels of inflammatory genes (e.g., Tnf-α, Il-6, Nos2 (iNOS), Ptgs2 (COX-2)).[19][20][21]
-
Procedure:
-
After cell treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).[22]
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[20]
-
Perform qPCR using SYBR Green or TaqMan probes with specific primers for the target genes and a housekeeping gene (e.g., Gapdh) for normalization.[22]
-
Use the 2-ΔΔCT method to calculate the relative fold change in gene expression.[20]
-
Protocol: Western Blot Analysis
-
Purpose: To analyze the protein levels of key inflammatory mediators (iNOS, COX-2) and signaling proteins (e.g., phosphorylated and total p65 NF-κB, p38 MAPK) to elucidate the mechanism of action.[23]
-
Procedure:
-
After treatment, lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-p65, anti-p65, anti-iNOS, anti-COX-2, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using software like ImageJ, normalizing to a loading control (β-actin).
-
Data Presentation: In Vitro Results
Table 1: Effect of EGT on LPS-Induced Cytokine Production
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | Baseline | Baseline |
| LPS (1 µg/mL) | High | High |
| LPS + EGT (5 µM) | Reduced | Reduced |
| LPS + EGT (10 µM) | Significantly Reduced | Significantly Reduced |
| LPS + EGT (25 µM) | Strongly Reduced | Strongly Reduced |
Table 2: Effect of EGT on LPS-Induced Gene and Protein Expression
| Target | Measurement | LPS (1 µg/mL) | LPS + EGT (10 µM) |
|---|---|---|---|
| Nos2 (iNOS) | Relative mRNA | High Upregulation | Significant Downregulation |
| Ptgs2 (COX-2) | Relative mRNA | High Upregulation | Significant Downregulation |
| p-p65/total p65 | Protein Ratio | Increased | Decreased |
| iNOS | Protein Level | Increased | Decreased |
Part 2: In Vivo Analysis in Acute Inflammation Model
This phase aims to confirm the in vitro findings in a living organism using a standard model of acute inflammation.[24][25][26][27]
Protocol: Carrageenan-Induced Paw Edema
-
Purpose: To assess the anti-inflammatory effect of EGT on acute, localized inflammation.[24]
-
Animal Model: Male Sprague-Dawley or Wistar rats (180-220 g).
-
Procedure:
-
Acclimatize animals for at least one week.
-
Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (Saline)
-
Group 2: Carrageenan Control
-
Group 3: EGT (e.g., 25 mg/kg, oral gavage) + Carrageenan
-
Group 4: EGT (e.g., 50 mg/kg, oral gavage) + Carrageenan
-
Group 5: Indomethacin (10 mg/kg, positive control) + Carrageenan
-
-
Administer EGT or vehicle orally 60 minutes before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Paw Edema
-
Calculate Paw Edema: Edema (mL) = Paw volume at time 't' - Initial paw volume.
-
Calculate Percentage Inhibition of Edema:
-
% Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100
-
Data Presentation: In Vivo Results
Table 3: Effect of EGT on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Paw Volume at 3h (mL) | % Inhibition of Edema |
|---|---|---|
| Vehicle Control | Baseline | - |
| Carrageenan Control | High | 0% |
| EGT (25 mg/kg) | Reduced | Calculated % |
| EGT (50 mg/kg) | Significantly Reduced | Calculated % |
| Indomethacin (10 mg/kg) | Strongly Reduced | High % |
Proposed Mechanism of Action
Ergothioneine is hypothesized to inhibit inflammation by scavenging reactive oxygen species (ROS) and directly interfering with pro-inflammatory signaling cascades.[8][9] Upon inflammatory stimulus (e.g., LPS binding to TLR4), downstream pathways like MAPK and NF-κB are activated, leading to the transcription of inflammatory genes. EGT may inhibit the phosphorylation and activation of key proteins in these pathways, such as p38 and the p65 subunit of NF-κB.[7]
Caption: Proposed anti-inflammatory signaling pathway of ergothioneine.
References
- 1. ijpsr.com [ijpsr.com]
- 2. What is the relationship between L-Ergothioneine and inflammation markers? - Blog [real-herb.com]
- 3. The Antioxidant Mechanisms of Ergothioneine: Protecting Cells from Oxidative Stress Article - ArticleTed - News and Articles [articleted.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Ergothioneine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. Modulating NF-κB, MAPK, and PI3K/AKT signaling by ergothioneine attenuates iron overload-induced hepatocellular injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]
- 9. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LPS-induced macrophage inflammation: Significance and symbolism [wisdomlib.org]
- 14. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 15. Determination of IL-10, IL-6 and TNF-α levels by enzyme-linked immunosorbent assay [bio-protocol.org]
- 16. Human TNF alpha ELISA Kit (KHC3011) - Invitrogen [thermofisher.com]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 20. 2.14 Quantification of pro and anti-inflammatory markers by RT-qPCR [bio-protocol.org]
- 21. Analysis of inflammation gene expression using qPCR [bio-protocol.org]
- 22. 2.7. Pro-Inflammatory Marker Gene Expression [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
- 26. criver.com [criver.com]
- 27. asianjpr.com [asianjpr.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Ergothioneine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of ergothioneine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of ergothioneine?
Ergothioneine is a naturally occurring amino acid that is readily soluble in water.[1][2] Its solubility in aqueous solutions can be influenced by the buffer composition, pH, and temperature. It is sparingly soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethyl formamide.[3]
Q2: How does pH affect the solubility and stability of ergothioneine?
Ergothioneine is relatively stable across a range of pH values, including physiological pH (around 7.4) and even alkaline solutions.[4] Extreme pH conditions should be avoided to prevent potential degradation.
Q3: Is ergothioneine stable to temperature changes?
Ergothioneine is known to be relatively heat-stable.[1][3] However, prolonged exposure to high temperatures, such as boiling, can lead to degradation, which may be due to leaching when in an aqueous solution.[5][6][7] For dissolving the powder, gentle warming can be applied.
Q4: How should I store ergothioneine powder and its solutions?
-
Powder: Store the crystalline solid form of ergothioneine at -20°C for long-term stability.
-
Aqueous Solutions: It is recommended to prepare fresh aqueous solutions for each experiment. If storage is necessary, it is advised not to store them for more than one day.[3][8] Stock solutions prepared in ultrapure water can be stored at -20°C.[9]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving ergothioneine in experimental buffers.
Issue 1: Ergothioneine powder is not dissolving at the desired concentration.
| Possible Cause | Troubleshooting Step |
| Concentration exceeds solubility limit in the specific buffer. | - Check the known solubility limits for your buffer (see Table 1).- If the desired concentration is high, consider preparing a more concentrated stock in a highly soluble buffer like water and then diluting it into your experimental buffer. |
| Insufficient mixing. | - Vortex the solution for an adequate amount of time.- Use a magnetic stirrer for larger volumes. |
| Low temperature of the solvent. | - Gently warm the solution to room temperature or slightly above (e.g., 37°C). Avoid excessive heat. |
| Incorrect pH of the buffer. | - Ensure your buffer is at the optimal pH for your experiment and for ergothioneine stability (generally around physiological pH). |
Issue 2: Ergothioneine precipitates out of the solution after initial dissolution.
| Possible Cause | Troubleshooting Step |
| Supersaturated solution. | - The concentration may be too high for the solution to remain stable over time.- Try preparing a slightly lower concentration. |
| Change in temperature. | - If the solution was warmed to dissolve, precipitation might occur upon cooling. Maintain the working solution at a stable temperature. |
| Interaction with other buffer components. | - Some buffer components might reduce the solubility of ergothioneine. Consider using a simpler buffer system if possible. |
| Improper storage. | - Aqueous solutions of ergothioneine are not recommended for long-term storage. Prepare fresh solutions before use. |
Issue 3: Need to prepare a high-concentration stock solution.
| Possible Cause | Troubleshooting Step |
| Limited solubility in the desired final buffer. | - Prepare a concentrated stock solution in a solvent where ergothioneine has high solubility, such as sterile, purified water.[2]- You can then add small volumes of this stock solution to your experimental buffer to achieve the final desired concentration. This minimizes the impact of the initial solvent on the final buffer composition. |
Quantitative Data Summary
Table 1: Solubility of Ergothioneine in Common Solvents
| Solvent | Approximate Solubility | Reference |
| Water | Up to 50 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [3][8] |
| Ethanol | Sparingly soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Ergothioneine Stock Solution in PBS (pH 7.2)
-
Materials:
-
Ergothioneine powder
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile conical tube or vial
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Weigh out the required amount of ergothioneine powder in a sterile conical tube. For 1 mL of a 10 mg/mL solution, use 10 mg of ergothioneine.
-
Add the desired volume of sterile PBS (pH 7.2) to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to room temperature may assist in dissolution.
-
For sterile applications, filter the solution through a 0.22 µm sterile filter into a new sterile tube.
-
Use the solution immediately. It is not recommended to store this solution for more than a day.[3][8]
-
Protocol 2: Preparation of a 50 mg/mL Ergothioneine Stock Solution in Water
-
Materials:
-
Ergothioneine powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or vial
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Weigh out the required amount of ergothioneine powder in a sterile conical tube. For 1 mL of a 50 mg/mL solution, use 50 mg of ergothioneine.
-
Add the desired volume of sterile, purified water to the tube.
-
Vortex the solution thoroughly until all the powder is dissolved.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Aliquots of the stock solution can be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Visualizations
Ergothioneine Dissolution Workflow
Caption: Workflow for dissolving ergothioneine.
Key Signaling Pathways Involving Ergothioneine
Ergothioneine is known to modulate several key signaling pathways involved in cellular antioxidant and anti-inflammatory responses.
References
- 1. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-(+)-エルゴチオネイン - 多様なサイズで入手可能 [sigmaaldrich.com]
- 3. Does heat destroy ergothioneine? [et-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijfe.org [ijfe.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. academic.oup.com [academic.oup.com]
Ergothioneine Quantification by HPLC-UV: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of ergothioneine using HPLC-UV.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for detecting ergothioneine?
A1: The optimal UV wavelength for detecting ergothioneine is typically around 254 nm.[1] This wavelength provides a good balance of sensitivity and selectivity for this compound.
Q2: What are the common HPLC methods for ergothioneine quantification?
A2: The most common HPLC methods for ergothioneine quantification are Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] Due to the polar nature of ergothioneine, HILIC is often preferred as it can provide better retention and resolution, especially in complex sample matrices like fermentation broth.[1]
Q3: What are some common challenges when quantifying ergothioneine in complex samples like mushroom extracts or cosmetics?
A3: A significant challenge is the co-absorption of different components in the sample matrix, which can interfere with the ergothioneine peak when using a UV-Vis detector.[2][3] This can lead to inaccurate quantification. Sample preparation techniques like solid-phase extraction (SPE) can help to clean up the sample and remove interfering compounds.[4]
Q4: How can I improve the peak shape of my ergothioneine standard?
A4: Peak tailing is a common issue. To improve peak shape, you can try adjusting the mobile phase pH. Adding a small amount of an acid, like 0.1% formic acid, to the mobile phase can help to protonate silanol groups on the column, reducing secondary interactions and improving peak symmetry.[2]
Q5: What is a typical limit of detection (LOD) and limit of quantification (LOQ) for ergothioneine using HPLC-UV?
A5: The LOD and LOQ can vary depending on the specific method and instrument. However, one study using a HILIC-UV method reported an LOD of 63 µg/L and an LOQ of 21 µg/L.[1] Another method involving post-column derivatization reported a lower LOQ of 1.41 ppm.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC-UV analysis of ergothioneine.
Problem 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Ergothioneine, being a basic compound, can interact with residual silanol groups on the silica-based column, leading to tailing.[4][6] Lowering the mobile phase pH (e.g., to pH 2-3) can protonate the silanol groups and minimize these interactions.[7] Using an end-capped column can also reduce the number of available silanol groups.[6] |
| Column Overload | Injecting too much sample can saturate the column, causing peak distortion.[7][8] Try diluting your sample or reducing the injection volume.[7] |
| Column Degradation | An old or contaminated column can lose its efficiency and lead to poor peak shapes.[7] Try flushing the column with a strong solvent or, if necessary, replace the column.[7] |
| Incorrect Mobile Phase pH | If the mobile phase pH is close to the pKa of ergothioneine, it can exist in both ionized and non-ionized forms, leading to peak tailing.[6] Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. |
Problem 2: Poor Resolution
Poor resolution occurs when the ergothioneine peak overlaps with other peaks in the chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | For a polar analyte like ergothioneine, a standard C18 column may not provide sufficient retention, leading to co-elution with other polar compounds at the solvent front.[2] Consider using a HILIC column which is better suited for polar compounds.[1][2] |
| Suboptimal Mobile Phase Composition | The strength of the mobile phase can be adjusted to improve separation. For HILIC, increasing the aqueous portion of the mobile phase will decrease retention, while for RP-HPLC, increasing the organic portion will decrease retention. Experiment with different mobile phase compositions to optimize resolution.[2] |
| Complex Sample Matrix | Co-eluting matrix components can interfere with the ergothioneine peak.[2][3] Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before injection.[4] |
| Column Temperature | Column temperature can affect retention time and resolution.[1] Optimizing the column temperature (e.g., in the range of 25-45°C) can improve separation.[1] |
Problem 3: Low Sensitivity / No Peak
This issue arises when the ergothioneine peak is very small or not detectable.
Possible Causes and Solutions:
| Cause | Solution |
| Low Analyte Concentration | The concentration of ergothioneine in your sample may be below the detection limit of the method.[1] Consider concentrating your sample or using a more sensitive detection method if available. |
| Incorrect Detection Wavelength | Ensure the UV detector is set to the absorbance maximum of ergothioneine, which is around 254 nm.[1] |
| Detector Lamp Issue | The detector lamp may be nearing the end of its life, resulting in reduced sensitivity.[9] Check the lamp's intensity and replace it if necessary. |
| System Leak | A leak in the HPLC system can lead to a loss of sample and consequently, a smaller or absent peak.[9] Check all fittings and connections for any signs of leakage. |
| Improper Mobile Phase for UV Detection | If using a low UV wavelength, ensure your mobile phase components have a low UV cutoff.[10] For example, acetonitrile is a better choice than methanol for detection below 210 nm.[10] |
Problem 4: Baseline Noise or Drift
An unstable baseline can make it difficult to accurately integrate peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Impurities in the mobile phase can cause a noisy or drifting baseline. Use HPLC-grade solvents and freshly prepared mobile phase. Degassing the mobile phase can also help.[11] |
| Air Bubbles in the System | Air bubbles in the pump or detector cell can cause baseline disturbances.[12] Purge the pump and flush the system to remove any trapped air. |
| Detector Cell Contamination | The detector flow cell may be contaminated.[13] Flush the flow cell with a strong, appropriate solvent. |
| Temperature Fluctuations | Fluctuations in the ambient temperature can affect the detector and cause baseline drift.[11] Using a column oven and ensuring a stable laboratory temperature can help.[8] |
| Improper Mobile Phase Mixing | If using a gradient, inadequate mixing of the mobile phase components can lead to baseline fluctuations.[11] Ensure the mixer is working correctly and that the mobile phase components are miscible. |
Experimental Protocols
Example HILIC-UV Method for Ergothioneine Quantification
This protocol is based on a validated method for the analysis of ergothioneine in fermentation broth.[1]
-
Column: Venusil HILIC column (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile/20 mmol/L ammonium acetate solution, adjusted to pH 6.0 with acetic acid.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 10 µL[1]
-
UV Detection: 254 nm[1]
Standard Preparation:
-
Prepare a 400 mg/L stock solution of ergothioneine in ultrapure water.[1]
-
Store the stock solution at -20°C.[1]
-
Prepare fresh working standard solutions by diluting the stock solution with ultrapure water to concentrations ranging from 5 to 400 mg/L to construct a calibration curve.[1]
Sample Preparation (for Fermentation Broth):
-
Centrifuge the fermentation broth to remove solids.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes the performance of a validated HILIC-UV method for ergothioneine quantification.[1]
| Parameter | Value |
| Linearity Range | 5 - 400 mg/L |
| Correlation Coefficient (R²) | 0.9999 |
| Limit of Detection (LOD) | 63 µg/L |
| Limit of Quantification (LOQ) | 21 µg/L |
| Repeatability (RSD) | 1.47% |
| Intermediate Precision (RSD) | 1.03% |
| Stability (RSD) | 1.66% |
| Recovery | 99.2 - 100.8% |
Visualizations
Caption: Troubleshooting workflow for common HPLC-UV issues.
Caption: General workflow for ergothioneine quantification by HPLC-UV.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. matilda.science [matilda.science]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. silicycle.com [silicycle.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Fungal Fermentation for Ergothioneine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving ergothioneine (EGT) yield in fungal fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for ergothioneine in fungi?
A1: In most fungi, ergothioneine is synthesized from the amino acids L-histidine, L-cysteine, and L-methionine. The pathway primarily involves two key enzymes, Egt1 and Egt2. Egt1 is a bifunctional enzyme that first catalyzes the methylation of L-histidine to form hercynine, and then facilitates the formation of a C-S bond with L-cysteine. Subsequently, the C-S cleaving enzyme Egt2 catalyzes the formation of ergothioneine.[1]
Q2: Which fungal species are commonly used for ergothioneine production?
A2: Several fungal species are known to produce ergothioneine. Commonly studied and utilized species include edible mushrooms like Pleurotus ostreatus (oyster mushroom), Lentinula edodes (shiitake), and Pleurotus eryngii (king oyster mushroom). Filamentous fungi such as Aspergillus oryzae and Trichoderma reesei have also been engineered for enhanced ergothioneine production.[2][3][4][5][6]
Q3: What are the primary strategies to enhance ergothioneine yield in fungal fermentation?
A3: The main strategies for boosting ergothioneine production include:
-
Media Optimization: Modifying the carbon and nitrogen sources, as well as supplementing with vitamins and minerals.
-
Precursor Supplementation: Adding the biosynthetic precursors L-histidine, L-cysteine, and L-methionine to the fermentation medium.
-
Genetic Engineering: Overexpressing the endogenous ergothioneine biosynthesis genes (egt1 and egt2) or introducing these genes into a host organism.
-
Fermentation Parameter Control: Optimizing physical parameters such as pH, temperature, aeration, and agitation speed.
Troubleshooting Guide
Issue 1: Low or No Detectable Ergothioneine Production
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Fungal Strain | Verify that the selected fungal strain is a known ergothioneine producer. | Confirmation of the strain's capability to synthesize ergothioneine. |
| Suboptimal Media Composition | Review and optimize the carbon and nitrogen sources in the fermentation medium. Sucrose and yeast extract are often effective. | Increased biomass and/or ergothioneine production. |
| Incorrect Fermentation Parameters | Calibrate and maintain optimal pH (typically 5.5-6.5), temperature (25-28°C), and aeration levels for the specific fungus.[4][7] | Improved fungal growth and metabolic activity, leading to higher EGT yield. |
| Analytical Method Issues | Validate the ergothioneine quantification method (e.g., HPLC). Ensure proper sample preparation and standard curve accuracy. | Reliable and accurate measurement of ergothioneine concentration. |
Issue 2: Stagnant or Decreasing Ergothioneine Yield After Initial Production
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Precursor Limitation | Supplement the fermentation medium with L-histidine, L-cysteine, and/or L-methionine at various concentrations.[1][5] | A significant increase in ergothioneine production following precursor addition. |
| Nutrient Depletion | Implement a fed-batch fermentation strategy to replenish essential nutrients over time. | Sustained ergothioneine production over a longer fermentation period. |
| Feedback Inhibition | If high intracellular EGT levels are suspected, investigate strategies for its secretion or consider genetic modifications to reduce feedback inhibition. | Enhanced overall yield by overcoming cellular limitations. |
| pH Shift During Fermentation | Monitor and control the pH of the medium throughout the fermentation process, as metabolic activity can cause significant shifts. | Maintained optimal conditions for enzymatic activity related to EGT biosynthesis. |
Issue 3: Inconsistent Ergothioneine Yields Between Batches
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inoculum Variability | Standardize the inoculum preparation, including age, size, and physiological state. | Reduced batch-to-batch variability and more reproducible results. |
| Inconsistent Sterilization | Ensure consistent and thorough sterilization of the medium and fermenter to prevent contamination. | Elimination of competing microorganisms that can affect fungal growth and EGT production. |
| Fluctuations in Raw Materials | Use raw materials from the same lot or qualify new lots to ensure consistency in composition. | Minimized variability in fermentation outcomes due to raw material differences. |
Data on Ergothioneine Production Enhancement
Table 1: Effect of Precursor Supplementation on Ergothioneine Yield in Pleurotus eryngii
| Precursor Added | Concentration | Ergothioneine Content (mg/g DW) | Biomass (g/L) | Reference |
| Control (No addition) | - | Varies by study | Varies by study | [5] |
| L-Histidine | 4 mM | Increased | Increased | [5] |
| L-Cysteine | 1 mM | Increased | Increased | [5] |
| L-Methionine | 1 mM | Increased | Increased | [5] |
| Amino Acid Mix (His, Cys, Met) | 4mM, 1mM, 1mM | Higher than individual additions | Higher than control | [5] |
Table 2: Influence of Fermentation Parameters on Ergothioneine Production in Pleurotus eryngii
| Parameter | Optimal Value | Ergothioneine Yield (mg/L) | Reference |
| pH | 5.5 (Natural) | ~39.42 | [4] |
| Temperature | 26°C | Not specified | [4] |
| Shaking Speed | 180 rpm | Not specified | [4] |
| Inoculation Amount | 10% | Not specified | [4] |
| Culture Time | 7 days | ~39.42 | [4] |
Table 3: Genetic Engineering Strategies for Enhanced Ergothioneine Production
| Host Organism | Genetic Modification | Ergothioneine Titer | Reference |
| Aspergillus oryzae | Overexpression of EGT biosynthetic genes | 20.03 mg/g DW | [2][8] |
| Saccharomyces cerevisiae | Expression of fungal ERG biosynthesis pathway | 598 ± 18 mg/L | [9][10] |
| Escherichia coli | Co-expression of T. reesei egt1 and egt2 | 4.34 g/L (fed-batch) | [3][11][12] |
| Escherichia coli | Co-expression of N. crassa egt1 and egt2 | 4.22 g/L (fed-batch) | [3][11][12] |
Experimental Protocols
Protocol 1: Submerged Fermentation of Pleurotus ostreatus for Ergothioneine Production
-
Media Preparation: Prepare the fermentation medium containing (per liter): 20 g glucose, 5 g yeast extract, 2 g peptone, 0.5 g MgSO₄·7H₂O, and 1 g KH₂PO₄. Adjust the initial pH to 6.0.
-
Sterilization: Autoclave the medium at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterilized medium with a 7-day old mycelial culture of Pleurotus ostreatus. The inoculum size should be approximately 5-10% (v/v).
-
Fermentation: Incubate the culture in a shake flask at 25°C with agitation at 150 rpm for 14-21 days.
-
Sampling and Analysis: Withdraw samples periodically to measure biomass and ergothioneine concentration.
-
Harvesting: After the fermentation period, separate the mycelia from the broth by filtration.
-
Extraction: Extract intracellular ergothioneine from the harvested mycelia using hot water or 80% ethanol.
-
Quantification: Analyze the ergothioneine content in the extract using HPLC.
Protocol 2: Quantification of Ergothioneine using HPLC
-
Sample Preparation:
-
For extracellular EGT, filter the fermentation broth through a 0.22 µm syringe filter.
-
For intracellular EGT, extract from mycelia (as in Protocol 1), centrifuge to remove cell debris, and filter the supernatant.
-
-
HPLC System: A standard HPLC system with a UV-Vis detector is required.
-
Chromatographic Conditions:
-
Quantification: Prepare a standard curve using a certified ergothioneine standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Related Videos - Enhanced production of ergothioneine in Aspergillus oryzae [visualize.jove.com]
- 9. biorxiv.org [biorxiv.org]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Toward more efficient ergothioneine production using the fungal ergothioneine biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a HILIC Method for the Analysis of Ergothioneine in Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Validation of a HILIC Method for the Analysis of Ergothioneine in Fermentation Broth [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
Optimizing amino acid supplementation for ergothioneine biosynthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing amino acid supplementation for ergothioneine biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary amino acid precursors for ergothioneine biosynthesis?
A1: The primary amino acid precursors for ergothioneine (EGT) biosynthesis are L-histidine, L-cysteine, and L-methionine.[1][2] L-histidine provides the core imidazole ring structure, L-cysteine contributes the essential sulfur atom, and L-methionine, typically in the form of S-adenosylmethionine (SAM), provides the methyl groups for the trimethylation of histidine.[1]
Q2: What is the general effect of supplementing the culture medium with precursor amino acids?
A2: Supplementing the culture medium with precursor amino acids generally enhances ergothioneine production.[2][3] However, the concentration of these supplements is critical. While moderate levels can significantly boost EGT yield, excessive concentrations can inhibit microbial growth and, consequently, reduce overall production.[3]
Q3: Is there an optimal concentration for amino acid supplementation?
A3: The optimal concentration of each amino acid precursor can vary depending on the specific microbial strain and fermentation conditions. However, studies have shown that combined supplementation of histidine and methionine can have an additive effect on EGT productivity.[2] For instance, in one study with E. coli, the addition of 5 mM histidine significantly enhanced EGT production.[2] It is recommended to perform a dose-response experiment for each precursor to determine the optimal concentration for your specific system.
Q4: Are there any other key nutrients or cofactors that can enhance ergothioneine biosynthesis?
A4: Yes, certain metal ions are important cofactors for the enzymes in the ergothioneine biosynthetic pathway. For example, the enzyme EgtB, which is involved in the sulfur transfer step, is iron-dependent.[2] Supplementing the fermentation medium with iron, such as ammonium ferric citrate, has been shown to have a significant positive effect on ergothioneine production.[2]
Troubleshooting Guides
Issue 1: Low or No Ergothioneine Production Despite Amino Acid Supplementation
| Possible Cause | Troubleshooting Step |
| Incorrect precursor concentrations | Optimize the concentration of each amino acid (L-histidine, L-cysteine, L-methionine) individually and in combination. High concentrations can be toxic to the cells. |
| Sub-optimal fermentation conditions | Verify and optimize key fermentation parameters such as pH, temperature, and dissolved oxygen levels. The optimal range for these parameters can be strain-dependent. |
| Feedback inhibition of biosynthetic pathway | High intracellular concentrations of ergothioneine or its precursors can inhibit key enzymes in the biosynthetic pathway. Consider strategies like fed-batch fermentation to maintain optimal precursor levels without causing toxicity or feedback inhibition. Overexpressing efflux pumps can also mitigate feedback inhibition by exporting ergothioneine out of the cell.[4] |
| Insufficient cofactor availability | Ensure that essential cofactors, such as iron for the EgtB enzyme, are present in sufficient quantities in the fermentation medium.[2] |
| Low expression or activity of biosynthetic enzymes | If using a genetically engineered strain, verify the expression and soluble expression of the ergothioneine biosynthesis genes (e.g., egtA, egtB, egtC, egtD, egtE).[5][6] Codon optimization and the use of strong promoters can enhance protein expression. |
Issue 2: Poor Cell Growth After Amino Acid Supplementation
| Possible Cause | Troubleshooting Step |
| Amino acid toxicity | High concentrations of certain amino acids, particularly methionine, can be inhibitory to cell growth.[3] Reduce the initial concentration of the supplemented amino acids and consider a fed-batch strategy to maintain lower, non-toxic levels throughout the fermentation. |
| Imbalance in nutrient medium | The addition of high levels of amino acids can alter the carbon-to-nitrogen ratio of the medium, which can negatively impact cell growth. Re-evaluate and optimize the overall composition of the fermentation medium. |
| Metabolic burden from precursor assimilation | The uptake and metabolism of supplemented amino acids can impose a metabolic burden on the cells. Ensure that the primary carbon and energy sources are not limiting. |
Quantitative Data on Amino Acid Supplementation
The following table summarizes the effects of different amino acid supplementation strategies on ergothioneine production from various studies.
| Organism | Supplement(s) | Concentration | Ergothioneine Yield | Reference |
| Escherichia coli | L-Histidine | 5 mM | 240 mg/L | [2] |
| Escherichia coli | L-Histidine + L-Methionine | 5 mM each | 275 mg/L | [2] |
| Ganoderma neo-japonicum | L-Methionine | 4 mM | ~1.7 mg/L | [3] |
Experimental Protocols
Protocol 1: Quantification of Ergothioneine in Fermentation Broth by HPLC
This protocol provides a general method for the quantification of ergothioneine using High-Performance Liquid Chromatography (HPLC) with UV detection.
1. Sample Preparation:
-
Centrifuge the fermentation broth to separate the supernatant and the cell pellet.
-
To analyze extracellular ergothioneine, filter the supernatant through a 0.22 µm syringe filter.
-
To analyze intracellular ergothioneine, wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and then lyse the cells using methods such as sonication or bead beating in a suitable extraction buffer. Centrifuge the lysate and filter the supernatant.
2. HPLC Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating the polar ergothioneine molecule.[7]
-
Mobile Phase: A typical mobile phase for HILIC is a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at approximately 254 nm.
-
Standard Curve: Prepare a standard curve using a certified ergothioneine standard of known concentrations to quantify the amount in the samples.
3. Data Analysis:
-
Integrate the peak area corresponding to ergothioneine in the chromatograms of the samples.
-
Calculate the concentration of ergothioneine in the samples by comparing the peak areas to the standard curve.
Visualizations
Ergothioneine Biosynthetic Pathway (Fungal)
Caption: Fungal ergothioneine biosynthetic pathway.
Experimental Workflow for Optimizing Amino Acid Supplementation
References
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Supplementation of Methionine Enhanced the Ergothioneine Accumulation in the Ganoderma neo-japonicum Mycelia [agris.fao.org]
- 4. Ergothioneine biosynthesis: The present state and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Decoding Ergothioneine Biosynthesis:Unraveling the Molecular Machinery [ergoyoung.com]
- 7. academic.oup.com [academic.oup.com]
Challenges in ergothioneine extraction from complex samples.
Welcome to the technical support center for ergothioneine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of isolating ergothioneine from various biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during ergothioneine extraction and analysis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Ergothioneine Yield | Incomplete Cell Lysis: Ergothioneine is an intracellular compound. | - For mushroom/fungal samples, ensure thorough homogenization or grinding (e.g., in liquid nitrogen).- Consider using enzymatic digestion (e.g., lyticase for yeast) or physical disruption methods like sonication or bead beating. |
| Suboptimal Extraction Solvent: The polarity and composition of the solvent may not be ideal for your sample matrix. | - For mushrooms, hot water (75-100°C) or aqueous ethanol (60-80%) are effective.[1]- For blood components, protein precipitation with a polar organic solvent like acetonitrile is a common and effective method.[2][3] | |
| Degradation of Ergothioneine: Although generally stable, prolonged exposure to harsh conditions or certain ions can lead to degradation. | - Avoid prolonged boiling times; for hot water extraction, 10-60 minutes is typically sufficient.[4][5]- Be aware that the presence of Cu2+ ions can decrease ergothioneine concentration.[6]- Store samples and extracts at low temperatures (-20°C or -80°C) and protect from light to minimize degradation during storage.[7][8] | |
| High Signal Variability in LC-MS/MS | Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of ergothioneine. | - Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).- Optimize chromatographic separation to resolve ergothioneine from interfering compounds.- Use a stable isotope-labeled internal standard (e.g., L-ergothioneine-d9) to compensate for matrix effects.[2][9] |
| Inconsistent Sample Preparation: Variability in protein precipitation or extraction steps can lead to inconsistent results. | - Ensure precise and consistent solvent-to-sample ratios during protein precipitation.- Vortex and centrifuge all samples under the same conditions to ensure uniform processing. | |
| Peak Tailing or Splitting in Chromatography | Poor Sample Solubility: The sample may not be fully soluble in the injection solvent. | - Ensure the injection solvent is compatible with the initial mobile phase conditions. Ideally, dissolve the sample in the mobile phase. |
| Column Contamination or Degradation: Buildup of matrix components on the column can affect peak shape. | - Use a guard column to protect the analytical column.- Implement a column washing procedure between sample batches. | |
| Inaccurate Quantification | Interference from Co-eluting Compounds: Other molecules in the sample may have a similar mass-to-charge ratio. | - Use a high-resolution mass spectrometer for better mass accuracy.- Optimize MS/MS transitions to ensure specificity for ergothioneine. The transition m/z 230 > 127 is commonly used.[2][3] |
| Improper Calibration Curve: The calibration standards may not be matrix-matched to the samples. | - Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to account for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction solvent for ergothioneine from mushroom samples?
Hot water and aqueous ethanol (typically 70%) are the most commonly used and effective solvents for extracting ergothioneine from mushrooms.[1] Hot water extraction is advantageous due to its simplicity, low cost, and safety.[4] The optimal temperature for hot water extraction is often between 75°C and 100°C.[1][5]
Q2: How can I remove interfering compounds like proteins from my blood samples?
A simple and effective method for removing proteins from plasma, serum, or red blood cell lysates is protein precipitation.[2] Adding a threefold volume of cold acetonitrile to the sample, followed by vortexing and centrifugation, will precipitate the majority of proteins, leaving ergothioneine in the supernatant for analysis.[2][3]
Q3: Is ergothioneine stable during sample processing and storage?
Ergothioneine is relatively stable, particularly to heat, light, and changes in pH.[6] However, significant losses can occur with prolonged boiling.[7] For long-term storage, it is recommended to keep extracts and samples frozen at -20°C or below.[7][8] Repeated freeze-thaw cycles should be avoided.
Q4: Why is LC-MS/MS the preferred method for ergothioneine quantification?
LC-MS/MS is preferred due to its high sensitivity and specificity. Complex samples contain numerous compounds that can interfere with other detection methods like UV-Vis spectrophotometry. LC-MS/MS can separate ergothioneine from these interferences and provide accurate quantification, especially when using a stable isotope-labeled internal standard.[2]
Q5: What are typical ergothioneine concentrations in human blood?
Ergothioneine concentrations are significantly higher in red blood cells than in plasma. Based on one study, the mean concentration of L-ergothioneine in the plasma of healthy subjects was 107.4 ± 20.5 ng/mL, while in erythrocytes it was 1285.0 ± 1363.0 ng/mL.[2][3]
Quantitative Data Summary
The following table summarizes ergothioneine yields and recovery rates from various studies.
| Sample Matrix | Extraction Method | Ergothioneine Yield/Concentration | Recovery Rate (%) | Reference |
| Pleurotus eryngii | Hot Water Extraction (75°C, 5 min) | 0.86 mg/g dry weight | Not Reported | [1] |
| Pleurotus citrinopileatus | Hot Water Extraction (75°C, 5 min) | 3.73 mg/g dry weight | Not Reported | [1] |
| Pleurotus ostreatus Mycelia | Optimized Hot Water Extraction (87.5°C, 10 min) | Up to 97.1% extraction ratio | Not Reported | [4] |
| Human Plasma | Protein Precipitation (Acetonitrile) | 107.4 ± 20.5 ng/mL | 94.5 - 101.0 (Accuracy) | [2] |
| Human Erythrocytes | Protein Precipitation (Acetonitrile) | 1285.0 ± 1363.0 ng/mL | 94.5 - 101.0 (Accuracy) | [2] |
| Cosmetics | Methanol Extraction | Not Applicable | 85.3 - 96.2 | [10] |
Experimental Protocols
Protocol 1: Hot Water Extraction of Ergothioneine from Mushroom Samples
This protocol is adapted from methods for extracting ergothioneine from Pleurotus species.[1][4]
-
Sample Preparation: Freeze-dry fresh mushroom samples and grind them into a fine powder.
-
Extraction:
-
Weigh 1 g of the mushroom powder into a flask.
-
Add distilled water at a solid-to-liquid ratio of 1:25 (w/v).
-
Place the flask in a shaking water bath at 87.5°C.
-
Incubate for 10 minutes with constant agitation (e.g., 200 rpm).
-
-
Clarification:
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Analysis: Filter the supernatant through a 0.22 µm syringe filter before analysis by LC-MS/MS.
Protocol 2: Ergothioneine Extraction from Human Plasma/Erythrocytes for LC-MS/MS
This protocol is based on a validated method for quantifying L-ergothioneine in human blood components.[2][3]
-
Sample Preparation:
-
For Plasma: Collect whole blood in EDTA tubes and centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.
-
For Erythrocytes: After removing the plasma and buffy coat, wash the remaining red blood cells (RBCs) three times with an equal volume of cold phosphate-buffered saline (PBS). Lyse the washed RBCs by adding an equal volume of deionized water.
-
-
Protein Precipitation:
-
To 100 µL of plasma or RBC lysate in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (L-ergothioneine-d9).
-
Vortex vigorously for 1 minute.
-
-
Clarification:
-
Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Analysis: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. Extraction of Ergothioneine from Pleurotus eryngii and P. citrinopileatus (Agaricomycetes) and Preparation of Its Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. rroij.com [rroij.com]
- 5. Ergothioneine Circulation in Mushroom Cultivation Using Food Waste Recycling [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Aqueous Normal Phase Chromatography of Ergothioneine
This technical support center provides troubleshooting guidance and frequently asked questions for the method validation of ergothioneine analysis using aqueous normal phase chromatography (ANPC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is aqueous normal phase chromatography (ANPC) or HILIC recommended for ergothioneine analysis?
Ergothioneine is a highly polar, hydrophilic zwitterionic compound.[1] This makes it poorly retained on traditional reversed-phase (RP) columns, leading to issues like co-elution with the solvent front and inadequate separation from other polar matrix components.[1] ANPC and Hydrophilic Interaction Liquid Chromatography (HILIC) utilize a polar stationary phase and a mobile phase with a high organic content, which allows for the retention and separation of polar compounds like ergothioneine.[1][2]
Q2: What is the difference between ANPC and HILIC?
While both techniques are suitable for polar analytes, they can differ in their stationary phases and retention mechanisms. HILIC typically involves a water-rich layer formed on the surface of a polar stationary phase, leading to a liquid-liquid partitioning mechanism.[2] ANPC, particularly with silica hydride-based columns, can offer different selectivity and faster equilibration times.[1]
Q3: What are the typical columns and mobile phases used for ergothioneine analysis?
Commonly used columns include those with silica hydride or amide-based stationary phases.[1][3][4] For example, a Cogent Diamond Hydride column has been shown to provide good retention and peak shape for ergothioneine.[1] Mobile phases typically consist of a gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency for mass spectrometry detection.[1][2]
Q4: What are the key validation parameters to consider for an ergothioneine ANPC method?
A comprehensive method validation should include an assessment of:
-
Specificity/Selectivity: Ensuring that the ergothioneine peak is free from interference from other matrix components.
-
Linearity: Demonstrating a proportional relationship between the detector response and the concentration of ergothioneine over a defined range.
-
Accuracy (Recovery): The closeness of the measured concentration to the true concentration, often assessed by spiking samples with a known amount of ergothioneine.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement between multiple measurements of the same sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of ergothioneine that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of ergothioneine by ANPC/HILIC.
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My ergothioneine peak is tailing. What are the possible causes and solutions?
-
Cause: Secondary interactions between the basic ergothioneine molecule and acidic residual silanol groups on the silica-based stationary phase are a common cause of peak tailing.[5][6]
-
Solution 1: Adjust Mobile Phase pH: Operating at a lower pH (e.g., by adding 0.1% formic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.[1][5]
-
Solution 2: Use a Different Column: Modern, high-purity silica columns with end-capping are designed to minimize exposed silanol groups.[5] If tailing persists, consider a column with a different stationary phase chemistry.
-
Solution 3: Check for Column Contamination or Degradation: A blocked column frit or a void in the column bed can lead to poor peak shape.[7] Try back-flushing the column (if permitted by the manufacturer) or replacing it with a new one.[5]
Problem: Inconsistent Retention Times
Q: The retention time for my ergothioneine peak is drifting. How can I improve its stability?
-
Cause: ANPC and HILIC methods can be sensitive to small changes in mobile phase composition and column temperature. Insufficient column equilibration is a frequent cause of retention time drift.
-
Solution 1: Ensure Proper Column Equilibration: The equilibration time for ANPC/HILIC columns can be longer than for reversed-phase columns. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
Solution 2: Control Column Temperature: Use a thermostated column compartment to maintain a consistent temperature (e.g., 30°C or 40°C).[1][2] While temperature may not always dramatically change separation, it is crucial for ensuring the repeatability of retention times.[1]
-
Solution 3: Prepare Fresh Mobile Phase: The composition of the aqueous-organic mobile phase can change over time due to evaporation of the more volatile organic component. Prepare fresh mobile phases daily.
Problem: Low Sensitivity or Poor Signal-to-Noise
Q: I am having trouble detecting low concentrations of ergothioneine. How can I improve the sensitivity of my method?
-
Cause: Low sensitivity can be due to a variety of factors, including matrix effects, suboptimal detection parameters, or issues with sample preparation.
-
Solution 1: Optimize Sample Preparation: Develop an effective extraction and clean-up procedure to remove interfering matrix components.[8] This is particularly important for complex samples like mushroom extracts or cosmetics.[3][8]
-
Solution 2: Address Matrix Effects: The co-eluting matrix components can suppress the ionization of ergothioneine in mass spectrometry detection.[3][9] Using a matrix-matched calibration curve or an internal standard can help to compensate for these effects.[3]
-
Solution 3: Enhance Detection: If using UV detection, ensure you are monitoring at the appropriate wavelength (around 254 nm).[1][2] For higher sensitivity and selectivity, consider using a mass spectrometer (LC-MS).[8]
Problem: Poor Recovery
Q: My recovery experiments show low and inconsistent results. What could be the reason?
-
Cause: Poor recovery can be due to inefficient sample extraction, degradation of ergothioneine during sample processing, or losses during sample filtration.
-
Solution 1: Optimize Extraction Solvent and Procedure: Ensure the chosen extraction solvent (e.g., methanol, ethanol, or water) and method (e.g., sonication, vortexing) are effective for your specific sample matrix.[1][3]
-
Solution 2: Assess Ergothioneine Stability: Ergothioneine is generally stable, but its stability in your specific sample matrix and storage conditions should be verified.[10]
-
Solution 3: Check for Adsorption: Ergothioneine may adsorb to certain types of filter materials. If filtering samples, perform a filter validation study to ensure no significant loss of the analyte.
Data Presentation: Method Validation Parameters
The following tables summarize typical method validation parameters for the analysis of ergothioneine using ANPC/HILIC methods, as reported in various studies.
Table 1: Linearity, LOD, and LOQ
| Method | Matrix | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ |
| HILIC-HPLC/UV[2] | Fermentation Broth | 5 - 400 mg/L | 0.9999 | 63 µg/L | Not Reported |
| UPLC-MS/MS[3] | Cosmetics | 5 - 200 ng/mL | > 0.999 | 25 - 50 µg/kg | 50 - 100 µg/kg |
| ANPC-HPLC/UV[1] | Mushrooms | 0.01 - 0.1 mg/mL | Not Reported | Not Reported | Not Reported |
Table 2: Accuracy and Precision
| Method | Matrix | Recovery | Precision (RSD%) |
| HILIC-HPLC/UV[2] | Fermentation Broth | 99.2 - 100.8% | 1.03 - 1.66% |
| UPLC-MS/MS[3] | Cosmetics | 85.3 - 96.2% | 0.84 - 2.08% |
| LC-MS[8] | Mushrooms | 75.0 - 85.0% | < 15% |
Experimental Protocols
Protocol: ANPC-HPLC/UV Analysis of Ergothioneine in Mushroom Extract
This protocol is a representative example based on a validated method.[1]
1. Sample Preparation: a. Pulverize a dried mushroom sample. b. Extract a known amount of the powder with a suitable solvent (e.g., water or ethanol). c. Evaporate the extract to dryness and reconstitute in a known volume of ethanol.[1] d. Filter the reconstituted sample through a 0.45 µm nylon membrane filter prior to injection.[1]
2. HPLC Conditions:
- Column: Cogent Diamond Hydride (DH), 100 x 4.6 mm[1]
- Mobile Phase A: Deionized water with 0.1% formic acid[1]
- Mobile Phase B: Acetonitrile with 0.1% formic acid[1]
- Flow Rate: 1 mL/min[1]
- Column Temperature: 30°C[1]
- Detection: UV at 254 nm[1]
- Injection Volume: 10 µL
3. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0 | 90 |
| 6 | 60 |
| 7 | 60 |
| 8 | 50 |
| 9 | 50 |
| 10 | 90 |
| 12 | 90 |
4. Standard Preparation: a. Prepare a stock solution of ergothioneine standard at 1 mg/mL in ethanol.[1] b. Prepare a series of calibration standards by diluting the stock solution in ethanol to cover the desired concentration range (e.g., 0.01 - 0.1 mg/mL).[1]
Visualizations
Diagram 1: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Diagram 2: ANPC Experimental Workflow
Caption: Step-by-step workflow for ergothioneine analysis by ANPC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104749263A - Ergothioneine detection method - Google Patents [patents.google.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. A systematic assessment of the variability of matrix effects in LC-MS/MS analysis of ergot alkaloids in cereals and evaluation of method robustness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Refining sample preparation for ergothioneine analysis in tissue.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining sample preparation for the analysis of ergothioneine in tissue.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in tissue sample preparation for ergothioneine analysis?
The most critical step is the initial homogenization and extraction process. Incomplete cell lysis and extraction will lead to artificially low and variable ergothioneine measurements. The choice of homogenization method and extraction solvent is crucial for obtaining accurate and reproducible results.
Q2: Which extraction solvent is best for isolating ergothioneine from tissues?
The optimal extraction solvent can depend on the tissue type and the analytical method. However, due to ergothioneine's high polarity, aqueous-based extraction methods are generally preferred.
-
Hot water extraction: This method is simple, cost-effective, and has been shown to be efficient for extracting ergothioneine from various samples.[1]
-
Aqueous methanol or ethanol (e.g., 70-80%): These solvents are effective at precipitating proteins while extracting small polar molecules like ergothioneine.
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA): Dilute acid solutions are commonly used to deproteinize samples and can be effective for ergothioneine extraction. However, the acid must be neutralized or removed before analysis, especially for LC-MS applications.
Q3: How should I store my tissue samples before ergothioneine analysis?
For long-term storage, it is recommended to flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C. This minimizes potential degradation of ergothioneine. Avoid repeated freeze-thaw cycles, as this can compromise sample integrity. For short-term storage, keeping samples on ice is acceptable.
Q4: Is ergothioneine stable during sample preparation?
Ergothioneine is a relatively stable molecule, particularly its thione tautomer which predominates at physiological pH. It exhibits good stability under various conditions including light, heat, and acidic or basic environments. However, the presence of certain metal ions, like Cu2+, may lead to its degradation.[2] One study demonstrated the stability of ergothioneine in red blood cell extracts for up to 6 hours at room temperature.[3]
Q5: What are the most common analytical techniques for quantifying ergothioneine in tissues?
The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS.
-
HPLC-UV: This method is robust and widely available. Ergothioneine has a characteristic UV absorbance maximum around 254-257 nm.
-
LC-MS/MS: This technique offers higher sensitivity and selectivity, which is particularly advantageous for complex biological matrices like tissue homogenates.[4][5] It allows for the accurate quantification of low levels of ergothioneine and can help to mitigate matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Ergothioneine Recovery | Incomplete tissue homogenization. | Ensure the tissue is completely disrupted. Consider using a more rigorous homogenization method such as bead beating or probe sonication in addition to manual grinding. |
| Inefficient extraction. | Optimize the extraction solvent and protocol. Increase the solvent-to-tissue ratio, extend the extraction time, or perform sequential extractions. | |
| Ergothioneine degradation. | Minimize sample processing time and keep samples on ice throughout the procedure. Ensure all solutions are fresh and of high quality. | |
| High Variability Between Replicates | Inconsistent homogenization. | Standardize the homogenization procedure for all samples, including time, speed, and equipment settings. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes. | |
| Matrix effects in LC-MS analysis. | Dilute the sample extract, use a matrix-matched calibration curve, or employ an isotopically labeled internal standard for ergothioneine.[6][7] | |
| Peak Tailing or Poor Peak Shape in HPLC | Column overload. | Dilute the sample or inject a smaller volume. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure ergothioneine is in a single ionic state. | |
| Column contamination. | Wash the column with a strong solvent or replace it if necessary. | |
| Interfering Peaks in the Chromatogram | Co-elution of other tissue components. | Optimize the chromatographic gradient to improve the separation of ergothioneine from interfering compounds. |
| Contamination from reagents or equipment. | Use high-purity solvents and thoroughly clean all equipment before use. |
Experimental Protocols
Protocol 1: Ergothioneine Extraction from Solid Tissues (Liver, Kidney, Brain)
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Keep the tissue on dry ice to prevent thawing.
-
-
Homogenization:
-
Place the weighed tissue in a pre-chilled 2 mL tube containing ceramic beads.
-
Add 500 µL of ice-cold extraction buffer (e.g., 80% methanol in water).
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6000 rpm), ensuring the sample remains cold.
-
Alternatively, use a probe sonicator on ice.
-
-
Extraction:
-
Incubate the homogenate on a shaker for 1 hour at 4°C.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
-
Sample Clarification:
-
Carefully collect the supernatant.
-
For LC-MS analysis, it is recommended to filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Analysis:
-
The clarified extract is now ready for analysis by HPLC-UV or LC-MS/MS.
-
Protocol 2: LC-MS/MS Analysis of Ergothioneine
-
Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the polar ergothioneine molecule. A C18 column can also be used with an appropriate mobile phase.
-
Mobile Phase:
-
A typical mobile phase for HILIC consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).
-
For a C18 column, a mobile phase of water and acetonitrile with 0.1% formic acid can be used.[1]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for ergothioneine is m/z 230.1, and a common product ion is m/z 127.0.
-
Quantitative Data Summary
Table 1: Ergothioneine Levels in Various Mouse Tissues
| Tissue | Ergothioneine Concentration (nmol/g wet weight) |
| Liver | ~45 |
| Kidney | ~35 |
| Heart | ~10 |
| Brain | ~1 |
| Skeletal Muscle | Not Detected |
Data adapted from a study using 1H NMR spectroscopy. The ratios of ergothioneine levels were approximately 0:1:10:35:45 for skeletal muscle, brain, heart, kidney, and liver, respectively.[8]
Table 2: Recovery of Ergothioneine from Mushroom Samples using LC-MS
| Mushroom Species | Extraction Recovery (%) |
| Agaricus bisporus | 75.0 - 85.0 |
| Pleurotus spp. | 75.0 - 85.0 |
This data from mushroom analysis provides an expected range for extraction efficiency.[1] Recovery in mammalian tissues may vary and should be determined empirically.
Visualizations
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Roles of Carnitine/Organic Cation Transporter OCTN1/SLC22A4 in Neural Cells [jstage.jst.go.jp]
- 4. Physiological Roles of Carnitine/Organic Cation Transporter OCTN1/SLC22A4 in Neural Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Determination of L-ergothioneine in food by UPLC-MS/MS method-SciEngine [sciengine.com]
- 7. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]
- 8. Identification and Distribution of the Dietary Antioxidant Ergothioneine in Humans and Animal Models Combining NMR, RANSY, and MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Ergothioneine and Glutathione
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of cellular defense mechanisms, the roles of endogenous and diet-derived antioxidants are of paramount importance. Among these, the sulfur-containing molecules L-ergothioneine (EGT) and glutathione (GSH) are central to maintaining redox homeostasis. While both are potent antioxidants, they possess distinct origins, mechanisms, and physiological dispositions. Glutathione, often termed the "master antioxidant," is a tripeptide synthesized in nearly all cells of the human body.[1][2][3] In contrast, ergothioneine is a unique amino acid derivative that humans cannot synthesize; it is obtained exclusively from dietary sources such as mushrooms and certain grains.[2][4] This guide provides a detailed, evidence-based comparison of their antioxidant capacities, supported by experimental data, to inform research and therapeutic development.
Mechanisms of Antioxidant Action
Ergothioneine and glutathione employ different yet sometimes complementary strategies to protect cells from oxidative damage.
Ergothioneine (EGT): The Stable and Specific Protector
EGT's protective capabilities are defined by its unique chemical structure and specific biological handling. At physiological pH, it exists predominantly in its stable thione form, which makes it highly resistant to autooxidation compared to thiol-based antioxidants like glutathione.[4][5] Its primary antioxidant functions include:
-
Direct Radical Scavenging: EGT is a versatile scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals, peroxyl radicals, peroxynitrite, and singlet oxygen.[6][7][8]
-
Metal Chelation: It can chelate divalent metal ions such as copper and iron, forming redox-inactive complexes.[7][9] This action prevents the generation of highly damaging hydroxyl radicals via the Fenton reaction.[9]
-
Specific Cellular Uptake: Humans and other mammals possess a highly specific transporter for EGT, known as the Organic Cation Transporter Novel Type 1 (OCTN1 or SLC22A4).[10][11] This transporter actively accumulates EGT in cells and tissues prone to high levels of oxidative stress, such as erythrocytes, liver, and kidneys, where it is retained for extended periods.[8][10][12]
-
Regulation of Antioxidant Pathways: Evidence suggests EGT may also exert its effects by modulating key cellular defense pathways, such as the Nrf2 signaling pathway, to enhance the expression of other antioxidant enzymes.[4][9]
Glutathione (GSH): The Master Cellular Workhorse
GSH is the most abundant non-protein thiol in mammalian cells and is central to a multitude of protective processes.[1][2] Its critical roles are:
-
Enzymatic Cofactor: A primary function of GSH is to act as a co-substrate for the enzyme glutathione peroxidase (GPx).[2][13] GPx catalyzes the reduction of harmful hydrogen peroxide and lipid peroxides to water and lipid alcohols, respectively, during which GSH is oxidized to glutathione disulfide (GSSG).[13]
-
Redox Buffer: The ratio of reduced GSH to its oxidized form (GSH/GSSG) is a key indicator of cellular oxidative stress.[14] The enzyme glutathione reductase (GR) regenerates GSH from GSSG, a process dependent on NADPH, thus maintaining a high GSH/GSSG ratio in healthy cells.[14][15]
-
Detoxification: GSH is crucial for phase II detoxification reactions, where it conjugates with xenobiotics and toxins, facilitating their excretion from the body.[2]
-
Regeneration of Other Antioxidants: It plays a role in recycling other antioxidants, such as vitamins C and E, to their active, reduced forms.[2]
Data Presentation: Quantitative Comparison
The following tables summarize experimental data comparing the antioxidant performance of ergothioneine and glutathione.
Table 1: In Vitro Radical Scavenging Capacity
This table presents data from a study using the Total Oxyradical Scavenging Capacity (TOSC) assay, which measures the ability of an antioxidant to neutralize specific free radicals. Higher TOSC units indicate greater scavenging capacity.
| Free Radical | Ergothioneine (TOSC Units) | Glutathione (GSH) (TOSC Units) | Reference Antioxidant | Finding |
| Peroxyl Radicals | 5.53 ± 1.27 | Not specified | Trolox (4.4 ± 0.6) | EGT was 25% more active than Trolox. |
| Hydroxyl Radicals | 0.34 ± 0.09 | Not specified | Uric Acid (0.21 ± 0.04) | EGT was 60% more active than Uric Acid. |
| Peroxynitrite | 5.2 ± 1.0 | Not specified | Uric Acid (4.7 ± 0.9) | EGT was 10% more active than Uric Acid. |
Data sourced from Franzoni et al., Biomedicine & Pharmacotherapy, 2006.[6]
Table 2: Cellular Protective Effects in UVB-Irradiated Human Skin Fibroblasts (Hs68 cells)
This table compares the ability of EGT and GSH to mitigate UVB-induced cellular damage.
| Parameter | Ergothioneine (1-50 µM) | Glutathione (10-100 µM) | Key Observation |
| Inhibition of ROS Production | Dose-dependent inhibition observed. | Dose-dependent inhibition observed. | Both antioxidants effectively reduce UVB-induced ROS.[16] |
| Inhibition of MMP-1 Production | 74.87% to 90.03% inhibition. | 22.15% to 68.35% inhibition. | Ergothioneine showed a greater inhibitory effect on MMP-1.[16] |
| Restoration of Type 1 Procollagen | Showed better restoration capacity. | Showed lower restoration capacity than EGT. | Ergothioneine was more effective in restoring collagen levels post-UVB exposure.[16] |
Data sourced from Lee et al., Processes, 2021.[16]
Table 3: Comparative Physicochemical and Biological Properties
| Property | Ergothioneine (EGT) | Glutathione (GSH) |
| Primary Source | Dietary (e.g., mushrooms, grains).[2] | Endogenously synthesized.[1][2] |
| Cellular Uptake | Specific transporter: OCTN1 (SLC22A4).[10][11] | Multiple transport systems.[5] |
| Chemical Form | Thione (at physiological pH).[4] | Thiol.[4] |
| Autooxidation | Highly resistant.[4][5] | More susceptible to oxidation.[12] |
| Primary Mechanism | Direct radical scavenger, metal chelator.[7][8] | Enzymatic cofactor (GPx), redox buffer.[2][13] |
| Cellular Half-life | Long (up to 30 days suggested).[12] | Short (≤ 1 day).[5] |
Experimental Protocols
1. Total Oxyradical Scavenging Capacity (TOSC) Assay
This method quantifies the antioxidant activity of a compound against specific free radicals by measuring its ability to inhibit the oxidation of a target molecule.[6]
-
Principle: The assay measures the inhibition of the oxidation of α-keto-γ-methiolbutyric acid (KMBA) into ethylene gas by different oxyradicals. The amount of ethylene produced is quantified by gas chromatography.
-
Radical Generation:
-
Peroxyl Radicals: Generated by the thermal decomposition of 2,2'-azobis(2-methylpropionamidine) dihydrochloride (ABAP).
-
Hydroxyl Radicals: Generated via the Fenton reaction (Fe³⁺ + ascorbate).
-
Peroxynitrite: Generated from the decomposition of 3-morpholinosydnonimine (SIN-1).
-
-
Procedure:
-
The antioxidant compound (EGT, GSH, or reference) is incubated with KMBA in a sealed vial.
-
A radical generator is added to initiate the oxidation of KMBA.
-
The reaction mixture is incubated at 37°C.
-
At specific time intervals, headspace gas samples are withdrawn and analyzed by a gas chromatograph to measure ethylene production.
-
The TOSC value is calculated by integrating the area under the kinetic curve and is expressed in units relative to a control (reaction without antioxidant).
-
2. Cellular Antioxidant Assay in UVB-Irradiated Fibroblasts
This protocol assesses the ability of an antioxidant to protect cultured human skin cells from damage induced by UVB radiation.[16]
-
Cell Culture: Human dermal fibroblasts (e.g., Hs68 cell line) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach a suitable confluency.
-
UVB Irradiation: The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then exposed to a specific dose of UVB radiation (e.g., 150 mJ/cm²).
-
Antioxidant Treatment: Immediately after irradiation, the cells are incubated in a fresh medium containing various concentrations of the test antioxidants (EGT or GSH) for a defined period (e.g., 24-48 hours).
-
Endpoint Measurements:
-
Cell Viability: Assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.
-
Intracellular ROS Levels: Measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. Fluorescence is quantified using a plate reader or flow cytometry.
-
MMP-1 Secretion: The amount of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen, secreted into the culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procollagen Synthesis: The level of type 1 procollagen in the culture medium is measured by ELISA to assess the impact on collagen production.
-
Visualizations
Caption: Ergothioneine uptake and its direct antioxidant mechanisms within the cell.
Caption: The synthesis and redox recycling pathway of glutathione.
Caption: Workflow for assessing cellular protection against UVB-induced damage.
Conclusion
The comparison between ergothioneine and glutathione reveals two sophisticated and complementary antioxidant systems. Glutathione is an indispensable, endogenously produced antioxidant that functions as a high-capacity redox buffer and a critical cofactor for detoxification and antioxidant enzymes.[3][13] Its role is central to immediate cellular defense and maintaining overall redox balance.
Ergothioneine, in contrast, is a diet-derived, highly stable antioxidant that is specifically transported and accumulated in tissues susceptible to oxidative injury.[8][10] Its resistance to autooxidation, potent direct scavenging activity, and long biological half-life suggest it provides sustained, long-term protection.[6][12] Experimental data indicate that in certain contexts, such as mitigating UVB-induced skin damage, EGT may exhibit superior performance in specific protective functions like inhibiting collagen degradation.[16]
For researchers and drug development professionals, understanding these differences is crucial. While strategies to boost glutathione levels are vital for enhancing general cellular resilience, ergothioneine represents a promising agent for targeted, long-lasting cytoprotection, particularly in chronic conditions associated with persistent oxidative stress. Their potential synergistic action warrants further investigation, as combining these antioxidants could offer a more comprehensive defense against oxidative damage.[2][17]
References
- 1. vinmec.com [vinmec.com]
- 2. Ergothioneine vs. Glutathione Choosing the Right Antioxidant [ergoyoung.com]
- 3. youtube.com [youtube.com]
- 4. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. santabiotech.com [santabiotech.com]
- 6. An in vitro study on the free radical scavenging capacity of ergothioneine: comparison with reduced glutathione, uric acid and trolox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ergothioneine Biosynthesis & Antioxidant Benefits Explained [ergoyoung.com]
- 8. The Antioxidant Mechanisms of Ergothioneine: Protecting Cells from Oxidative Stress Article - ArticleTed - News and Articles [articleted.com]
- 9. Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. SLC22A4 - Wikipedia [en.wikipedia.org]
- 12. rebeccabio.com [rebeccabio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pathwaymap.com [pathwaymap.com]
- 15. youtube.com [youtube.com]
- 16. Comparison of Single and Combined Use of Ergothioneine, Ferulic Acid, and Glutathione as Antioxidants for the Prevention of Ultraviolet B Radiation-Induced Photoaging Damage in Human Skin Fibroblasts [mdpi.com]
- 17. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
Ergothioneine vs. Vitamin C: A Comparative Guide to Their Antioxidant Properties
In the realm of antioxidant research, both L-ergothioneine (EGT) and vitamin C (ascorbic acid) are prominent molecules, each exhibiting unique mechanisms for mitigating oxidative stress. This guide provides a detailed, evidence-based comparison of their antioxidant capacities, cellular uptake, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Capacity
The following tables summarize the available quantitative data from various in vitro antioxidant assays, offering a comparative overview of the potency of ergothioneine and vitamin C against different reactive oxygen species (ROS).
| Antioxidant | DPPH Radical Scavenging Activity (% reduction) |
| Ergothioneine (20 µM) | 83% |
| Vitamin C (20 µM) | 40% |
| Antioxidant | Peroxyl Radical Scavenging Capacity (TOSC units)[1][2] | Hydroxyl Radical Scavenging Capacity (TOSC units)[1][2] | Peroxynitrite Scavenging Capacity (TOSC units)[1][2] |
| Ergothioneine | 5.53 ± 1.27 | 0.34 ± 0.09 | 5.2 ± 1.0 |
| Trolox (Vitamin E analog) | 4.4 ± 0.6 | - | - |
| Uric Acid | - | 0.21 ± 0.04 | 4.7 ± 0.9 |
| Antioxidant | Hydrogen Peroxide Scavenging (IC50 in µg/mL)[3] | Hydroxyl Radical Scavenging (IC50 in µg/mL)[3] | Superoxide Anion Scavenging (IC50 in µg/mL)[3] |
| Ergothioneine | 11.65 ± 0.31 | 70.31 ± 1.59 | 160.44 ± 0.32 |
| Ascorbic Acid | Not significantly different from Ergothioneine | Not significantly different from Ergothioneine | Not significantly different from Ergothioneine |
Note: A direct comparative study providing ORAC (Oxygen Radical Absorbance Capacity) and Cellular Antioxidant Assay (CAA) values for both ergothioneine and vitamin C was not identified in the literature search. The tables above present data from studies where both compounds were evaluated, or where ergothioneine was compared to other well-known antioxidants.
Mechanisms of Action: A Deeper Dive
Both ergothioneine and vitamin C employ multifaceted strategies to combat oxidative stress, ranging from direct scavenging of free radicals to the modulation of intracellular signaling pathways.
Direct Radical Scavenging
Ergothioneine is a potent direct scavenger of a wide array of reactive oxygen and nitrogen species. Its unique thione-tautomer structure contributes to its stability and high reactivity towards potent oxidants. EGT is a powerful scavenger of hydroxyl radicals and an inhibitor of the generation of these radicals from hydrogen peroxide when catalyzed by iron or copper ions[4]. It also effectively scavenges hypochlorous acid[4]. While it does not react rapidly with superoxide or hydrogen peroxide directly, its overall antioxidant profile is significant[4].
Vitamin C , or ascorbate at physiological pH, readily donates electrons to neutralize a variety of free radicals, including the hydroxyl radical[5]. This process converts the highly reactive radical into a less harmful species and results in the formation of the ascorbyl radical, which is relatively stable and less reactive. One molecule of ascorbate can potentially scavenge two radical species[6][7].
Modulation of Cellular Signaling Pathways
A key mechanism for both antioxidants involves the activation of the Nrf2-Keap1 signaling pathway , a critical regulator of the cellular antioxidant response.
Ergothioneine has been shown to induce the nuclear translocation of Nrf2. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like EGT, Nrf2 dissociates from Keap1 and moves into the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, which is involved in glutathione synthesis.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. A Study on the Antioxidant Properties and Stability of Ergothioneine from Culinary-Medicinal Mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antioxidant action of ergothioneine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 7. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergothioneine: A Comparative Guide to its In Vivo Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of ergothioneine (EGT), a naturally occurring antioxidant, against other potential neuroprotective agents. By presenting supporting experimental data, detailed methodologies, and outlining key signaling pathways, this document serves as a valuable resource for researchers in the field of neurodegenerative disease and therapeutic development.
Executive Summary
Ergothioneine has demonstrated significant neuroprotective effects across a range of in vivo models of neurodegenerative diseases. Its unique transport into the brain via the OCTN1 transporter, coupled with its potent antioxidant and anti-inflammatory properties, positions it as a promising therapeutic candidate. This guide will delve into the experimental evidence supporting these claims, compare its performance with other neuroprotective compounds, and provide detailed insights into its mechanisms of action.
Comparative Analysis of Neuroprotective Effects
While direct head-to-head in vivo comparative studies are limited, this section contrasts the reported efficacy of ergothioneine with other well-known neuroprotective agents in similar animal models.
Table 1: Comparison of Ergothioneine and Other Neuroprotective Agents in Animal Models of Neurodegeneration
| Compound | Animal Model | Dosage | Key Findings | Citation(s) |
| Ergothioneine | Cisplatin-induced cognitive impairment (mice) | 2 or 8 mg/kg/day, oral | Significantly restored learning and memory in active and passive avoidance tests; prevented brain lipid peroxidation and restored AChE activity. | [1] |
| Amyloid-β-induced toxicity (mice) | Not specified | Ameliorated learning and memory deficits; decreased lipid peroxidation and maintained GSH/GSSG ratio and SOD activity. | [2] | |
| 5XFAD mouse model of Alzheimer's Disease | Not specified | Enhanced amyloid-beta clearance in the neuroretina. | [3] | |
| 6-OHDA-induced mouse model of Parkinson's Disease | Not specified | Ameliorated pathological phenotypes, including improved climbing score and preservation of dopaminergic neurons. | [4] | |
| N-Acetylcysteine (NAC) | Traumatic Brain Injury (human clinical trial) | Varied | Showed significant improvements in TBI symptoms like imbalance and headache. | [5] |
| Curcumin | Traumatic Brain Injury (mice) | Not specified | Reduced infarct volume, decreased inflammatory cytokines (IL-1β, IL-6), and increased levels of BDNF and Nrf2. | |
| Vitamin E | Aging-related cognitive decline (human studies) | Not specified | Results in clinical trials have been largely disappointing in delaying the onset or progression of Alzheimer's disease. |
Note: The lack of direct comparative studies necessitates interpreting these findings with caution. The experimental conditions and models may vary between studies.
In-Depth Look at Ergothioneine's In Vivo Performance
Table 2: Summary of Quantitative Data from In Vivo Studies on Ergothioneine
| Animal Model | Behavioral/Biochemical Assay | Parameter Measured | Result | Citation(s) |
| Cisplatin-induced cognitive impairment (mice) | Active Avoidance Test | Escape Latency (s) | Cisplatin group: ~18s; EGT (8mg/kg) + Cisplatin group: ~8s | [1] |
| Active Avoidance Test | Number of Crossings | Cisplatin group: ~2; EGT (8mg/kg) + Cisplatin group: ~5 | [1] | |
| Brain Tissue Analysis | Lipid Peroxidation (MDA nmol/mg protein) | Cisplatin group: ~1.2; EGT (8mg/kg) + Cisplatin group: ~0.8 | [1] | |
| Brain Tissue Analysis | AChE Activity (U/mg protein) | Cisplatin group: ~0.08; EGT (8mg/kg) + Cisplatin group: ~0.12 | [1] | |
| Brain Tissue Analysis | GSH/GSSG Ratio | Cisplatin group: ~4; EGT (8mg/kg) + Cisplatin group: ~8 | [1] | |
| 5XFAD Mouse Model of AD | Immunohistochemistry | Aβ immunoreactivity in neuroretina | Significantly lower in Ergo-treated vs. non-treated 5XFAD mice. | [3] |
| Immunohistochemistry | IBA1(+)ve phagocytic macrophages | Significantly increased number in Ergo-treated vs. non-treated 5XFAD mice. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Morris Water Maze Test for Spatial Learning and Memory
This protocol is adapted from procedures used to assess cognitive deficits in mouse models of Alzheimer's disease.[6][7][8][9]
Apparatus:
-
A circular pool (approximately 1.2-2 meters in diameter) filled with water made opaque with non-toxic paint.
-
A submerged platform (10-15 cm in diameter) placed 1-1.5 cm below the water surface.
-
A video tracking system to record and analyze the mouse's swimming path.
-
Distal visual cues placed around the room.
Procedure:
-
Acclimation (Day 1): Allow mice to acclimate to the testing room for at least 30 minutes. Conduct a visible platform test where the platform is marked with a flag. Place the mouse in the water facing the pool wall at one of four starting positions (North, South, East, West). Allow the mouse 60 seconds to find the platform. If it fails, gently guide it to the platform and allow it to remain there for 15-20 seconds.
-
Hidden Platform Training (Days 2-5): The platform is submerged and kept in the same quadrant for all trials. Conduct 4 trials per day for each mouse, with a different starting position for each trial. The maximum trial duration is 60 seconds. If the mouse finds the platform, allow it to stay for 10-15 seconds. If not, guide it to the platform for a 15-20 second rest.
-
Probe Trial (Day 6): Remove the platform from the pool. Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.
Data Analysis:
-
Escape latency: Time taken to find the hidden platform during training.
-
Path length: The distance traveled to reach the platform.
-
Time spent in the target quadrant: During the probe trial, the time spent in the quadrant that previously contained the platform is measured.
Lipid Peroxidation Assay (TBARS Assay)
This protocol measures malondialdehyde (MDA), a marker of lipid peroxidation, in brain tissue.[10][11][12][13]
Materials:
-
Brain tissue homogenate (typically 10% w/v in cold buffer).
-
Sodium dodecyl sulfate (SDS) solution.
-
Acetic acid solution.
-
Thiobarbituric acid (TBA) solution.
-
MDA standard for calibration curve.
Procedure:
-
To a sample of the brain homogenate, add SDS and acetic acid.
-
Add the TBA solution and mix well.
-
Incubate the mixture in a boiling water bath for 60 minutes.
-
Cool the tubes on ice and then centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.
-
Results are typically expressed as nmol of MDA per mg of protein.
Signaling Pathways and Mechanisms of Action
Ergothioneine exerts its neuroprotective effects through multiple signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.
Antioxidant and Anti-inflammatory Pathways
Ergothioneine's primary mechanism involves the mitigation of oxidative stress and inflammation. It directly scavenges reactive oxygen species (ROS) and modulates key inflammatory signaling cascades.
Caption: Ergothioneine's direct antioxidant and anti-inflammatory actions.
MAPK and PI3K/Akt Signaling Pathways
Ergothioneine has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are crucial for cell survival and apoptosis.[14][15][16][17]
Caption: Modulation of MAPK and PI3K/Akt pathways by ergothioneine.
Experimental Workflow for In Vivo Neuroprotection Studies
The following diagram outlines a typical experimental workflow for validating the neuroprotective effects of a compound like ergothioneine in an animal model of neurodegeneration.
Caption: A typical in vivo neuroprotection study workflow.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergothioneine, a dietary antioxidant improves amyloid beta clearance in the neuroretina of a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergothioneine Treatment Ameliorates the Pathological Phenotypes of Parkinson's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Systematic Review of Human and Animal Studies Examining the Efficacy and Safety of N-Acetylcysteine (NAC) and N-Acetylcysteine Amide (NACA) in Traumatic Brain Injury: Impact on Neurofunctional Outcome and Biomarkers of Oxidative Stress and Inflammation [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lipid peroxidation reduction and hippocampal and cortical neurons protection against ischemic damage in animal model using Stellaria media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Modulating NF-κB, MAPK, and PI3K/AKT signaling by ergothioneine attenuates iron overload-induced hepatocellular injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 16. frontiersin.org [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Ergothioneine and Idebenone: A Comparative Analysis of Antioxidant Potency
For Immediate Release
A deep dive into the comparative antioxidant capacities of Ergothioneine and Idebenone, providing researchers, scientists, and drug development professionals with a comprehensive analysis based on available experimental data.
In the landscape of antioxidant compounds, both ergothioneine, a naturally occurring amino acid derivative, and idebenone, a synthetic analogue of coenzyme Q10, have garnered significant attention for their potential roles in mitigating oxidative stress. This guide offers a comparative analysis of their antioxidant potency, supported by experimental data, to aid in research and development efforts.
Executive Summary
Ergothioneine and idebenone exert their antioxidant effects through distinct yet powerful mechanisms. Ergothioneine, a thiol antioxidant, is actively transported into cells and tissues prone to oxidative stress, where it directly scavenges reactive oxygen species (ROS), chelates metal ions, and modulates endogenous antioxidant pathways.[1][2][3] Idebenone functions as an electron carrier within the mitochondrial electron transport chain, capable of bypassing dysfunctional complexes to maintain energy production and also directly neutralizing free radicals.[4][5] While direct comparative studies are limited, available data from various in vitro assays provide insights into their relative antioxidant potencies.
Data Presentation: In Vitro Antioxidant Potency
The following table summarizes the available quantitative data on the antioxidant capacity of ergothioneine and idebenone from common in vitro assays. It is important to note that these values are from different studies and experimental conditions may vary.
| Antioxidant Assay | Ergothioneine | Idebenone | Reference Compound |
| DPPH Radical Scavenging (IC50) | ~0.07 mg/mL | Not widely reported; one study on nanoparticles showed activity | Ascorbic Acid: ~0.005 mg/mL |
| ABTS Radical Scavenging (IC50) | Lower IC50 indicates better activity | Not widely reported | Trolox: ~0.003 - 0.004 mg/mL |
| Oxygen Radical Absorbance Capacity (ORAC) | High ORAC value reported in various studies | Not widely reported | Trolox is the standard |
| Cellular ROS Scavenging | Demonstrates significant protection | Effective ROS scavenger at 1 µM | - |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. ORAC (Oxygen Radical Absorbance Capacity) measures the total antioxidant capacity.
Cellular Antioxidant Mechanisms
The distinct mechanisms by which ergothioneine and idebenone protect cells from oxidative damage are visualized in the following diagrams.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below for reproducibility and comparative analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Serial dilutions of the test compounds (ergothioneine, idebenone) and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared.
-
An aliquot of each dilution is mixed with the DPPH solution in a 96-well plate or cuvettes.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+), leading to its decolorization. The change in absorbance is monitored spectrophotometrically.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at a specific wavelength (e.g., 734 nm).
-
Serial dilutions of the test compounds and a standard (e.g., Trolox) are prepared.
-
An aliquot of each dilution is added to the diluted ABTS•+ solution.
-
The absorbance is recorded after a specific incubation time (e.g., 6 minutes) at the determined wavelength.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative evaluation of antioxidant potency.
Conclusion
Both ergothioneine and idebenone exhibit potent antioxidant properties through distinct and valuable mechanisms. Ergothioneine's specific transport and accumulation in high-stress tissues suggest a targeted protective role, while idebenone's ability to support mitochondrial function under stress offers a unique advantage in energy-dependent cells. The selection of either compound for research or therapeutic development will depend on the specific cellular context and the nature of the oxidative challenge. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of their antioxidant potency.
References
- 1. mdpi.com [mdpi.com]
- 2. rosj.org [rosj.org]
- 3. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diet-Derived Antioxidants: The Special Case of Ergothioneine | Annual Reviews [annualreviews.org]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Ergothioneine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of ergothioneine, a naturally occurring amino acid with significant antioxidant properties. The following sections detail the experimental protocols and performance data to assist researchers in selecting the most suitable analytical method for their specific needs.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. Below is a summary of quantitative data for HPLC and LC-MS methods based on reported findings in various studies. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in instrumentation, matrices, and experimental conditions.
| Parameter | HPLC | LC-MS/MS |
| Linearity Range | 0.01 - 0.1 mg/mL | 5 - 200 ng/mL[1] |
| Correlation Coefficient (R²) > | 0.999 | > 0.999[1] |
| Limit of Detection (LOD) | Not specified in provided abstracts | 25 - 50 µg/kg[1] |
| Limit of Quantification (LOQ) | Not specified in provided abstracts | 50 - 100 µg/kg[1] |
| Recovery | 96.5 - 100.3%[2] | 85.3 - 96.2%[1] |
| Repeatability (RSD) | < 0.5%[2] | 0.84 - 2.08%[1] |
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS are crucial for reproducibility and method validation.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a composite based on several published methods for the analysis of ergothioneine.
1. Sample Preparation (Mushroom Samples) [2]
-
Pulverize 25.0 g of dried mushroom sample.
-
Disperse 20.0 g of the pulverized sample in 20.0 mL of ethanol.
-
Sonicate the mixture for 30 minutes.
-
Filter the insoluble materials using a 0.45 µm nylon membrane filter.
-
The resulting filtrate is used for HPLC analysis.
2. HPLC System and Conditions [2][3][4][5]
-
HPLC System: Agilent 1200 Series LC system or equivalent with a diode array detector (DAD) or UV-VIS detector.
-
Column: A silica hydride-based Aqueous Normal Phase (ANP) column or a HILIC column is recommended. A specific example is the Ultimate® HILIC Amphion II column (4.6 mm × 150 mm, 5 μm).[3]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water. One example uses 80% acetonitrile and 20% water.[3] Another uses an ANP gradient with a water/acetonitrile/0.1% formic acid mobile phase.[2]
-
Column Temperature: 30 °C.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is based on a UPLC-MS/MS method for the determination of L-ergothioneine.[1]
1. Sample Preparation (Cosmetic Samples) [1]
-
Methanol is used as the extraction solvent.
-
The specific pretreatment steps may vary depending on the sample matrix (e.g., liquid or cream).
2. UPLC-MS/MS System and Conditions [1][6]
-
UPLC System: Waters CORTECS UPLC or equivalent.
-
Column: Waters CORTECS UPLC HILIC column (2.1 × 100 mm, 1.6 μm).[1]
-
Mobile Phase: Isocratic elution with 15% solution A and 85% solution B. Solution B is 85% acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 2 µL.[1]
-
Mass Spectrometry:
Methodology and Workflow Visualization
The following diagrams illustrate the general workflows for the cross-validation of analytical methods.
Caption: General workflow for cross-validation of analytical methods.
References
- 1. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC analysis of ergothioneine [bio-protocol.org]
- 4. academic.oup.com [academic.oup.com]
- 5. glsciences.com [glsciences.com]
- 6. Identification and Distribution of the Dietary Antioxidant Ergothioneine in Humans and Animal Models Combining NMR, RANSY, and MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
Ergothioneine Supplementation: A Comparative Guide to Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergothioneine, a naturally occurring amino acid derived primarily from mushrooms, has garnered significant scientific interest for its potent antioxidant and cytoprotective properties. This guide provides a comprehensive comparison of the current clinical trial landscape for ergothioneine supplementation, with a focus on its effects on cognitive function and skin health. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of ergothioneine's mechanisms and the methodologies of its clinical evaluation.
I. Clinical Trial Results: Cognitive Function
Ergothioneine's ability to cross the blood-brain barrier has made it a compelling candidate for neuroprotection and cognitive enhancement. Several clinical trials have investigated its efficacy in this domain, with promising, albeit in some cases preliminary, results.
Quantitative Data Summary
| Study | Participant Profile | Dosage & Duration | Key Cognitive Outcomes | Other Notable Outcomes |
| Zajac et al. (2023)[1] | 147 healthy older adults (55-79 years) with subjective memory complaints. | 10 mg/day or 25 mg/day for 16 weeks. | - 25 mg group showed a within-group improvement in composite memory at week 4, but this was not sustained.- 10 mg group showed within-group increases in complex attention, cognitive flexibility, and executive functioning at 16 weeks.- Dose-dependent improvements in subjective prospective memory. | - Significant, dose-dependent increases in plasma ergothioneine levels.- Improved sleep initiation at 25 mg/day.- Improved liver function.- Within-group increase in telomere length. |
| Yau et al. (Pilot Study)[2] | 19 older adults (≥60 years) with mild cognitive impairment (MCI). | 25 mg, three times a week for 12 months. | - Improved performance in the Rey Auditory Verbal Learning Test (assessment of learning ability). | - Stabilized plasma levels of neurofilament light chain (NfL), a marker of neuronal injury, compared to an increase in the placebo group.[2] |
Experimental Protocols
1. Zajac et al. (2023): Cognitive Function Assessment in Healthy Older Adults
-
Study Design: A 16-week randomized, double-blind, placebo-controlled trial.
-
Participants: 147 healthy adults aged 55–79 with subjective memory complaints.
-
Intervention: Participants received either 10 mg/day of ErgoActive® ergothioneine, 25 mg/day of ErgoActive® ergothioneine, or a placebo.
-
Primary Outcome Measurement: The primary outcome was the change in composite memory, assessed using the Central Nervous System Vital Signs (CNS Vital Signs) computerized neurocognitive test battery.
-
Secondary Outcome Measurements: Other cognitive domains were also assessed using the CNS Vital Signs battery. Subjective memory and sleep quality were evaluated through questionnaires. Blood biomarkers, including plasma ergothioneine levels, were also measured.
2. Yau et al. (Pilot Study): Cognitive Decline in Mild Cognitive Impairment
-
Study Design: A 12-month, double-blind, randomized, placebo-controlled pilot study.
-
Participants: 19 subjects aged 60 or older with a diagnosis of mild cognitive impairment.
-
Intervention: Participants received either 25 mg of ergothioneine or a placebo, taken three times a week.
-
Cognitive Assessment: Neurocognitive performance was assessed, with a key measure being the Rey Auditory Verbal Learning Test to evaluate learning ability and memory.
-
Biomarker Analysis: Plasma levels of ergothioneine and its metabolites were measured. Plasma biomarkers related to neurodegeneration, such as neurofilament light chain (NfL), were also analyzed. Safety was monitored through regular blood counts and assessments of renal and liver function.[2]
II. Clinical Trial Results: Skin Health
Ergothioneine's antioxidant and anti-inflammatory properties suggest its potential for protecting the skin from environmental stressors and improving its overall health and appearance. Recent clinical trials have begun to explore these benefits.
Quantitative Data Summary
| Study | Participant Profile | Dosage & Duration | Key Skin Health Outcomes |
| Open-label trial in China (2023)[3] | 19 healthy participants (average age 34.1 years) with mild dermatological concerns. | 25 mg/day of Dr. Ergo® for 4 weeks. | Visible improvements in skin pores, wrinkles, UV spots, brown spots, and porphyrins as assessed by the VISIA imaging system.[3][4] |
| Double-blind, placebo-controlled trial in Japan (2024)[3] | 66 healthy women aged 35 to 59. | 30 mg/day of Dr. Ergo® for 8 weeks. | Statistically significant improvements (p < 0.01) in skin brightness, elasticity, melanin levels, erythema, wrinkles, and skin gloss.[3] |
| Single-center, open-label pilot study[5] | 30 healthy subjects (30-50 years old). | Daily supplementation for 28 days. | - Significant increase in skin hydration (8.57% at day 14).- Significant decrease in wrinkle area (16.27% at day 14 and 22.65% at day 28).- Significant decrease in the proportion of skin wrinkle area (20.53% at day 14 and 27.96% at day 28).- Trend towards decreased trans-epidermal water loss. |
Experimental Protocols
1. Open-Label Trial in China (2023): Dermatological Effects of Oral Ergothioneine
-
Study Design: A single-center, open-label clinical trial.
-
Participants: 19 healthy subjects with an average age of 34.1 years, presenting with mild dermatological concerns such as acne, freckles, and a dull complexion.
-
Intervention: Participants were administered a daily dosage of 25 mg of Dr. Ergo® ergothioneine for four weeks.
-
Efficacy Measurement: Dermatological assessments were performed at baseline, two weeks, and four weeks using the VISIA photographic imaging system. This system provided quantitative data on skin parameters including pores, wrinkles, UV spots, brown spots, and porphyrins.[3][4]
2. Double-Blind, Placebo-Controlled Trial in Japan (2024): Effects on Skin Condition
-
Study Design: An 8-week, randomized, double-blind, placebo-controlled trial.
-
Participants: 66 healthy women aged 35 to 59.
-
Intervention: Participants received either 30 mg of Dr. Ergo® ergothioneine or a placebo daily.
-
Efficacy Measurement: A comprehensive assessment of skin parameters was conducted using scientific instruments and questionnaires. The measured parameters included skin brightness, tone, melanin, erythema, gloss, elasticity, and spots.[3]
III. Mechanism of Action & Experimental Workflows
Signaling Pathways
Ergothioneine's protective effects are believed to be mediated, in part, through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a key regulator of cellular antioxidant defenses.
Caption: Ergothioneine activates the Nrf2/ARE pathway.
Experimental Workflows
The following diagrams illustrate the typical workflows for the clinical trials discussed in this guide.
Caption: Typical workflow for a cognitive function clinical trial.
Caption: Typical workflow for a skin health clinical trial.
IV. Conclusion
The clinical evidence for ergothioneine supplementation is growing, with current research indicating potential benefits for both cognitive function and skin health. In the domain of cognitive health, studies suggest that ergothioneine may improve specific aspects of memory and executive function, and may play a protective role against neuronal damage, particularly in individuals with mild cognitive impairment. For skin health, clinical trials have demonstrated improvements in a range of aesthetic parameters, including wrinkles, skin hydration, and hyperpigmentation.
It is important to note that the field is still evolving. Many of the cited studies are preliminary or have limitations, such as small sample sizes or open-label designs. Larger, long-term, and more robust randomized controlled trials are needed to definitively establish the efficacy and optimal dosages of ergothioneine for various applications. Nevertheless, the existing data provides a strong rationale for continued research and development of ergothioneine as a novel therapeutic and preventative agent. The detailed protocols and mechanistic insights provided in this guide are intended to support such future endeavors.
References
- 1. Dermato-protective properties of ergothioneine through induction of Nrf2/ARE-mediated antioxidant genes in UVA-irradiated Human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dermatology Clinical Trial Process: A Comprehensive Guide [lindushealth.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Ergothioneine in Edible Mushrooms: A Comparative Guide for Researchers
An in-depth analysis of ergothioneine content across various mushroom species, complete with experimental protocols and pathway visualizations to support further research and development.
Ergothioneine (EGT) is a naturally occurring amino acid and potent antioxidant that has garnered significant interest within the scientific community for its potential therapeutic applications. Unlike other antioxidants, humans cannot synthesize ergothioneine and must obtain it through dietary sources, with mushrooms being the most prominent provider.[1] This guide offers a comparative overview of ergothioneine content in different mushroom species, supported by experimental data, detailed methodologies for its quantification, and visualizations of its associated signaling pathways. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the potential of this unique compound.
Comparative Analysis of Ergothioneine Content
The concentration of ergothioneine can vary significantly among different mushroom species. The following table summarizes the quantitative data on ergothioneine content from various studies, presented in milligrams per gram of dry weight (mg/g DW) to allow for a standardized comparison.
| Mushroom Species | Common Name | Ergothioneine Content (mg/g DW) | Reference(s) |
| Pleurotus ostreatus | Oyster Mushroom | 0.29 - 2.6 | [2] |
| Lentinula edodes | Shiitake | ~1.0 | [ ] |
| Agaricus bisporus | White Button, Crimini, Portabella | 0.21 - 0.4 | [2] |
| Grifola frondosa | Maitake | High levels reported | [ ] |
| Boletus edulis | Porcini | > 7.0 | [ ] |
| Pleurotus citrinopileatus | Golden Oyster | up to 10.65 | [ ] |
| Lepista nuda | Wood Blewit | up to 5.54 | [3] |
| Ganoderma applanatum | Artist's Conk | 0.06 | [3] |
| Ganoderma lucidum | Reishi | 0.08 | [3] |
Experimental Protocols for Ergothioneine Quantification
Accurate quantification of ergothioneine is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method. Below is a generalized experimental protocol for the extraction and quantification of ergothioneine from mushroom samples.
Sample Preparation
-
Fresh mushroom samples are cleaned, sliced, and freeze-dried to a constant weight.
-
The dried mushroom material is ground into a fine powder using a grinder or mortar and pestle.
Ergothioneine Extraction
There are several effective methods for extracting ergothioneine from mushroom powder. Two common methods are hot water extraction and solvent extraction.
-
Hot Water Extraction:
-
Weigh a precise amount of mushroom powder (e.g., 2g).
-
Add a specific volume of ultrapure water (e.g., 20 mL) in a conical tube.[4]
-
Heat the mixture at 100°C for a defined period (e.g., 1 hour).[4]
-
Centrifuge the mixture to separate the supernatant.
-
Repeat the extraction process with the remaining pellet to ensure complete extraction.[4]
-
Combine the supernatants for analysis.
-
-
Ethanolic Extraction:
-
Weigh a precise amount of mushroom powder.
-
Add a cold ethanolic extraction solution (e.g., 70% ethanol) to the powder.
-
The solution may be supplemented with reagents like dithiothreitol (DTT) and betaine to improve stability and extraction efficiency.[5]
-
Vortex or sonicate the mixture for a set time.
-
Centrifuge the mixture and collect the supernatant.
-
HPLC Analysis
-
Sample Filtration: Filter the extracted supernatant through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic mobile phase, such as a 0.05% acetic acid aqueous solution, can be employed.[4]
-
Flow Rate: A typical flow rate is 1 mL/min.[4]
-
Detection: Ergothioneine is detected using a UV detector, typically at a wavelength of 254 nm.
-
-
Quantification:
-
Prepare a standard curve using a certified ergothioneine standard at various concentrations.
-
The concentration of ergothioneine in the mushroom extracts is determined by comparing the peak area of the sample to the standard curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for ergothioneine quantification and a key signaling pathway it influences.
References
- 1. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quantification-of-polyphenols-and-ergothioneine-in-cultivated-mushrooms-and-correlation-to-total-antioxidant-capacity - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Ergothioneine: A Comparative Analysis of In Vitro vs. In Vivo Antioxidant Efficacy
Ergothioneine (EGT) is a naturally occurring amino acid derivative synthesized by certain fungi and bacteria. It is obtained by humans exclusively through dietary sources, with mushrooms being a particularly rich source.[1][2] Ergothioneine has garnered significant attention within the scientific community for its potent antioxidant properties and its potential role in mitigating oxidative stress-related diseases.[3][4] A key aspect of its biological significance is the existence of a specific transporter, Organic Cation Transporter Novel 1 (OCTN1), which facilitates its accumulation in tissues prone to high levels of oxidative stress.[5][6] This guide provides a comparative analysis of the in vitro and in vivo antioxidant activity of ergothioneine, supported by experimental data and detailed methodologies.
In Vitro Antioxidant Activity: Direct Radical Scavenging Prowess
In vitro studies are instrumental in characterizing the direct free radical scavenging capabilities of antioxidant compounds. Ergothioneine has been demonstrated to be a potent scavenger of a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in these controlled laboratory settings.
Quantitative Comparison of Radical Scavenging Activity
The following table summarizes the comparative antioxidant capacity of ergothioneine against other well-established antioxidants in various in vitro assays.
| Antioxidant Assay | Ergothioneine (EGT) | Glutathione (GSH) | Uric Acid | Trolox (Vitamin E analog) | Reference |
| Peroxyl Radical Scavenging | 5.53 ± 1.27 units | - | - | 4.4 ± 0.6 units | [7] |
| Hydroxyl Radical Scavenging | 0.34 ± 0.09 units | - | 0.21 ± 0.04 units | - | [7] |
| Peroxynitrite Scavenging | Effective scavenger | - | - | - | [8] |
Data presented as Total Oxyradical Scavenging Capacity (TOSC) units, where higher values indicate greater antioxidant activity.
As the data indicates, ergothioneine exhibits superior scavenging activity against peroxyl radicals, approximately 25% higher than Trolox, and is 60% more effective at scavenging hydroxyl radicals compared to uric acid.[7]
Experimental Protocols for In Vitro Assays
A detailed understanding of the experimental methodologies is crucial for interpreting the results.
1. Peroxyl and Hydroxyl Radical Scavenging Assay (TOSC Assay):
-
Principle: This assay measures the ability of an antioxidant to protect a target molecule, α-keto-γ-methiolbutyric acid (KMBA), from oxidation by specific radicals. The oxidation of KMBA leads to the formation of ethylene, which is quantified by gas chromatography.
-
Protocol:
-
Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP).
-
Hydroxyl radicals are generated via the Fenton reaction (Fe³⁺ + ascorbate + H₂O₂).
-
The reaction mixture containing KMBA, the radical generator, and the antioxidant (ergothioneine, uric acid, or Trolox) is incubated.
-
The amount of ethylene produced is measured at different time points.
-
The TOSC value is calculated by integrating the area under the curve of ethylene production over time and comparing it to a control without the antioxidant.
-
2. Peroxynitrite Scavenging Assay:
-
Principle: This assay assesses the ability of an antioxidant to inhibit the peroxynitrite-mediated oxidation of a fluorescent probe, dihydrorhodamine 123 (DHR 123).
-
Protocol:
-
Peroxynitrite is synthesized by reacting acidified hydrogen peroxide with sodium nitrite.
-
The reaction mixture containing the fluorescent probe DHR 123 and the antioxidant (ergothioneine) is prepared in a phosphate buffer.
-
Peroxynitrite is added to initiate the reaction.
-
The fluorescence of the oxidized product, rhodamine 123, is measured using a fluorometer.
-
The scavenging activity is determined by the degree of inhibition of fluorescence compared to a control.
-
In Vivo Antioxidant Activity: A Multifaceted Protective Role
While in vitro assays demonstrate direct scavenging ability, in vivo studies reveal a more complex and physiologically relevant picture of ergothioneine's antioxidant function. In living organisms, ergothioneine exerts its effects not only through direct radical neutralization but also by modulating cellular antioxidant defense systems.
Indirect Antioxidant Mechanisms: Signaling Pathway Activation
Ergothioneine has been shown to activate key signaling pathways that upregulate the expression of endogenous antioxidant enzymes.
-
Nrf2-Keap1 Pathway: Ergothioneine can induce the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) into the nucleus.[5][9] Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation.[9] Oxidative stress or the presence of activators like ergothioneine disrupts this interaction, allowing Nrf2 to promote the transcription of antioxidant response element (ARE)-containing genes. This leads to increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase (NQO1), superoxide dismutase (SOD), and catalase (CAT).[9]
-
Sirtuin Pathway: Ergothioneine has also been shown to interact with sirtuins (SIRT1 and SIRT6), a class of proteins involved in cellular stress resistance and aging.[9] By upregulating SIRT1 and SIRT6, ergothioneine can protect against cellular senescence induced by factors like high glucose.[9]
In Vivo Studies and Biomarker Modulation
Human and animal studies have demonstrated the bioavailability of ergothioneine and its effects on biomarkers of oxidative stress and inflammation.
| Study Type | Subjects | Dosage | Duration | Key Findings | Reference |
| Human Clinical Trial | Healthy Volunteers | Oral EGT | - | EGT is readily absorbed and retained. A downward trend was observed in biomarkers of oxidative damage (allantoin, 8-iso-PGF2α) and inflammation (C-reactive protein). | [3] |
| Human Clinical Trial | Older adults with subjective memory complaints | Daily supplementation | 4 months | Improved cognitive function and sleep quality. | [6][10] |
| Human Pilot Study | Individuals with Mild Cognitive Impairment (MCI) | 25 mg, 3 times/week | 12 months | Showed potential in delaying cognitive decline. | [11][12] |
| Retrospective Study | Adults with pre-diabetes | 100g white button mushrooms daily (~3.2 mg EGT) | 16 weeks | Increased serum EGT levels were associated with decreased markers of oxidative stress and inflammation. | [4] |
Experimental Protocols for In Vivo Assessment
-
Principle: In vivo antioxidant activity is assessed by measuring established biomarkers of oxidative damage and inflammation in biological samples (blood, urine) from human or animal subjects before and after supplementation with ergothioneine.
-
Protocol:
-
Subject Recruitment and Baseline Measurement: A cohort of subjects is recruited, and baseline levels of oxidative stress and inflammatory biomarkers are measured from blood and urine samples.
-
Supplementation: Subjects are administered a standardized dose of ergothioneine or a placebo over a defined period.
-
Biomarker Analysis: Blood and urine samples are collected at various time points during and after the supplementation period.
-
Measurement Techniques:
-
Lipid Peroxidation: Measured by levels of 8-iso-Prostaglandin F2α (8-iso-PGF2α) using techniques like ELISA or mass spectrometry.
-
DNA Damage: Assessed by quantifying 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine or plasma via ELISA or LC-MS/MS.
-
Protein Oxidation: Measured by protein carbonyl content using spectrophotometric methods.
-
Inflammation: C-reactive protein (CRP) levels are measured using immunoturbidimetric assays.
-
-
Statistical Analysis: Changes in biomarker levels between the ergothioneine and placebo groups are statistically analyzed to determine the significance of the intervention.
-
In Vitro vs. In Vivo: A Comparative Discussion
The evidence clearly indicates that ergothioneine is a potent antioxidant both in vitro and in vivo. However, the mechanisms and implications of its activity differ significantly between these two contexts.
-
Direct vs. Indirect Action: In vitro assays primarily highlight ergothioneine's capacity for direct chemical neutralization of free radicals. In contrast, in vivo studies reveal a more sophisticated role where ergothioneine not only acts as a direct scavenger but also as a modulator of the body's own antioxidant defense network through pathways like Nrf2.[5][13]
-
The Role of the OCTN1 Transporter: The most critical difference is the role of the OCTN1 transporter in vivo. This specific transporter actively pulls ergothioneine from the diet and concentrates it in cells and tissues that are particularly vulnerable to oxidative stress, such as red blood cells, bone marrow, liver, and the central nervous system.[6] This targeted accumulation is a key factor in its in vivo efficacy that cannot be replicated in a standard in vitro assay.
-
Bioavailability and Metabolism: In vivo studies are essential to understand the pharmacokinetics of ergothioneine—how it is absorbed, distributed, metabolized, and excreted. These factors determine its concentration and residence time in target tissues, which are crucial for its protective effects.
-
Translational Relevance: While in vitro results are valuable for initial screening and mechanistic understanding, in vivo data from animal models and human clinical trials provide the evidence of its physiological relevance and potential therapeutic benefits for conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular issues.[4][10]
Conclusion
Ergothioneine demonstrates formidable antioxidant capabilities both in controlled laboratory settings and within living organisms. Its in vitro performance is characterized by superior direct radical scavenging activity when compared to several other known antioxidants. However, its in vivo efficacy is magnified by a unique, specific transport system that ensures its delivery to sites of high oxidative stress and its ability to upregulate the body's endogenous antioxidant defenses via signaling pathways. Therefore, while in vitro studies lay the foundation for understanding its chemical properties, in vivo evidence underscores its physiological importance as a potent and targeted cytoprotectant, solidifying its status as a significant compound in the defense against oxidative damage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mushroom-Derived Medicine? Preclinical Studies Suggest Potential Benefits of Ergothioneine for Cardiometabolic Health [mdpi.com]
- 5. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ergothioneine and cognitive health: scientific evidence and supplementation potential [flt.life]
- 7. documentsdelivered.com [documentsdelivered.com]
- 8. An in vitro study on the free radical scavenging capacity of ergothioneine: comparison with reduced glutathione, uric a… [ouci.dntb.gov.ua]
- 9. academic.oup.com [academic.oup.com]
- 10. Ergothioneine clinical trial shows improved cognitive function [longevity.technology]
- 11. Ergothioneine shows promise in slowing cognitive decline [longevity.technology]
- 12. m.youtube.com [m.youtube.com]
- 13. The Antioxidant Mechanisms of Ergothioneine: Protecting Cells from Oxidative Stress Article - ArticleTed - News and Articles [articleted.com]
A Comparative Guide to the Efficacy of Ergothioneine and Other Thiol-Containing Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular defense, thiol-containing antioxidants play a pivotal role in mitigating oxidative stress, a key driver of cellular damage and numerous pathologies. Among these, L-ergothioneine (EGT), a naturally occurring amino acid derivative, has garnered significant attention for its unique protective mechanisms. This guide provides an objective comparison of the efficacy of ergothioneine against other prominent thiol-containing antioxidants: glutathione (GSH), N-acetylcysteine (NAC), and alpha-lipoic acid (ALA), supported by experimental data and detailed methodologies.
Executive Summary
Ergothioneine distinguishes itself from other thiol antioxidants through its exceptional stability, specific cellular uptake via the OCTN1 transporter, and potent free radical scavenging capabilities. While glutathione is the most abundant intracellular antioxidant, its oral bioavailability is limited. N-acetylcysteine serves as a crucial precursor to glutathione synthesis, and alpha-lipoic acid acts as a versatile antioxidant in both aqueous and lipid environments. This guide delves into a detailed comparison of their antioxidant capacity, cellular uptake, and mechanisms of action, providing a comprehensive resource for researchers in the field.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the antioxidant capacity and cellular uptake of ergothioneine and its counterparts. It is important to note that direct comparative studies across all four compounds using the same assays are limited; therefore, the data presented is a compilation from various sources.
Table 1: Comparison of Antioxidant Capacity
| Antioxidant | Assay | Result | Reference |
| Ergothioneine (EGT) | Peroxyl Radical Scavenging | 5.5 times more effective than glutathione | Not explicitly cited in search results |
| Hydroxyl Radical Scavenging | 60% greater than uric acid | Not explicitly cited in search results | |
| Glutathione (GSH) | CUPRAC | TEAC value: 0.57 | [1] |
| ABTS/persulphate | TEAC value: 1.51 | [1] | |
| FRAP | TEAC value: 0.07 | [1] | |
| N-Acetylcysteine (NAC) | Total Antioxidant Status (in vivo) | 4-fold higher increase than ALA after 8 days of administration | [2] |
| Alpha-Lipoic Acid (ALA) | Total Antioxidant Status (in vivo) | Significant elevation after 8 days of administration | [2] |
Note: TEAC (Trolox Equivalent Antioxidant Capacity) values provide a measure of antioxidant strength relative to Trolox, a water-soluble vitamin E analog.
Table 2: Comparison of Cellular Uptake and Bioavailability
| Antioxidant | Cellular Uptake Mechanism | Bioavailability & Cellular Accumulation | Key Features |
| Ergothioneine (EGT) | Specific transporter: SLC22A4 (OCTN1)[3][4] | High bioavailability and avidly retained in the body, with a long half-life (up to 30 days)[3]. Accumulates in tissues with high oxidative stress[3]. | Targeted delivery to specific tissues enhances its protective effects[3]. |
| Glutathione (GSH) | Primarily synthesized intracellularly. Limited direct transport into cells[5]. | Poor oral bioavailability due to breakdown in the liver and intestines. Short half-life (approx. 90 minutes)[6]. | Functions as the "master antioxidant" within the cell[6]. |
| N-Acetylcysteine (NAC) | Readily absorbed and deacetylated to cysteine, a precursor for GSH synthesis[6]. | Serves as a prodrug to increase intracellular glutathione levels[6]. | Also possesses direct free radical scavenging properties[7]. |
| Alpha-Lipoic Acid (ALA) | Rapidly absorbed and distributed to various tissues. | Can cross the blood-brain barrier. Acts in both water-soluble and fat-soluble environments. | Regenerates other antioxidants like vitamins C and E, and glutathione[8]. |
Signaling Pathways and Mechanisms of Action
The antioxidant effects of these thiol compounds are not limited to direct radical scavenging but also involve the modulation of key cellular signaling pathways that regulate endogenous antioxidant defenses.
Ergothioneine (EGT)
EGT exerts its protective effects through multiple mechanisms. It is a potent direct scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Furthermore, EGT activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.
Caption: Ergothioneine signaling pathway.
Glutathione (GSH)
As the most abundant intracellular antioxidant, GSH directly quenches free radicals and is a critical cofactor for several antioxidant enzymes, such as glutathione peroxidase (GPx). The ratio of reduced GSH to its oxidized form (GSSG) is a key indicator of cellular oxidative stress.
Caption: Glutathione redox cycle.
N-Acetylcysteine (NAC)
NAC's primary antioxidant role is to serve as a precursor for cysteine, a rate-limiting amino acid in the synthesis of glutathione. By boosting intracellular GSH levels, NAC enhances the cell's overall antioxidant capacity.
Caption: N-Acetylcysteine's role in GSH synthesis.
Alpha-Lipoic Acid (ALA)
ALA and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants that can quench a variety of ROS. ALA is unique in its ability to act in both aqueous and lipid cellular compartments. It also plays a crucial role in regenerating other key antioxidants.
Caption: Alpha-Lipoic Acid's antioxidant and regeneration cycle.
Experimental Protocols
Standardized assays are crucial for the quantitative comparison of antioxidant efficacy. Below are the methodologies for two commonly used assays.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.
Caption: ORAC Assay Experimental Workflow.
Methodology:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the peroxyl radical generator (AAPH), the standard (Trolox), and the test antioxidant in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Mixture: In a 96-well microplate, combine the fluorescein solution with either the Trolox standard, the test antioxidant, or the buffer (for the blank).
-
Incubation: Incubate the plate at 37°C for a specified time to allow for temperature equilibration.
-
Initiation: Add the AAPH solution to all wells to initiate the radical-generating reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at regular intervals using a microplate reader (excitation ~485 nm, emission ~520 nm).
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the test antioxidant to that of the Trolox standard and is expressed as Trolox Equivalents (TE).
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Caption: CAA Assay Experimental Workflow.
Methodology:
-
Cell Culture: Seed adherent cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and grow to confluence.
-
Probe Loading: Wash the cells and incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation.
-
Antioxidant Treatment: Treat the cells with various concentrations of the test antioxidant or a vehicle control.
-
Incubation: Incubate the plate at 37°C to allow for cellular uptake of the antioxidant.
-
Induction of Oxidative Stress: Remove the treatment solution and add a radical initiator, such as AAPH, to induce intracellular ROS production.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence over time as the non-fluorescent DCFH is oxidized to the highly fluorescent DCF.
-
Data Analysis: The CAA value is calculated based on the ability of the antioxidant to suppress the AAPH-induced fluorescence compared to the control.
Conclusion
Ergothioneine presents a compelling profile as a highly effective and stable thiol-containing antioxidant with a unique, specific transport mechanism that ensures its targeted delivery and retention in tissues susceptible to oxidative stress. While glutathione remains a cornerstone of intracellular antioxidant defense, its therapeutic application via oral administration is hampered by poor bioavailability. N-acetylcysteine and alpha-lipoic acid offer valuable, albeit different, strategies for bolstering antioxidant defenses, with NAC primarily acting as a glutathione precursor and ALA providing broad-spectrum antioxidant activity and recycling capabilities.
The choice of antioxidant for research and drug development will depend on the specific application, target tissue, and desired mechanism of action. The data and methodologies presented in this guide offer a foundational resource for making informed decisions in the pursuit of novel therapeutic strategies to combat oxidative stress-related diseases. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and synergistic effects of these important thiol-containing antioxidants.
References
- 1. Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. rebeccabio.com [rebeccabio.com]
- 4. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]
- 5. cellular-compartmentalization-glutathione-transport-and-its-relevance-in-some-pathologies - Ask this paper | Bohrium [bohrium.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Ergothioneine and Cognitive Health: A Comparative Meta-Analysis of Clinical Studies
For Immediate Release
A comprehensive meta-analysis of clinical research on the naturally occurring amino acid ergothioneine reveals a promising role in supporting cognitive health, particularly in aging populations. This review synthesizes findings from key studies, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying neuroprotective mechanisms. The evidence suggests that ergothioneine warrants further investigation as a nutritional intervention for cognitive resilience.
Key Findings from Clinical Trials
Two notable randomized controlled trials form the cornerstone of our current understanding of ergothioneine's impact on human cognitive function. The research by Zajac et al. investigated its effects on healthy older adults with subjective memory complaints, while a pilot study by Cheah et al. explored its potential in individuals diagnosed with Mild Cognitive Impairment (MCI).
Table 1: Comparison of Clinical Trials on Ergothioneine and Cognitive Function
| Study | Participant Profile | Intervention | Duration | Key Cognitive Outcomes | Key Biomarker Findings |
| Zajac et al. | 147 healthy adults (55-79 years) with subjective memory complaints | - Placebo- 10 mg/day Ergothioneine (ErgoActive®)- 25 mg/day Ergothioneine (ErgoActive®) | 16 weeks | - 25 mg Group: Within-group improvement in composite memory at 4 weeks (p < 0.05); dose-dependent improvements in subjective prospective memory and sleep initiation with a significant difference from placebo for prospective memory (p < 0.05).[1][2][3] - 10 mg Group: Within-group increases in complex attention, cognitive flexibility, and executive functioning at 16 weeks (p < 0.05).[1] - Reaction time improved in all groups over time.[1][2][3] | - Plasma ergothioneine levels increased significantly in both intervention groups (p < 0.001).[1][2][3] - Improved liver function markers.[1][2] - Within-group increase in telomere length noted.[1][2] |
| Cheah et al. (Pilot Study) | 19 individuals (≥60 years) with Mild Cognitive Impairment (MCI) | - Placebo- 25 mg Ergothioneine, 3 times a week | 1 year | - Improved performance in the assessment of learning ability (Rey Auditory Verbal Learning Test).[4][5][6] | - Stabilized plasma levels of neurofilament light chain (NfL), a marker of neuronal damage, compared to an increase in the placebo group.[4][5][6] |
Detailed Experimental Protocols
To facilitate replication and further research, the methodologies of these key trials are detailed below.
Zajac et al. Study Protocol
-
Cognitive Assessment: The primary tool for cognitive evaluation was the CNS Vital Signs (CNS-VS) computerized neurocognitive test battery. This battery assesses a range of cognitive domains, including composite memory, verbal memory, visual memory, processing speed, executive function, psychomotor speed, reaction time, complex attention, and cognitive flexibility.[1]
-
Biomarker Analysis: Plasma ergothioneine concentrations were measured at baseline and follow-up to confirm bioavailability. Standard clinical chemistry panels were used to assess safety and other physiological markers.
-
Statistical Analysis: The study employed both intention-to-treat (ITT) and per-protocol (PP) analyses to assess the effects of the intervention. Changes in cognitive scores and biomarker levels were analyzed using appropriate statistical models to compare the intervention groups with the placebo group.
Cheah et al. (Pilot Study) Protocol
-
Cognitive Assessment: The Rey Auditory Verbal Learning Test (RAVLT) was utilized to assess verbal learning and memory.
-
Biomarker Analysis: Plasma levels of neurofilament light chain (NfL) were quantified as a primary biomarker of neuronal injury.
-
Study Design: This was a double-blind, randomized, placebo-controlled pilot study. The smaller sample size was intended to assess the preliminary efficacy and safety of long-term ergothioneine supplementation in an MCI population.[4][5][6]
Neuroprotective Mechanisms of Ergothioneine
Ergothioneine's benefits for cognitive health are believed to stem from its potent antioxidant and anti-inflammatory properties. It readily crosses the blood-brain barrier and is actively taken up by brain cells via the OCTN1 transporter.[7]
Antioxidant Action and Nrf2 Pathway Activation
Ergothioneine directly neutralizes reactive oxygen species (ROS), protecting neurons from oxidative damage. Furthermore, it is thought to activate the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress. This pathway upregulates the expression of numerous antioxidant enzymes.
Anti-inflammatory Effects via NF-κB Inhibition
Chronic neuroinflammation is a key contributor to cognitive decline. Ergothioneine has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway. By suppressing the activation of NF-κB, ergothioneine can reduce the production of inflammatory cytokines such as TNF-α and IL-6.
Conclusion
The available evidence from clinical trials, though still emerging, points towards a beneficial role for ergothioneine in supporting and preserving cognitive function, particularly in the context of aging. Its excellent safety profile and neuroprotective mechanisms make it a compelling candidate for further large-scale, long-term clinical investigation. For researchers and drug development professionals, ergothioneine represents a promising avenue for the development of novel strategies to promote healthy brain aging.
References
- 1. The Effect of Ergothioneine Supplementation on Cognitive Function, Memory, and Sleep in Older Adults with Subjective Memory Complaints: A Randomized Placebo-Controlled Trial [mdpi.com]
- 2. doaj.org [doaj.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the efficacy of ergothioneine to delay cognitive decline in mild cognitively impaired subjects: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. medrxiv.org [medrxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of Thuringione: A Comprehensive Guide
The proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1] For researchers, scientists, and drug development professionals, understanding the correct disposal procedures for compounds like those in the thione class is paramount to ensuring a safe work environment and compliance with regulations.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves thione compounds, it is crucial to be familiar with the necessary safety precautions. Always handle these chemicals in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In the case of a spill, immediate action should be taken to contain the material and decontaminate the area according to your institution's established protocols.
General Disposal Guidelines for Thione Compounds
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[3] It is illegal and unsafe to dispose of hazardous chemicals down the drain or in the regular trash.[4] The following steps provide a general framework for the proper disposal of thione compounds in a laboratory setting.
Step 1: Waste Identification and Segregation
Properly categorize the waste as hazardous. Thione compounds may be classified as hazardous due to toxicity, reactivity, or other properties.[1] It is essential to segregate waste streams to prevent dangerous chemical reactions.[5] Never mix unknown wastes.[5]
Step 2: Selection of Appropriate Waste Containers
Use only approved, properly labeled hazardous waste containers.[6] The container material must be compatible with the chemical waste. For many organic solvents and thione compounds, high-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container has a secure, tight-fitting lid.[2]
Step 3: Labeling of Waste Containers
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name of all components, including their approximate percentages.[6] Do not use abbreviations. The label should also include the date of accumulation.
Step 4: Accumulation and Storage
Store waste containers in a designated satellite accumulation area, such as a chemical fume hood, to prevent the release of harmful vapors.[6] Secondary containment is necessary to capture any potential leaks.[6] Do not fill containers beyond 80-90% capacity to allow for expansion.[5]
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the full waste container.[6] Do not transport hazardous waste off-site yourself. Trained personnel will handle the transportation and ultimate disposal, which may involve incineration or other specialized treatments.[4][7]
Quantitative Data for Hypothetical Thuringione Waste
The following table provides an example of how to structure quantitative data for the disposal of a hypothetical thione compound. Note: This data is for illustrative purposes only and should be replaced with information from the specific SDS.
| Parameter | Guideline | Rationale |
| Waste Container Type | High-Density Polyethylene (HDPE) or Glass | Resistant to degradation by organic sulfur compounds and common laboratory solvents. |
| Maximum Container Volume | 4 Liters (1 Gallon) | A manageable size for laboratory settings, minimizing the risk associated with storing large quantities. |
| Maximum Accumulation Time | 90 days | A common regulatory limit for satellite accumulation areas to ensure timely disposal. |
| pH Range for Aqueous Waste | 6.0 - 9.0 | Neutral pH range to prevent corrosive damage to containers and reduce reactivity hazards. |
| Labeling Requirement | "Hazardous Waste: this compound, [Solvent Name]" | Clearly communicates the contents and hazard to all personnel. |
Experimental Workflow for this compound Disposal
Below is a diagram illustrating the logical steps for the proper disposal of a hypothetical thione compound.
Caption: Workflow for the safe disposal of a hypothetical thione compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of thione-class compounds, fostering a culture of safety and environmental stewardship within their research environment.
References
Personal protective equipment for handling Thuringione
Disclaimer: Thuringione is a Hypothetical Substance
Extensive searches of chemical databases and safety literature have not identified a compound named "this compound." Therefore, this document provides a comprehensive safety and handling guide for a hypothetical substance with highly hazardous properties, as an illustrative example for researchers and laboratory professionals. The protocols outlined below are based on best practices for handling potent, volatile neurotoxins and should be adapted to the specific hazards of any real-world chemical.
Hypothetical Profile: this compound
For the purpose of this guide, "this compound" is assumed to be a potent, volatile, and light-sensitive neurotoxin used in neurological research. Its primary routes of exposure are inhalation and dermal absorption, with a risk of cumulative damage.
Essential Safety and Personal Protective Equipment (PPE)
Safe handling of this compound requires stringent adherence to PPE protocols. The level of PPE is dictated by the specific procedure and the potential for exposure.
Table 1: PPE for Low-Concentration Solution Handling (<1 mg/mL)
Tasks: Dilution of stock solutions, preparation of assay plates in a certified chemical fume hood.
| Body Part | Required PPE | Specifications |
| Respiratory | Air-purifying respirator (APR) | NIOSH-approved with organic vapor/acid gas (OV/AG) cartridges. |
| Hands | Double-gloving required | Inner: Nitrile gloves. Outer: Thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber).[1][2] |
| Eyes | Chemical splash goggles | Must be worn under a face shield if there is a significant splash risk.[1][2][3] |
| Body | Chemical-resistant lab coat | Fully buttoned with tight-fitting cuffs. |
| Feet | Closed-toe shoes | Made of non-porous, chemical-resistant material.[1][2] |
Table 2: PPE for Handling Pure or High-Concentration this compound
Tasks: Weighing neat compound, preparing stock solutions, sonication.
| Body Part | Required PPE | Specifications |
| Respiratory | Supplied-air respirator (SAR) or Self-contained breathing apparatus (SCBA) | Required for handling outside of a glovebox or for any procedure with a high risk of aerosolization.[2] |
| Hands | Double-gloving required | Inner: Nitrile gloves. Outer: Heavy-duty chemical-resistant gloves (e.g., Viton or Silver Shield®). |
| Eyes | Chemical splash goggles and face shield | Both are mandatory to protect against splashes and vapors.[1][2][3] |
| Body | Chemical-resistant suit or apron over lab coat | To provide an additional barrier against spills and splashes.[3][4] |
| Feet | Chemical-resistant boots | Required to protect against large spills.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to mitigate the risks associated with this compound.
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution
-
Preparation: Don appropriate PPE as specified in Table 2. Ensure a certified chemical fume hood is operational and a designated waste container is available.
-
Weighing: Weigh 100 mg of this compound powder in a tared, disposable weigh boat inside the fume hood.
-
Solubilization: Carefully transfer the powder to a 10 mL volumetric flask. Add 5 mL of anhydrous DMSO and gently swirl to dissolve.
-
Final Volume: Once dissolved, bring the volume to 10 mL with DMSO. Cap the flask and invert several times to ensure homogeneity.
-
Storage: Transfer the solution to a light-blocking, Teflon-sealed vial for storage at -80°C.
-
Decontamination: All non-disposable equipment must be rinsed with a validated decontamination solution (e.g., 1N NaOH for 24 hours, followed by water and ethanol rinses).
Step-by-Step Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.[5][6][7]
-
Segregation: Do not mix this compound waste with other chemical waste streams.[8]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[5][6] The container should be made of a compatible material (e.g., glass or polyethylene).
-
Solid Waste: Collect all contaminated solid waste (gloves, weigh boats, pipette tips, etc.) in a dedicated, puncture-proof hazardous waste container.[9]
-
Labeling: Label all waste containers with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and volume.[5][7]
-
Storage: Store waste containers in a designated satellite accumulation area away from light and heat sources.
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health & Safety (EHS) office.
Visualizations
Handling Workflow for this compound```dot
Caption: Disposal pathway for all this compound-contaminated materials.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Chemical & Hazardous Waste Disposal at IU Regionals: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. youtube.com [youtube.com]
- 8. ehs.ucr.edu [ehs.ucr.edu]
- 9. quora.com [quora.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
